molecular formula C19H20N2 B1218003 1-Benzyl-4-phenylpiperidine-4-carbonitrile CAS No. 56243-25-5

1-Benzyl-4-phenylpiperidine-4-carbonitrile

Cat. No.: B1218003
CAS No.: 56243-25-5
M. Wt: 276.4 g/mol
InChI Key: AUBONLVMDCVPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-phenylpiperidine-4-carbonitrile (CAS 56243-25-5) is a versatile piperidine-based compound of significant interest in medicinal chemistry and pharmaceutical research. It serves as a key synthetic intermediate in the development of more complex bioactive molecules . This compound is recognized as a high-affinity and selective ligand for sigma-1 receptors, with studies showing sub-nanomolar binding affinity (Ki = 0.41 nM) and exceptional selectivity over sigma-2 receptors . This profile makes it a valuable pharmacological tool for probing the structure and function of sigma receptors, which are implicated in neuroprotection, neuromodulation, and other central nervous system processes . The compound also functions as a critical precursor in organic synthesis. For instance, it can be hydrolyzed to 1-benzyl-4-phenylpiperidine-4-carboxylic acid, a building block for further derivatization, such as in the synthesis of novel furoxan-coupled spiro-isoquinolino-piperidine derivatives explored as potential phosphodiesterase 5 (PDE5) inhibitors . With a molecular formula of C19H20N2 and a molecular weight of 276.38 g/mol, it is characterized by its piperidine ring substituted with benzyl and phenyl groups at the nitrogen and carbon-4 positions, respectively, the latter bearing a nitrile functional group . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage information, which recommends storage under an inert atmosphere at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-phenylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2/c20-16-19(18-9-5-2-6-10-18)11-13-21(14-12-19)15-17-7-3-1-4-8-17/h1-10H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBONLVMDCVPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C#N)C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50971675
Record name 1-Benzyl-4-phenylpiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56243-25-5, 71258-18-9
Record name 1-Benzyl-4-cyano-4-phenylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056243255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-4-phenylpiperidine-4-carbonitrile monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071258189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-4-phenylpiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-4-phenylpiperidine-4-carbonitrile monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.438
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-benzyl-4-phenylpiperidine-4-carbonitrile hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-4-phenylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl-4-phenylpiperidine-4-carbonitrile, a key chemical intermediate with significant applications in pharmaceutical research and development. This document details its chemical identity, synthesis, and notable biological activity, with a focus on its interaction with sigma-1 receptors.

Chemical Identity and Properties

This compound is a piperidine derivative with a benzyl group on the nitrogen atom and both a phenyl and a nitrile group at the 4-position. It is most commonly available as a free base and as a hydrochloride salt, each with a distinct CAS Number.

PropertyThis compound (Free Base)This compound Hydrochloride
CAS Number 56243-25-5[1]71258-18-9[2][3]
Molecular Formula C₁₉H₂₀N₂[1]C₁₉H₂₁ClN₂[2][4]
Molecular Weight 276.38 g/mol [1]312.84 g/mol [4]
Appearance Off-White Crystalline SolidWhite to off-white crystalline powder
Storage Sealed in dry, 2-8°C[1]Room Temperature

Synthesis

The synthesis of this compound hydrochloride is well-documented. One common method involves the reaction of N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile in the presence of a phase-transfer catalyst.

Experimental Protocol: Synthesis of this compound Hydrochloride[5]

Materials:

  • Toluene solution of N,N-bis(2-chloroethyl)benzylamine

  • Phenylacetonitrile

  • 50% aqueous sodium hydroxide solution

  • Tetra-n-butylammonium hydrogen sulfate

Procedure:

  • Combine a toluene solution containing 78.5 g of N,N-bis(2-chloroethyl)benzylamine, 39.8 g of phenylacetonitrile, and 11.6 g of tetra-n-butylammonium hydrogen sulfate in a reaction vessel.

  • Over a period of twenty minutes, add 109 g of 50% aqueous sodium hydroxide solution to the reaction mixture.

  • Heat the reaction mixture to 85°C for four hours.

  • Upon completion of the reaction, isolate the product, 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride.

  • The expected yield is approximately 74.1 g (70% based on N,N-bis(2-chloroethyl)benzylamine).

  • The melting point of the resulting product is 261°-263° C.[5]

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst N,N-bis(2-chloroethyl)benzylamine N,N-bis(2-chloroethyl)benzylamine ReactionMixture ReactionMixture N,N-bis(2-chloroethyl)benzylamine->ReactionMixture Phenylacetonitrile Phenylacetonitrile Phenylacetonitrile->ReactionMixture NaOH (50% aq.) NaOH (50% aq.) NaOH (50% aq.)->ReactionMixture Added over 20 min Tetra-n-butylammonium\nhydrogen sulfate Tetra-n-butylammonium hydrogen sulfate Tetra-n-butylammonium\nhydrogen sulfate->ReactionMixture Phase-transfer catalyst Toluene Toluene Toluene->ReactionMixture Solvent Heating Heating ReactionMixture->Heating Heat to 85°C for 4 hours Product This compound HCl Heating->Product Yield: 70%

Synthesis workflow for this compound hydrochloride.

Analytical Characterization

Detailed spectral analysis is crucial for the confirmation of the structure and purity of this compound. While comprehensive, publicly available spectral data with full peak assignments are limited, the following provides an expected profile based on its structure.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzyl and phenyl groups, as well as aliphatic protons of the piperidine ring.
¹³C NMR Resonances for the carbon atoms of the benzyl, phenyl, and piperidine moieties, and a characteristic signal for the nitrile carbon.
FT-IR A characteristic sharp absorption band for the nitrile (C≡N) stretch, typically around 2240 cm⁻¹. Aromatic C-H and C=C stretching bands, and aliphatic C-H stretching bands.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound, along with fragmentation patterns resulting from the loss of benzyl, phenyl, or other fragments.

Note: Researchers should perform their own analytical characterization to confirm the identity and purity of their samples.

Biological Activity: A High-Affinity Sigma-1 Receptor Ligand

This compound has been identified as a potent and highly selective ligand for the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein.[6] This receptor is implicated in a variety of cellular functions and is a target for the development of therapeutics for neurological and psychiatric disorders.

Receptor SubtypeBinding Affinity (Ki)Selectivity (σ₂/σ₁)
Sigma-1 (σ₁) Subnanomolar~1600-fold
Sigma-2 (σ₂) Micromolar-

Data compiled from studies on N-substituted-4-cyano-4-phenylpiperidine analogs.

The high affinity and selectivity of this compound for the sigma-1 receptor make it a valuable tool for studying the function of this receptor and a promising scaffold for the design of novel therapeutic agents.

Experimental Protocol: Sigma-1 Receptor Competitive Binding Assay

This protocol outlines a typical radioligand competitive binding assay to determine the affinity of a test compound, such as this compound, for the sigma-1 receptor.

Materials:

  • Membrane preparation from a source rich in sigma-1 receptors (e.g., guinea pig brain).

  • Radioligand: [³H]-(+)-pentazocine.

  • Non-specific binding control: Haloperidol.

  • Test compound: this compound.

  • Assay buffer.

  • 96-well filter plates.

  • Scintillation cocktail.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of haloperidol).

  • Equilibration: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Counting: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

G cluster_components Assay Components Receptor_Source Sigma-1 Receptor (Membrane Prep) Incubation Incubation (Equilibrium) Receptor_Source->Incubation Radioligand [3H]-(+)-Pentazocine (Labeled Ligand) Radioligand->Incubation Test_Compound This compound (Unlabeled Competitor) Test_Compound->Incubation Filtration Filtration (Separation of Bound/Free) Incubation->Filtration Measurement Radioactivity Measurement (Scintillation Counting) Filtration->Measurement Data_Analysis Data Analysis (IC50 -> Ki) Measurement->Data_Analysis Result Binding Affinity (Ki) Data_Analysis->Result

Workflow for a competitive radioligand binding assay.

Sigma-1 Receptor Signaling Context

The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. Upon stimulation by a ligand, it can translocate and interact with various ion channels and signaling proteins, thereby modulating a range of cellular processes.

G cluster_er Endoplasmic Reticulum cluster_targets Downstream Targets Sigma1_BiP Sigma-1 Receptor-BiP Complex Sigma1_Active Active Sigma-1 Receptor Sigma1_BiP->Sigma1_Active Dissociation Ligand Ligand (e.g., 1-Benzyl-4-phenyl- piperidine-4-carbonitrile) Ligand->Sigma1_BiP Binds to Ion_Channels Ion Channels (e.g., K+, Ca2+) Sigma1_Active->Ion_Channels Modulates Signaling_Proteins Signaling Proteins (e.g., Kinases) Sigma1_Active->Signaling_Proteins Modulates Cellular_Response Modulation of Cellular Processes Ion_Channels->Cellular_Response Signaling_Proteins->Cellular_Response

References

An In-depth Technical Guide to 1-Benzyl-4-phenylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential biological activities of 1-Benzyl-4-phenylpiperidine-4-carbonitrile and its hydrochloride salt. This information is intended to support research and development efforts in medicinal chemistry and pharmacology.

Core Physical Properties

This compound is a synthetic organic compound that serves as a versatile intermediate in the synthesis of various biologically active molecules. It is available as a free base and as a hydrochloride salt, with the latter often being preferred for its stability and ease of handling.

Quantitative Data Summary

The table below summarizes the key physical and chemical properties of this compound and its hydrochloride salt.

PropertyThis compound (Free Base)This compound Hydrochloride
CAS Number 56243-25-5[1]71258-18-9[2][3]
Molecular Formula C₁₉H₂₀N₂[1]C₁₉H₂₁ClN₂[2][3]
Molecular Weight 276.38 g/mol [1]312.84 g/mol [4]
Melting Point Not reported261-263 °C[2]
Boiling Point Not reportedNot applicable
Storage Conditions Inert atmosphere, Room Temperature2-8°C, sealed in dry conditions[1]
Purity (Typical) ≥98%[1]≥98%

Experimental Protocols

Synthesis of this compound Hydrochloride

A common synthetic route to 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride involves the reaction of N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile in the presence of a phase transfer catalyst.

Materials:

  • Toluene solution of N,N-bis(2-chloroethyl)benzylamine

  • Phenylacetonitrile

  • 50% aqueous sodium hydroxide solution

  • Tetra-n-butylammonium hydrogen sulfate

Procedure:

  • In a reaction vessel, combine a toluene solution containing 78.5 g of N,N-bis(2-chloroethyl)benzylamine, 39.8 g of phenylacetonitrile, and 11.6 g of tetra-n-butylammonium hydrogen sulfate.

  • Over a period of twenty minutes, add 109 g of a 50% aqueous sodium hydroxide solution to the reaction mixture.

  • Heat the mixture at 85°C for four hours.

  • After the reaction is complete, the product, 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride, can be isolated and purified. A reported yield for this method is approximately 70%.[2]

Synthesis of this compound (Free Base)

The free base can be obtained from the hydrochloride salt by neutralization with a suitable base.

Materials:

  • This compound hydrochloride

  • Aqueous solution of a base (e.g., sodium bicarbonate, sodium hydroxide)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Dissolve the hydrochloride salt in water.

  • Slowly add the basic solution until the pH of the mixture is alkaline, leading to the precipitation of the free base.

  • Extract the aqueous mixture with an organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over a drying agent.

  • Filter and concentrate the solution under reduced pressure to yield the free base.

Characterization

The synthesized compound can be characterized using various spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure. For the hydrochloride salt, ¹H NMR data is available.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule, such as the nitrile (C≡N) stretch.[2][3]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, the activities of structurally related 1-benzylpiperidine derivatives suggest several potential areas of pharmacological relevance.

Acetylcholinesterase Inhibition

Derivatives of 1-benzylpiperidine have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5][6] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_effect Downstream Effect ACh_presynaptic Acetylcholine (ACh) in Presynaptic Neuron ACh_synaptic ACh in Synaptic Cleft ACh_presynaptic->ACh_synaptic Release ACh_postsynaptic ACh Receptors on Postsynaptic Neuron ACh_synaptic->ACh_postsynaptic Binding AChE Acetylcholinesterase (AChE) ACh_synaptic->AChE Degradation Increased_ACh Increased ACh Levels Cholinergic_Signaling Enhanced Cholinergic Signaling BPP4C 1-Benzyl-4-phenyl- piperidine-4-carbonitrile (Potential Inhibitor) BPP4C->AChE Inhibition Increased_ACh->Cholinergic_Signaling

Caption: Potential inhibition of acetylcholinesterase by this compound.

Dopamine Transporter Interaction

Research on analogs of 1-benzylpiperidine has shown high affinity and selectivity for the dopamine transporter (DAT).[4][7][8][9] The DAT is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling. Compounds that interact with the DAT can have stimulant or antidepressant effects.

Dopamine_Transporter_Interaction cluster_synapse Dopaminergic Synapse cluster_effect Downstream Effect DA_presynaptic Dopamine (DA) in Presynaptic Neuron DA_synaptic DA in Synaptic Cleft DA_presynaptic->DA_synaptic Release DA_postsynaptic DA Receptors on Postsynaptic Neuron DA_synaptic->DA_postsynaptic Binding DAT Dopamine Transporter (DAT) DA_synaptic->DAT Reuptake Increased_DA Increased Synaptic DA Dopaminergic_Signaling Modulated Dopaminergic Signaling BPP4C 1-Benzyl-4-phenyl- piperidine-4-carbonitrile (Potential Ligand) BPP4C->DAT Binding/Inhibition Increased_DA->Dopaminergic_Signaling Opioid_Receptor_Ligand_Synthesis cluster_synthesis Synthetic Pathway cluster_target Biological Target BPP4C 1-Benzyl-4-phenyl- piperidine-4-carbonitrile Debenzylation Debenzylation BPP4C->Debenzylation Nitrile_Mod Nitrile Modification Debenzylation->Nitrile_Mod Opioid_Ligand Novel Opioid Receptor Ligand Nitrile_Mod->Opioid_Ligand MOR Mu-Opioid Receptor (MOR) Opioid_Ligand->MOR Binding Signaling Downstream Signaling (e.g., Analgesia) MOR->Signaling

References

An In-depth Technical Guide to 1-Benzyl-4-phenylpiperidine-4-carbonitrile: Synthesis, Properties, and Application in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-benzyl-4-phenylpiperidine-4-carbonitrile, a key chemical intermediate in the synthesis of pharmaceuticals. The document details its chemical structure, physical and chemical properties, and provides established protocols for its synthesis. A significant focus is placed on its critical role as a precursor in the manufacturing of the synthetic opioid analgesic, pethidine. This guide is intended to be a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, drug discovery, and pharmaceutical development.

Chemical Structure and Identification

This compound is a tertiary amine and a nitrile-containing organic compound. Its structure consists of a piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with both a phenyl group and a nitrile group.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 56243-25-5[1]
Molecular Formula C₁₉H₂₀N₂[1]
Molecular Weight 276.38 g/mol [1]
IUPAC Name This compound
InChI Key SPXFNRMZPRHYRH-UHFFFAOYSA-N[2]
SMILES C1CN(CCC1(C#N)C2=CC=CC=C2)CC3=CC=CC=C3[2]
Synonyms 1-Benzyl-4-cyano-4-phenylpiperidine

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that experimental data for the free base is limited, and some properties are predicted.

Table 2: Physicochemical Properties

PropertyValueSource
Physical State SolidAssumed based on hydrochloride salt
Melting Point 261-263 °C (hydrochloride)[3]
Boiling Point Not available[1]
Solubility Not available
Storage Inert atmosphere, Room Temperature[1]

Synthesis and Experimental Protocols

This compound is a key synthetic intermediate. The following section details a common method for its preparation, primarily as its hydrochloride salt, which can be neutralized to yield the free base.

Synthesis of this compound Hydrochloride

A widely used method for the synthesis of the hydrochloride salt involves the reaction of N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile in the presence of a strong base and a phase transfer catalyst.[3]

Experimental Protocol:

Materials:

  • N,N-bis(2-chloroethyl)benzylamine

  • Phenylacetonitrile

  • Toluene

  • 50% aqueous sodium hydroxide solution

  • Tetra-n-butylammonium hydrogen sulfate

Procedure:

  • A solution of N,N-bis(2-chloroethyl)benzylamine in toluene is prepared.

  • To this solution, add phenylacetonitrile and tetra-n-butylammonium hydrogen sulfate.

  • The 50% aqueous sodium hydroxide solution is added dropwise over a period of twenty minutes while stirring.

  • The reaction mixture is then heated at 85°C for four hours.

  • After the reaction is complete, the mixture is worked up to isolate the product.

  • The crude product is then treated with hydrochloric acid to form the hydrochloride salt, which can be purified by recrystallization.[3]

A yield of 70% has been reported for this reaction.[3]

Conversion to this compound (Free Base)

The free base can be obtained by neutralizing the hydrochloride salt with a suitable base, such as an aqueous solution of sodium bicarbonate or sodium hydroxide, followed by extraction with an organic solvent and subsequent removal of the solvent.

Role in Pharmaceutical Development

The primary and most well-documented application of this compound in drug development is its role as a crucial intermediate in the synthesis of the synthetic opioid analgesic, pethidine (also known as meperidine).[4][5]

Synthetic Pathway to Pethidine

The conversion of this compound to pethidine involves a two-step process: hydrolysis of the nitrile group to a carboxylic acid, followed by esterification. A debenzylation step is also required.

Pethidine_Synthesis cluster_0 Synthesis of Pethidine Start This compound Step1 Hydrolysis (e.g., H2SO4) Start->Step1 Intermediate 1-Benzyl-4-phenyl-piperidine-4-carboxylic acid (Pethidinic Acid intermediate) Step1->Intermediate Step2 Esterification (e.g., Ethanol, H+) Intermediate->Step2 Debenzylation_and_Methylation Debenzylation & N-Methylation Step2->Debenzylation_and_Methylation End Pethidine Debenzylation_and_Methylation->End

References

Technical Guide: Physicochemical Properties of 1-Benzyl-4-phenylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: 1-Benzyl-4-phenylpiperidine-4-carbonitrile is a heterocyclic organic compound. This document provides a summary of its key physicochemical properties.

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below. This data is essential for experimental design, chemical synthesis, and analytical method development.

PropertyValueReference
Molecular Weight 276.38 g/mol [1][2]
Molecular Formula C₁₉H₂₀N₂[1][2]
CAS Number 56243-25-5[1][2]
MDL Number MFCD00044826[1][2]
Typical Purity 98%[1]
Storage Conditions Inert atmosphere, Room Temperature[1][2]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are typically proprietary to the manufacturing entity or are published in peer-reviewed chemical literature. A generalized synthetic approach involves the N-alkylation of 4-phenylpiperidine-4-carbonitrile with a benzyl halide.

General Synthetic Workflow:

  • Reaction Setup: 4-phenylpiperidine-4-carbonitrile is dissolved in a suitable aprotic solvent (e.g., acetonitrile, DMF) in a reaction vessel equipped with a stirrer and reflux condenser.

  • Addition of Base: A non-nucleophilic base (e.g., potassium carbonate, triethylamine) is added to the mixture to act as a proton scavenger.

  • Alkylation: Benzyl bromide or benzyl chloride is added to the mixture, often dropwise, at a controlled temperature.

  • Reaction Monitoring: The reaction is heated to reflux and monitored for completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Isolation: Upon completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The resulting crude product is then purified.

  • Purification: Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: The final product's identity and purity are confirmed using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.

Visualizations

Diagram 1: Chemical Identity and Properties

The following diagram illustrates the logical relationship between the chemical compound, its empirical formula, and its calculated molecular weight.

A This compound B Molecular Formula: C₁₉H₂₀N₂ A->B has formula C Molecular Weight: 276.38 g/mol B->C results in

References

An In-depth Technical Guide to the Synthesis of 1-Benzyl-4-phenylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of a primary synthesis pathway for 1-benzyl-4-phenylpiperidine-4-carbonitrile, a key intermediate in the production of various pharmaceuticals. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a one-pot reaction involving the cyclization of N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile. This reaction is typically carried out in a biphasic system using a phase-transfer catalyst, which facilitates the reaction between the water-soluble and organic-soluble reactants.

The core of this synthesis is the formation of the piperidine ring through a double alkylation of the phenylacetonitrile anion by the N,N-bis(2-chloroethyl)benzylamine. The benzyl group is pre-installed on the nitrogen atom, and the phenyl and nitrile groups are introduced concurrently from phenylacetonitrile.

Visualizing the Synthesis Pathway

To illustrate the chemical transformations and the logical flow of the synthesis, the following diagrams have been generated using the DOT language.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_product Product N,N-bis(2-chloroethyl)benzylamine N,N-bis(2-chloroethyl)benzylamine Reaction Cyclization N,N-bis(2-chloroethyl)benzylamine->Reaction Phenylacetonitrile Phenylacetonitrile Phenylacetonitrile->Reaction NaOH (50% aq.) NaOH (50% aq.) NaOH (50% aq.)->Reaction Toluene Toluene Toluene->Reaction TBHS (catalyst) TBHS (catalyst) TBHS (catalyst)->Reaction Heat (85°C) Heat (85°C) Heat (85°C)->Reaction This compound hydrochloride This compound hydrochloride Reaction->this compound hydrochloride

Caption: Overall synthesis scheme for this compound.

Experimental_Workflow start Start charge_reactors Charge reactor with N,N-bis(2-chloroethyl)benzylamine in toluene, phenylacetonitrile, and TBHS start->charge_reactors add_naoh Add 50% aqueous NaOH solution over 20 minutes charge_reactors->add_naoh heat_reaction Heat reaction mixture to 85°C for 4 hours add_naoh->heat_reaction workup Work-up and isolation heat_reaction->workup product Obtain 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride workup->product

Caption: A simplified experimental workflow for the synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative synthesis protocol.[1]

ParameterValue
Reactants
N,N-bis(2-chloroethyl)benzylamine (in toluene solution)78.5 g in 151.2 g solution
Phenylacetonitrile39.8 g
Reagents
50% Aqueous Sodium Hydroxide109 g
Tetra-n-butylammonium hydrogen sulfate (TBHS)11.6 g
Reaction Conditions
Temperature85 °C
Reaction Time4 hours
Product
Product Name1-benzyl-4-cyano-4-phenylpiperidine hydrochloride
Yield74.1 g (70% based on N,N-bis(2-chloroethyl)benzylamine)
Melting Point261-263 °C

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound hydrochloride, based on a cited procedure.[1]

Materials and Equipment:

  • A suitable reaction vessel equipped with a mechanical stirrer, a condenser, a thermometer, and an addition funnel.

  • N,N-bis(2-chloroethyl)benzylamine (as a solution in toluene)

  • Phenylacetonitrile

  • 50% aqueous sodium hydroxide solution

  • Tetra-n-butylammonium hydrogen sulfate (TBHS)

  • Toluene

  • Standard laboratory glassware for work-up and purification.

Procedure:

  • Charging the Reactor: In a reaction vessel, a toluene solution (151.2 g) containing N,N-bis(2-chloroethyl)benzylamine (78.5 g) is combined with phenylacetonitrile (39.8 g) and tetra-n-butylammonium hydrogen sulfate (11.6 g).

  • Addition of Base: The 50% aqueous sodium hydroxide solution (109 g) is added to the reaction mixture over a period of twenty minutes.

  • Reaction: The reaction mixture is then heated to 85°C and maintained at this temperature for four hours with vigorous stirring.

  • Work-up and Isolation: The specific work-up procedure to isolate the hydrochloride salt is not detailed in the provided source but would typically involve cooling the reaction mixture, separating the organic and aqueous layers, washing the organic layer, and then precipitating the hydrochloride salt by treating the organic solution with hydrochloric acid. The resulting solid would then be collected by filtration, washed, and dried.

Characterization:

The final product, 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride, is characterized by its melting point, which is reported to be in the range of 261-263 °C.[1] Further characterization would typically involve spectroscopic methods such as NMR and IR spectroscopy to confirm the structure.

Alternative Synthesis Routes

While the primary pathway described is a direct and efficient method, other synthetic strategies exist. For instance, 1-benzyl-4-piperidone can serve as a key intermediate.[2][3][4] This piperidone can be synthesized from benzylamine and methyl acrylate via a sequence of 1,4-addition, Dieckmann condensation, and hydrolysis-decarboxylation.[2] The resulting 1-benzyl-4-piperidone can then be subjected to reactions to introduce the phenyl and cyano groups at the 4-position.

Another approach involves the N-alkylation of 4-phenylpiperidine-4-carbonitrile with a benzyl halide.[5][6] This method is contingent on the availability of the 4-phenylpiperidine-4-carbonitrile starting material.

References

Technical Guide: Spectroscopic and Synthetic Overview of 1-Benzyl-4-phenylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-Benzyl-4-phenylpiperidine-4-carbonitrile, a key intermediate in pharmaceutical research. Due to limitations in accessing specific numerical spectroscopic data from proprietary databases, this document focuses on providing a detailed synthesis protocol, a qualitative analysis of its expected spectroscopic characteristics, and a visual representation of the experimental workflow.

Spectroscopic Data Summary

While specific, experimentally determined quantitative spectral data for this compound is not publicly available in the searched resources, this section outlines the expected spectroscopic characteristics based on the compound's structure. This information is crucial for the identification and characterization of the molecule.

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzyl and phenyl groups, as well as the aliphatic protons of the piperidine ring and the benzylic methylene protons.

Proton Type Expected Chemical Shift (ppm) Expected Multiplicity Notes
Aromatic Protons (Phenyl & Benzyl)7.2 - 7.6MultipletThe ten protons from the two aromatic rings will likely appear as a complex multiplet in this region.
Benzylic Protons (-CH₂-Ph)~3.6SingletThe two protons of the methylene bridge between the nitrogen and the benzyl group are expected to appear as a singlet.
Piperidine Protons (axial & equatorial)2.0 - 3.5MultipletsThe eight protons on the piperidine ring will show complex splitting patterns due to their diastereotopic nature and coupling with each other.
Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Carbon Type Expected Chemical Shift (ppm) Notes
Aromatic Carbons (Phenyl & Benzyl)125 - 140Multiple signals are expected for the aromatic carbons. Quaternary carbons will have lower intensities.
Nitrile Carbon (-C≡N)120 - 125The carbon of the nitrile group is expected in this downfield region.
Quaternary Carbon (C4 of piperidine)40 - 50The carbon atom to which the phenyl and cyano groups are attached.
Benzylic Carbon (-CH₂-Ph)~60The carbon of the methylene bridge.
Piperidine Carbons45 - 55The carbon atoms of the piperidine ring.
Expected FT-IR (Fourier-Transform Infrared) Spectroscopy Data

The FT-IR spectrum is used to identify the functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C≡N Stretch (Nitrile)2220 - 2260Medium
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C-H Stretch (Aliphatic)2850 - 3000Medium to Strong
C=C Stretch (Aromatic)1450 - 1600Medium to Weak
C-N Stretch (Amine)1020 - 1250Medium
Expected Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For the free base, this compound (C₁₉H₂₀N₂), the expected molecular weight is approximately 276.38 g/mol .

  • Molecular Ion (M⁺): An m/z value corresponding to the molecular weight of the free base is expected.

  • [M+H]⁺: In techniques like electrospray ionization (ESI), a prominent peak at m/z corresponding to the protonated molecule would be observed.

  • Fragmentation: Common fragmentation patterns would involve the loss of the benzyl group, the phenyl group, or cleavage of the piperidine ring.

Experimental Protocols

This section details a reported method for the synthesis of this compound hydrochloride.

Synthesis of this compound Hydrochloride[1]

This synthesis is a one-pot reaction involving the alkylation of phenylacetonitrile with N,N-bis(2-chloroethyl)benzylamine.

Materials:

  • Toluene solution of N,N-bis(2-chloroethyl)benzylamine

  • Phenylacetonitrile

  • 50% aqueous sodium hydroxide solution

  • Tetra-n-butylammonium hydrogen sulfate (phase-transfer catalyst)

Procedure:

  • To a reaction vessel containing a toluene solution with 78.5 g of N,N-bis(2-chloroethyl)benzylamine, add 39.8 g of phenylacetonitrile and 11.6 g of tetra-n-butylammonium hydrogen sulfate.

  • Over a period of twenty minutes, add 109 g of 50% aqueous sodium hydroxide solution to the reaction mixture.

  • Heat the reaction mixture at 85°C for four hours.

  • After the reaction is complete, the resulting product, 1-benzyl-4-cyano-4-phenylpiperidine, can be isolated.

  • To obtain the hydrochloride salt, the crude product is dissolved in a suitable solvent and treated with hydrochloric acid. The hydrochloride salt precipitates and can be collected by filtration. The reported melting point of the hydrochloride salt is 261°-263° C.[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (N,N-bis(2-chloroethyl)benzylamine, Phenylacetonitrile) reaction One-Pot Reaction (Phase-Transfer Catalysis) start->reaction workup Isolation & Purification reaction->workup product 1-Benzyl-4-phenylpiperidine- 4-carbonitrile workup->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Characterization ir FT-IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Synthetic and analytical workflow for this compound.

References

Core Mechanism of Action of 1-Benzyl-4-phenylpiperidine-4-carbonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Benzyl-4-phenylpiperidine-4-carbonitrile is a synthetic compound featuring a piperidine ring substituted with a benzyl group at the nitrogen atom and both a phenyl group and a nitrile group at the 4-position. While primarily recognized as a versatile intermediate in the synthesis of a wide array of pharmacologically active molecules, its core structure is closely related to several classes of centrally active agents. This guide delves into the potential mechanisms of action of this compound by examining the structure-activity relationships (SAR) of its close analogs and derivatives. The phenylpiperidine scaffold is a well-established pharmacophore that interacts with various receptors and transporters in the central nervous system (CNS).

Potential Mechanisms of Action

Based on the pharmacology of structurally related compounds, the this compound core may exhibit activity at several key CNS targets. These potential mechanisms are explored below.

Opioid Receptor Modulation

The 4-phenylpiperidine moiety is a classic structural motif found in numerous potent opioid analgesics.[1] These compounds primarily exert their effects through agonism at the μ-opioid receptor (MOR).[2] The binding of these ligands to MOR, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to analgesia.[3]

Signaling Pathway:

Activation of the μ-opioid receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibits N-type voltage-gated calcium channels. These actions collectively reduce neuronal excitability and inhibit the release of nociceptive neurotransmitters.

Opioid_Receptor_Signaling Phenylpiperidine Agonist Phenylpiperidine Agonist MOR μ-Opioid Receptor (GPCR) Phenylpiperidine Agonist->MOR G_protein Gi/o Protein MOR->G_protein Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase inhibits Ca_Channel Voltage-gated Ca2+ Channel G_protein->Ca_Channel inhibits K_Channel GIRK K+ Channel G_protein->K_Channel activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K+ Efflux K_Channel->K_Efflux Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Influx->Neurotransmitter_Release K_Efflux->Neurotransmitter_Release Analgesia Analgesia Neurotransmitter_Release->Analgesia

Caption: Putative μ-opioid receptor signaling pathway for phenylpiperidine derivatives.

Quantitative Data for Structurally Related Opioid Agonists:

CompoundReceptor Binding Affinity (Ki, nM)Analgesic Potency (ED50)Reference
Fentanylμ-opioid: ~10.011 mg/kg (rat, hot plate)[2]
Remifentanilμ-opioid: ~1.8Potent, short-acting[2]
Sufentanilμ-opioid: ~0.10.0007 mg/kg (rat, tail flick)[2]
Compound 52 (benzylpiperidine derivative)MOR: 56.4, σ1R: 11.04.04 mg/kg (mouse, abdominal contraction)[4]

Dopaminergic System Modulation

The benzylpiperidine scaffold is also present in molecules that interact with the dopaminergic system. Research has identified derivatives that act as antagonists for the dopamine D4 receptor and as inhibitors of the dopamine transporter (DAT).[5][6]

Dopamine D4 Receptor Antagonism:

Antagonism of the D4 receptor, another GPCR, is a mechanism of action for some antipsychotic drugs. By blocking the binding of dopamine, these compounds can modulate dopamine-mediated neurotransmission.

Dopamine Transporter (DAT) Inhibition:

Inhibition of DAT blocks the reuptake of dopamine from the synaptic cleft, thereby increasing the extracellular concentration of dopamine and prolonging its action. This is a primary mechanism for many psychostimulants and some antidepressants.

Dopaminergic_System_Modulation cluster_0 Dopamine D4 Receptor Antagonism cluster_1 Dopamine Transporter Inhibition Benzylpiperidine Antagonist Benzylpiperidine Antagonist D4_Receptor D4 Receptor Benzylpiperidine Antagonist->D4_Receptor blocks Signal Transduction Signal Transduction D4_Receptor->Signal Transduction Dopamine Dopamine Dopamine->D4_Receptor Benzylpiperidine Inhibitor Benzylpiperidine Inhibitor DAT Dopamine Transporter (DAT) Benzylpiperidine Inhibitor->DAT inhibits Synaptic Dopamine ↑ Synaptic Dopamine DAT->Synaptic Dopamine

Caption: Potential interactions of benzylpiperidine derivatives with the dopaminergic system.

Quantitative Data for Structurally Related Dopaminergic Agents:

CompoundTargetActivity (Ki or IC50, nM)Reference
3-fluorobenzyl derivative (8a)D4 ReceptorKi = 205.9[5]
3,4-difluorophenyl derivative (8b)D4 ReceptorKi = 169[5]
SoRI-6238DATIC50 = 5800[6]
EG-1-149DATIC50 = 5.1[6]

Sigma Receptor Binding

Several studies have demonstrated that 1-aralkyl-4-benzylpiperidine and related piperazine derivatives are potent ligands for sigma (σ) receptors, with some showing selectivity for the σ1 subtype.[7][8] Sigma receptors are intracellular chaperone proteins implicated in a variety of cellular functions and are targets for the development of treatments for neurological and psychiatric disorders.

Experimental Workflow for Receptor Binding Assays:

A common method to determine the binding affinity of a compound for a specific receptor is through competitive radioligand binding assays.

Binding_Assay_Workflow Receptor_Source Receptor Source (e.g., cell membranes, brain homogenate) Incubation Incubation Receptor_Source->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]ligand) Radioligand->Incubation Test_Compound Test Compound (1-Benzyl-4-phenylpiperidine -4-carbonitrile analog) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Measurement Scintillation Counting (measures bound radioactivity) Filtration->Measurement Analysis Data Analysis (calculate Ki or IC50) Measurement->Analysis

Caption: A generalized workflow for a competitive radioligand binding assay.

Quantitative Data for Structurally Related Sigma Receptor Ligands:

CompoundReceptor Affinity (Ki, nM)Selectivity (σ2/σ1)Reference
9aaσ1: <10, 5-HT1A: <10-[7]
9baσ1: <10, 5-HT1A: <10-[7]
9abσ1: <10, 5-HT1A: <10-[7]
Compound 14aσ1: 0.48>3600[8]

Acetylcholinesterase Inhibition

Derivatives of 1-benzylpiperidine have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[9][10] Inhibition of AChE increases the levels of acetylcholine in the brain and is a therapeutic strategy for Alzheimer's disease.

Experimental Protocols

Detailed experimental protocols for the key assays mentioned are crucial for the reproducibility and validation of findings.

Protocol 1: Radioligand Binding Assay for Opioid Receptors

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer.

  • Binding Assay: In a final volume of 1 ml, incubate the membrane preparation with a specific radioligand (e.g., [3H]DAMGO for MOR) and varying concentrations of the test compound.

  • Incubation: Incubate at 25°C for 60 minutes.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Washing: Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Hot Plate Test for Analgesia

  • Animal Acclimation: Acclimate male Wistar rats to the testing environment for at least 60 minutes before the experiment.

  • Baseline Latency: Place each rat on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the time until a nociceptive response (e.g., licking a hind paw or jumping) is observed. This is the baseline latency. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Drug Administration: Administer the test compound or vehicle (e.g., saline) via a specific route (e.g., intraperitoneal, subcutaneous).

  • Post-treatment Latency: Measure the response latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-treatment latency - baseline latency) / (cut-off time - baseline latency)] x 100. Determine the ED50 value from the dose-response curve.

While this compound is primarily utilized as a synthetic precursor, its core structure is integral to several classes of CNS-active compounds. The phenylpiperidine scaffold confers a high potential for interaction with opioid, dopaminergic, and sigma receptors, as well as acetylcholinesterase. The specific pharmacological profile of the parent compound remains to be elucidated through direct experimental investigation. However, the extensive research on its derivatives provides a strong foundation for predicting its potential mechanisms of action. Future studies should focus on direct receptor binding and functional assays to characterize the pharmacological properties of this compound and its analogs to fully understand their therapeutic potential.

References

An In-Depth Technical Guide on the Biological Activity of 1-Benzyl-4-phenylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-phenylpiperidine-4-carbonitrile is a synthetic compound belonging to the 4-phenylpiperidine class of molecules. This class is of significant interest in medicinal chemistry due to its members' profound effects on the central nervous system (CNS). Historically, this scaffold is the basis for numerous opioid analgesics, with pethidine (meperidine) being a prominent example. This compound serves as a crucial intermediate in the synthesis of pethidine and its analogues. While direct and extensive biological data for this specific precursor is not widely published, its structural similarity to known opioid receptor ligands suggests a potential for interaction with the opioid system. This technical guide aims to provide a comprehensive overview of the expected biological activity of this compound, drawing from data on related compounds and established principles of opioid pharmacology. It includes detailed experimental protocols for assessing its bioactivity and visual representations of relevant biological pathways and workflows.

Introduction

The 4-phenylpiperidine scaffold is a cornerstone in the development of synthetic opioids. The discovery of pethidine in the 1930s marked a significant milestone, demonstrating that potent analgesic effects could be achieved with structures simpler than the complex polycyclic framework of morphine. This compound, also known as pethidine intermediate A, is a direct precursor in the chemical synthesis of pethidine.[1][2] Its biological activity is therefore of interest for understanding the structure-activity relationships (SAR) of phenylpiperidine opioids and for the potential toxicological assessment of intermediates in clandestine drug synthesis.

While this compound is primarily recognized as a synthetic precursor, other derivatives of pethidine featuring a 4-cyano group have demonstrated biological activity, suggesting that this compound may also exhibit opioid effects.[1] This guide will explore its expected pharmacological profile based on the well-established mechanism of action of pethidine and other 4-phenylpiperidine derivatives.

Expected Pharmacological Profile

Based on its structural relationship to pethidine and other phenylpiperidine-based opioids, the primary biological target of this compound is expected to be the μ-opioid receptor (MOR) , a member of the G-protein coupled receptor (GPCR) superfamily.[3][4]

Mechanism of Action at the μ-Opioid Receptor

Activation of the μ-opioid receptor by an agonist like pethidine initiates a cascade of intracellular events characteristic of Gi/o protein coupling.[4][5][6] This signaling pathway is central to the analgesic and other CNS effects of opioids.

mu_opioid_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist 1-Benzyl-4-phenyl- piperidine-4-carbonitrile (Agonist) MOR μ-Opioid Receptor (MOR) Opioid_Agonist->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel (GIRK) G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_Channel->Hyperpolarization Leads to Reduced_NT_Release Reduced Neurotransmitter Release Ca_Channel->Reduced_NT_Release Leads to

Figure 1: Expected Signaling Pathway of this compound at the μ-Opioid Receptor.

The key events in this pathway include:

  • Binding: The compound binds to the orthosteric binding site of the μ-opioid receptor.

  • G-Protein Activation: This binding stabilizes an active conformation of the receptor, leading to the activation of associated inhibitory G-proteins (Gi/o).

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP).

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.

  • Neuronal Inhibition: The efflux of K+ and the reduced influx of Ca2+ result in hyperpolarization of the neuronal membrane and a decrease in the release of neurotransmitters, such as glutamate and substance P, which are involved in pain transmission.

Potential for Sigma Receptor Interaction

It is noteworthy that some 4-phenylpiperidine-4-carbonitrile derivatives have been shown to exhibit high affinity for sigma-1 (σ1) receptors.[7] While the primary activity is anticipated at the μ-opioid receptor, the potential for off-target binding to sigma receptors should be considered in a comprehensive biological evaluation.

Quantitative Biological Data

Table 1: In Vitro Receptor Binding Affinities
CompoundReceptorAssay TypeRadioligandKi (nM)Reference
This compound μ-OpioidCompetitive Binding[³H]-DAMGOData not available
This compound σ1Competitive Binding[³H]-(+)-PentazocineData not available
1-(4-(2-fluoroethoxy)benzyl)-4-phenylpiperidine-4-carbonitrileσ1Competitive Binding[³H]-(+)-Pentazocine1.22[7]
Pethidine (Meperidine)μ-OpioidCompetitive Binding[³H]-DAMGO271
Table 2: In Vitro Functional Activity
CompoundAssay TypeCell LineParameterEC50 / IC50 (nM)Efficacy (%)Reference
This compound cAMP InhibitionCHO-hMORIC50Data not availableData not available
This compound [³⁵S]GTPγS BindingCHO-hMOREC50Data not availableData not available
Table 3: In Vivo Analgesic Activity
CompoundAnimal ModelAssayRoute of Admin.ED50 (mg/kg)Reference
This compound MouseHot Plate Testi.p.Data not available
This compound MouseAcetic Acid Writhingi.p.Data not available
Pethidine (Meperidine)RatTail-Flick Testi.p.3.55

Experimental Protocols

The following are detailed protocols for key experiments to determine the biological activity of this compound.

In Vitro Radioligand Binding Assay for μ-Opioid Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human μ-opioid receptor (hMOR).

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing hMOR.

  • [³H]-DAMGO (a selective μ-opioid receptor agonist radioligand).

  • Naloxone (a non-selective opioid receptor antagonist for determining non-specific binding).

  • Test compound: this compound.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in binding buffer to achieve a range of final assay concentrations.

    • Dilute the cell membranes in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.

    • Dilute [³H]-DAMGO in binding buffer to a final concentration of approximately 1 nM.

    • Prepare a solution of naloxone in binding buffer for a final concentration of 10 µM.

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • Total Binding: Cell membranes, [³H]-DAMGO, and binding buffer.

      • Non-specific Binding: Cell membranes, [³H]-DAMGO, and naloxone.

      • Competitive Binding: Cell membranes, [³H]-DAMGO, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold binding buffer.

  • Quantification:

    • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-DAMGO) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

radioligand_binding_workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes (hMOR) - [³H]-DAMGO - Test Compound - Naloxone Start->Prepare_Reagents Assay_Setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding Prepare_Reagents->Assay_Setup Incubation Incubate at 25°C for 60 min Assay_Setup->Incubation Filtration Filter through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Cold Buffer Filtration->Washing Quantification Quantify Radioactivity (Scintillation Counting) Washing->Quantification Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Quantification->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the In Vitro Radioligand Binding Assay.
In Vivo Acetic Acid-Induced Writhing Test

Objective: To evaluate the peripheral analgesic activity of this compound in a mouse model of visceral pain.

Materials:

  • Male Swiss albino mice (20-25 g).

  • Test compound: this compound.

  • Vehicle (e.g., 0.9% saline with 5% DMSO).

  • Standard analgesic (e.g., morphine or pethidine).

  • 0.6% acetic acid solution.

  • Syringes and needles for intraperitoneal (i.p.) injection.

  • Observation chambers.

Procedure:

  • Acclimatization:

    • Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing:

    • Randomly divide the mice into groups (n=6-8 per group):

      • Vehicle control group.

      • Standard drug group.

      • Test compound groups (at least three different doses).

    • Administer the vehicle, standard drug, or test compound by i.p. injection.

  • Induction of Writhing:

    • Thirty minutes after drug administration, inject 0.6% acetic acid solution (10 ml/kg) i.p. to each mouse.

  • Observation:

    • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

    • Observe the mice for a period of 20 minutes, and count the number of writhes (a characteristic stretching and constriction of the abdomen).

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage of inhibition of writhing for the standard and test compound groups using the formula:

      • % Inhibition = [ (Mean writhes in control - Mean writhes in treated) / Mean writhes in control ] x 100.

    • Analyze the data for statistical significance using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

In Vivo Hot Plate Test

Objective: To assess the central analgesic activity of this compound.

Materials:

  • Male Wistar rats or Swiss albino mice.

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Test compound, vehicle, and standard analgesic.

  • Syringes and needles for administration.

Procedure:

  • Baseline Measurement:

    • Gently place each animal on the hot plate and record the reaction time (in seconds) for paw licking or jumping. This is the baseline latency.

    • A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Grouping and Dosing:

    • Group the animals as described in the writhing test protocol.

    • Administer the vehicle, standard drug, or test compound.

  • Post-Dose Measurement:

    • At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and record the reaction latency.

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula:

      • %MPE = [ (Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency) ] x 100.

    • Compare the %MPE values between the different groups to determine the analgesic effect of the test compound.

Conclusion

This compound, as a direct precursor to the potent opioid analgesic pethidine, holds a significant position in the landscape of medicinal chemistry and pharmacology. While direct biological data on this intermediate is sparse, its chemical structure strongly implies activity at the μ-opioid receptor, functioning as an agonist to produce analgesic and other CNS effects. The experimental protocols detailed in this guide provide a robust framework for the comprehensive in vitro and in vivo evaluation of its pharmacological profile. Further research into the specific biological activities of this and other synthetic intermediates is crucial for a complete understanding of the structure-activity relationships of phenylpiperidine opioids and for informing public health and safety in the context of illicit drug synthesis.

References

The Pivotal Role of 1-Benzyl-4-phenylpiperidine-4-carbonitrile Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-benzyl-4-phenylpiperidine-4-carbonitrile core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse range of therapeutic agents. Its unique three-dimensional conformation and amenable substitution patterns have allowed for the synthesis of potent and selective modulators of various biological targets, particularly within the central nervous system (CNS). This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological applications of these derivatives, with a focus on their roles as opioid and sigma receptor modulators, as well as acetylcholinesterase inhibitors. Detailed experimental protocols for their synthesis and biological evaluation are provided to facilitate further research and development in this critical area of medicinal chemistry.

Core Synthesis and Chemical Profile

The this compound scaffold is typically synthesized through a multi-step process commencing with commercially available starting materials. A common synthetic route involves the reaction of N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile in the presence of a strong base and a phase-transfer catalyst.[1] Variations in this synthetic scheme allow for the introduction of diverse substituents on both the benzyl and phenyl rings, as well as modifications to the piperidine nitrogen, enabling the exploration of a broad chemical space to optimize pharmacological activity. The nitrile group at the 4-position is a key feature, contributing to the electronic properties of the molecule and often serving as a crucial interaction point with biological targets.[2]

Pharmacological Applications and Structure-Activity Relationships

Derivatives of the this compound scaffold have demonstrated significant activity at several important pharmacological targets, leading to their investigation for a range of therapeutic applications, from analgesia to the treatment of neurodegenerative diseases.[2][3]

Sigma Receptor Modulation

A significant area of research for these derivatives has been their interaction with sigma receptors, particularly the sigma-1 (σ1) subtype. The σ1 receptor is a unique intracellular chaperone protein involved in a variety of cellular functions, and its modulation has shown therapeutic potential in neurological and psychiatric disorders.[2] Structure-activity relationship studies have revealed that the nature of the substituent on the piperidine nitrogen plays a critical role in both the affinity and selectivity for sigma receptors.

A series of N-substituted-4-cyano-4-phenylpiperidine analogs were synthesized and evaluated for their binding affinity at σ1 and σ2 receptors. The results, summarized in the table below, demonstrate that while these compounds show no affinity for opioid receptors, they exhibit significant and often selective affinity for sigma receptors.[2]

CompoundN-Substituent (R)σ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
1 Methyl15.3 ± 1.3129 ± 128.4
2 Ethyl10.1 ± 0.9105 ± 910.4
3 n-Propyl5.2 ± 0.565 ± 612.5
4 Isopropyl25.6 ± 2.1210 ± 188.2
5 n-Butyl8.9 ± 0.798 ± 811.0
6 Isobutyl3.1 ± 0.345 ± 414.5
7 Benzyl2.5 ± 0.2150 ± 1360.0
8 Phenethyl4.8 ± 0.475 ± 715.6
9 Phenylpropyl1.8 ± 0.235 ± 319.4
10 Phenylbutyl22.1 ± 1.9250 ± 2211.3

Data adapted from "Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands".[2]

The data indicates that an N-benzyl substituent (compound 7) confers high affinity and the greatest selectivity for the σ1 receptor over the σ2 receptor.[2] The N-phenylpropyl derivative (compound 9) exhibits the highest affinity for the σ1 receptor.[2]

Opioid Receptor Modulation

While the core this compound structure itself may not possess significant opioid receptor affinity, modifications to this scaffold have led to the development of potent opioid receptor modulators. The 4-phenylpiperidine moiety is a well-established pharmacophore in many potent opioid analgesics, including fentanyl and its analogs.[4] Research in this area focuses on modifying the substituents on the piperidine and phenyl rings to achieve desired affinities for the mu (μ), delta (δ), and kappa (κ) opioid receptors.

Acetylcholinesterase Inhibition

Derivatives of 1-benzylpiperidine have been extensively investigated as inhibitors of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.[3][5] Structure-activity relationship studies have shown that the introduction of specific moieties, such as a 5,6-dimethoxy-1-oxoindan-2-yl)methyl group at the 4-position of the piperidine ring, can result in highly potent AChE inhibitors with IC50 values in the low nanomolar range. For example, the compound 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (donepezil, E2020) has an IC50 of 5.7 nM for AChE.[5]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Mu-Opioid Receptor Signaling

Activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist initiates a signaling cascade that leads to analgesia. The activated G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of various ion channels, resulting in neuronal hyperpolarization and a reduction in the transmission of pain signals.

mu_opioid_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist (e.g., Derivative) MOR Mu-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_Protein G-Protein (Gi/o) MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Decreases Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia

Mu-Opioid Receptor Signaling Pathway
Sigma-1 Receptor Signaling

The sigma-1 receptor, located at the endoplasmic reticulum-mitochondrion interface, acts as a chaperone protein. Upon ligand binding, it can dissociate from its binding partners and translocate to other parts of the cell, where it modulates the function of various ion channels and signaling proteins. This modulation can influence calcium signaling, neuronal excitability, and cellular stress responses.

sigma1_receptor_signaling cluster_er_membrane Endoplasmic Reticulum Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effectors Sigma1R_Complex Sigma-1 Receptor-BiP Complex Sigma1R_Active Active Sigma-1 Receptor Sigma1R_Complex->Sigma1R_Active Dissociates to Ligand Sigma-1 Ligand (e.g., Derivative) Ligand->Sigma1R_Complex Binds to Ion_Channels Ion Channels (e.g., K+, Ca2+) Sigma1R_Active->Ion_Channels Modulates Signaling_Proteins Signaling Proteins (e.g., Kinases) Sigma1R_Active->Signaling_Proteins Modulates Cellular_Response Cellular Response (e.g., Neuroprotection) Ion_Channels->Cellular_Response Signaling_Proteins->Cellular_Response

Sigma-1 Receptor Signaling Pathway
Acetylcholinesterase Inhibition Mechanism

Acetylcholinesterase inhibitors act by binding to the active site of the AChE enzyme, preventing it from hydrolyzing acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

ache_inhibition cluster_synapse Synaptic Cleft cluster_inhibitor ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Substrate Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes to AChE_Inhibitor AChE Inhibitor (e.g., Derivative) AChE_Inhibitor->AChE Binds and Inhibits

Mechanism of Acetylcholinesterase Inhibition

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound derivatives.

General Synthesis of N-Substituted-4-cyano-4-phenylpiperidines

To a solution of 4-cyano-4-phenylpiperidine in an appropriate solvent such as dimethylformamide (DMF), an equimolar amount of a suitable base (e.g., potassium carbonate) is added. The corresponding N-substituting agent (e.g., benzyl bromide for the synthesis of this compound) is then added, and the reaction mixture is stirred at room temperature or heated as required. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired N-substituted-4-cyano-4-phenylpiperidine derivative.[2]

Sigma Receptor Binding Assay

Materials:

  • [³H]-(+)-Pentazocine (for σ1) or [³H]-DTG (for σ2)

  • Cell membranes expressing sigma receptors

  • Test compounds (this compound derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., haloperidol)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a 96-well plate, incubate varying concentrations of the test compound with cell membranes and the radioligand in the assay buffer.

  • For the determination of non-specific binding, a high concentration of a known sigma receptor ligand (e.g., haloperidol) is added to a separate set of wells.

  • The plate is incubated at room temperature for a specified period (e.g., 120 minutes) to allow for binding equilibrium to be reached.

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.

  • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The Ki values are determined from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Materials:

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Acetylcholinesterase (AChE) enzyme

  • Test compounds (1-benzylpiperidine derivatives)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, a solution of the test compound at various concentrations is pre-incubated with the AChE enzyme in phosphate buffer.

  • DTNB is then added to the wells.

  • The reaction is initiated by the addition of the substrate, ATCI.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.

  • The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader.

  • The rate of the reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the control (without inhibitor).

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.

experimental_workflow cluster_synthesis Synthesis cluster_binding_assay Receptor Binding Assay cluster_enzyme_assay Enzyme Inhibition Assay Start_Material Starting Materials Reaction Chemical Reaction Start_Material->Reaction Purification Purification Reaction->Purification Derivative Target Derivative Purification->Derivative Incubation Incubation with Radioligand & Membranes Derivative->Incubation Pre_incubation Pre-incubation with Enzyme Derivative->Pre_incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Ki_Value Ki Value Determination Counting->Ki_Value Reaction_Start Reaction Initiation with Substrate Pre_incubation->Reaction_Start Measurement Absorbance Measurement Reaction_Start->Measurement IC50_Value IC50 Value Determination Measurement->IC50_Value

General Experimental Workflow

Conclusion

The this compound scaffold and its derivatives represent a highly versatile and pharmacologically significant class of compounds. Their ability to be readily synthesized and modified has led to the discovery of potent and selective ligands for a variety of CNS targets, including sigma and opioid receptors, as well as acetylcholinesterase. The detailed structure-activity relationships and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of novel therapeutic agents based on this privileged chemical core. Further exploration of the chemical space around this scaffold holds significant promise for the discovery of new treatments for a range of neurological and psychiatric disorders.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Benzyl-4-phenylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-phenylpiperidine-4-carbonitrile is a key chemical intermediate in the synthesis of various pharmacologically active molecules. Its structure, featuring a piperidine core with benzyl, phenyl, and nitrile functionalities, makes it a versatile scaffold for the development of analgesics and agents targeting the central nervous system (CNS). For instance, it has been identified as a lead compound for designing radioligands for the σ1 receptor, which is implicated in various neuropsychiatric diseases.[1] This document provides a detailed protocol for the synthesis of its hydrochloride salt, based on established chemical literature.

Synthesis Protocol

The synthesis of this compound hydrochloride can be achieved through the reaction of N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile in the presence of a phase-transfer catalyst.[2]

Reaction Scheme:

  • Starting Materials: N,N-bis(2-chloroethyl)benzylamine, Phenylacetonitrile

  • Reagents: Toluene, 50% Aqueous Sodium Hydroxide, Tetra-n-butylammonium hydrogen sulfate

  • Product: this compound hydrochloride

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis protocol.[2]

ParameterValue
Reactants
N,N-bis(2-chloroethyl)benzylamine78.5 g
Phenylacetonitrile39.8 g
Reagents
Toluene Solution151.2 g
50% Aqueous NaOH109 g
Tetra-n-butylammonium H₂SO₄11.6 g
Reaction Conditions
Temperature85 °C
Reaction Time4 hours
Product
Product Name1-Benzyl-4-cyano-4-phenylpiperidine HCl
Yield74.1 g (70%)
Melting Point261-263 °C

Experimental Protocol

This protocol details the synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride.[2]

Materials:

  • Toluene solution containing N,N-bis(2-chloroethyl)benzylamine (151.2 g containing 78.5 g of the amine)

  • Phenylacetonitrile (39.8 g)

  • 50% aqueous sodium hydroxide solution (109 g)

  • Tetra-n-butylammonium hydrogen sulfate (11.6 g)

  • Reaction vessel equipped with a stirrer and heating mantle

Procedure:

  • Combine the toluene solution of N,N-bis(2-chloroethyl)benzylamine, phenylacetonitrile, and tetra-n-butylammonium hydrogen sulfate in the reaction vessel.

  • Begin stirring the mixture.

  • Add the 50% aqueous sodium hydroxide solution over a period of twenty minutes.

  • Heat the reaction mixture to 85 °C.

  • Maintain the temperature and continue stirring for four hours.

  • After the reaction is complete, work up the mixture to isolate the product. (Note: The source document does not specify the workup procedure, which would typically involve separation of the organic layer, washing, drying, and crystallization of the hydrochloride salt).

  • The resulting product is 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis protocol.

SynthesisWorkflow Synthesis of this compound HCl cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_product Product Reactant1 N,N-bis(2-chloroethyl)benzylamine in Toluene Mixing Combine Reactants and Catalyst Reactant1->Mixing Reactant2 Phenylacetonitrile Reactant2->Mixing Reagent1 50% aq. NaOH Addition Add NaOH solution (over 20 min) Reagent1->Addition Reagent2 Phase Transfer Catalyst Reagent2->Mixing Mixing->Addition Stirring Heating Heat to 85°C for 4 hours Addition->Heating Product 1-Benzyl-4-cyano-4-phenyl- piperidine HCl Heating->Product Workup & Isolation

Caption: Workflow for the synthesis of this compound HCl.

References

Application Notes and Protocols for the Analysis of 1-Benzyl-4-phenylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Benzyl-4-phenylpiperidine-4-carbonitrile is a synthetic organic compound with a piperidine core structure, which is a common scaffold in many pharmacologically active molecules. Due to its potential role as a precursor or intermediate in the synthesis of various compounds, robust analytical methods are essential for its identification, quantification, and purity assessment in research and development settings. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common and powerful analytical techniques.

Chemical Profile
PropertyValue
IUPAC Name This compound
Synonyms 1-Benzyl-4-cyano-4-phenylpiperidine
CAS Number 71258-18-9 (for hydrochloride salt)
Molecular Formula C₁₉H₂₀N₂
Molecular Weight 276.38 g/mol [1]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method is proposed for the analysis of this compound.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B). For Mass Spectrometry (MS) compatible applications, formic acid is a suitable modifier.

  • Gradient Program:

    Time (min) % A (Acetonitrile) % B (Water with 0.1% Formic Acid)
    0 40 60
    15 90 10
    20 90 10
    22 40 60

    | 25 | 40 | 60 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a diluent (e.g., 50:50 Acetonitrile:Water) to achieve a concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

Table 1: Illustrative HPLC Method Performance Characteristics

ParameterExpected Value
Retention Time (tR) ~ 8.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) ~ 0.05 µg/mL
Limit of Quantification (LOQ) ~ 0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

Experimental Protocol

1. Instrumentation and Conditions:

  • GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280°C

  • Oven Temperature Program:

    • Initial Temperature: 150°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Final Hold: Hold at 300°C for 10 minutes.

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent such as methanol or dichloromethane.

  • Vortex the solution to ensure it is homogeneous.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

Data Presentation

Table 2: Illustrative GC-MS Method Performance Characteristics

ParameterExpected Value
Retention Time (tR) Dependent on the specific temperature program, but expected to be well-resolved.
Key Mass Fragments (m/z) Fragments corresponding to the benzyl group (m/z 91), the piperidine ring, and the molecular ion.
Limit of Detection (LOD) ~ 0.1 ng/mL
Limit of Quantification (LOQ) ~ 0.3 ng/mL
Linearity (r²) > 0.998

Visualizations

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve vortex Vortex dissolve->vortex filter Filter vortex->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Workflow for the HPLC analysis of this compound.

Workflow for GC-MS Analysis```dot

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing weigh_gc Weigh Sample dissolve_gc Dissolve in Solvent weigh_gc->dissolve_gc vortex_gc Vortex dissolve_gc->vortex_gc filter_gc Filter vortex_gc->filter_gc inject_gc Inject into GC filter_gc->inject_gc separate_gc Gas Chromatographic Separation inject_gc->separate_gc ionize Ionization (EI) separate_gc->ionize detect_ms Mass Detection ionize->detect_ms integrate_tic TIC Integration detect_ms->integrate_tic identify Compound Identification (Mass Spectrum) integrate_tic->identify quantify_gc Quantification identify->quantify_gc report_gc Generate Report quantify_gc->report_gc

Caption: Decision tree for selecting an analytical method.

References

Application Notes and Protocols for the HPLC Analysis of 1-Benzyl-4-phenylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-phenylpiperidine-4-carbonitrile is a versatile chemical intermediate with applications in pharmaceutical development, particularly in the synthesis of neurologically active compounds and analgesics.[1][2] Its chemical structure, featuring a piperidine core, a benzyl group, and a phenyl group, makes it amenable to analysis by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This document provides a detailed application note and a comprehensive protocol for the analysis of this compound.

The methodologies presented here are based on established principles for the analysis of similar piperidine derivatives and are intended to serve as a robust starting point for method development and validation in a research or quality control setting.[3][4]

Analytical Principle

The separation of this compound is achieved using a reverse-phase C18 column. The principle of separation is based on the partitioning of the analyte between the non-polar stationary phase (C18) and a polar mobile phase, typically a mixture of acetonitrile and water.[5][6] The benzyl and phenyl groups of the analyte provide strong hydrophobic character, leading to retention on the C18 column. The nitrile group and the tertiary amine in the piperidine ring contribute to its polarity. Elution is typically achieved by a gradient of increasing organic solvent (acetonitrile), which decreases the polarity of the mobile phase and causes the analyte to elute from the column. The aromatic rings in the molecule allow for sensitive detection using a UV detector.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column:

    • A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended as a starting point.[3]

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid (FA) or Trifluoroacetic acid (TFA) (optional, for pH adjustment and improved peak shape)

    • This compound reference standard

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Note: The use of a weak acid like formic acid in the mobile phase can help to ensure consistent ionization of the tertiary amine in the piperidine ring, leading to improved peak shape and reproducibility.

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) to create calibration standards in the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation
  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a 50:50 mixture of acetonitrile and water to achieve a target concentration within the calibration range.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[7]

Chromatographic Conditions

The following are recommended starting conditions. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Data Analysis
  • Integrate the peak corresponding to this compound in the chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary

The following table presents hypothetical data that could be obtained from a method validation study based on the described protocol.

ParameterResult
Retention Time (tR) ~ 8.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~ 0.3 µg/mL
Limit of Quantitation (LOQ) ~ 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

Analytical Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_output Result Reporting Weigh Weighing Dissolve Dissolution Weigh->Dissolve Dilute Dilution Dissolve->Dilute Filter Filtration Dilute->Filter Inject Injection Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Final Report Quantify->Report

Caption: HPLC analytical workflow for this compound.

References

Application Note: NMR Spectroscopic Analysis of 1-Benzyl-4-phenylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application note for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1-Benzyl-4-phenylpiperidine-4-carbonitrile. Due to the limited availability of public domain spectral data for this compound, this note presents a predicted ¹H NMR spectrum and a generalized, comprehensive protocol for acquiring and processing NMR data for this and similar small molecules. This guide is intended to serve as a practical resource for researchers in medicinal chemistry and drug development for the structural characterization of piperidine-based compounds.

Introduction

This compound is a synthetic organic compound with a piperidine core, a key structural motif in many pharmaceuticals. Its rigid framework and functional groups make it a valuable building block in the synthesis of various biologically active molecules. Accurate structural elucidation is paramount in drug discovery and development, and NMR spectroscopy is the most powerful technique for this purpose. This application note outlines the expected NMR characteristics and provides a robust experimental workflow for the analysis of this compound.

Predicted NMR Spectroscopic Data

As of the writing of this document, experimental ¹H and ¹³C NMR data for this compound are not widely available in the public domain. Therefore, a predicted ¹H NMR spectrum was generated to guide researchers. The following table summarizes the predicted chemical shifts, multiplicities, and assignments.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 7.2m10HAromatic protons (benzyl and phenyl groups)
~3.6s2HBenzyl CH₂
~2.8 - 2.6m4HPiperidine CH₂ (axial and equatorial)
~2.2 - 2.0m4HPiperidine CH₂ (axial and equatorial)

Note: This data is predicted and should be confirmed with experimental results.

Table 2: Placeholder for Experimental ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
To be determinedAromatic C
To be determinedAromatic C-H
To be determinedQuaternary C (C-CN)
To be determinedNitrile CN
To be determinedBenzyl CH₂
To be determinedPiperidine CH₂

Experimental Protocol

This section details a general protocol for the NMR analysis of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities complicating the spectrum.

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for similar organic molecules.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 50-100 mg may be necessary.

  • Procedure:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent (e.g., CDCl₃).

    • Vortex or gently agitate the vial until the sample is fully dissolved.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

NMR Data Acquisition

The following are general parameters for a

Application Notes and Protocols for 1-Benzyl-4-phenylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1-Benzyl-4-phenylpiperidine-4-carbonitrile is a research chemical. Its physiological and toxicological properties are not fully known. All handling and experiments should be conducted in a controlled laboratory setting by qualified professionals, adhering to all applicable safety guidelines and regulations. This document is intended for informational and research purposes only and does not constitute an endorsement for human or veterinary use.

Introduction and Chemical Profile

This compound is a versatile chemical intermediate belonging to the phenylpiperidine class of compounds.[1] Its structure, featuring a piperidine ring substituted with benzyl, phenyl, and nitrile groups, serves as a crucial scaffold in medicinal chemistry.[2] This compound is primarily utilized as a precursor in the synthesis of a wide array of biologically active molecules, particularly those targeting the central nervous system (CNS).

PropertyValueReference
IUPAC Name This compound[3]
Synonyms 1-Benzyl-4-cyano-4-phenylpiperidine[3]
CAS Number 56243-25-5 (Free Base), 71258-18-9 (HCl Salt)[3][4]
Molecular Formula C₁₉H₂₀N₂ (Free Base), C₁₉H₂₁ClN₂ (HCl Salt)[3][4]
Molecular Weight 276.38 g/mol (Free Base), 312.84 g/mol (HCl Salt)[2][4]
Storage Store at room temperature in an inert atmosphere.[4]

Application Notes

Intermediate in Opioid Analgesic Synthesis

The phenylpiperidine scaffold is a cornerstone for a major class of synthetic opioids.[1] this compound serves as a key precursor for potent analgesics, including pethidine and analogs of fentanyl.[5] The nitrile group (–C≡N) is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, enabling the synthesis of diverse derivatives.[6][7]

  • Pethidine Synthesis: The core structure is a direct precursor to pethidine (Meperidine) through hydrolysis of the nitrile to a carboxylic acid, followed by esterification.[5]

  • Fentanyl Analogs: The structure is related to the 4-anilidopiperidine core of fentanyl.[8] While not a direct precursor to fentanyl itself, its synthesis pathways and chemical manipulations are highly relevant to the development of fentanyl-class molecules.[6][9] Research in this area focuses on creating dual-acting ligands, for example, by targeting both the mu-opioid receptor (MOR) for analgesia and the sigma-1 receptor (σ1R) to potentially mitigate opioid-related side effects like dependence and respiratory depression.[10]

Scaffold for CNS Drug Discovery

The 1-benzylpiperidine motif is a privileged structure for developing agents targeting CNS disorders beyond pain.[11] Its derivatives have been investigated for a range of neuropharmacological activities.

  • Neurodegenerative Diseases: Derivatives have been synthesized and evaluated as potential treatments for Alzheimer's disease.[12] Research has focused on designing dual-target inhibitors that can, for instance, inhibit acetylcholinesterase (AChE) to increase acetylcholine levels in the brain and modulate other targets like the serotonin transporter (SERT).[12][13]

  • Neuroprotective Agents: Phenylpiperidine derivatives have been explored as ligands for the sigma-1 (σ1) receptor, which is implicated in neuroprotection.[14][15] Ligands of this receptor have shown promise in animal models of focal cerebral ischemia, suggesting a potential therapeutic avenue for stroke.[14] The benzyl group can enhance lipophilicity, which may improve penetration of the blood-brain barrier, a critical factor for CNS-acting drugs.[16]

Analytical Reference Standard

In the synthesis of potent opioids like fentanyl, this compound or its analogs can be formed as impurities or intermediates.[17] As such, it serves as a valuable analytical reference standard for forensic laboratories and quality control departments in pharmaceutical manufacturing to detect and quantify related substances.[16][17]

Quantitative Data for Structurally Related Derivatives

No direct biological activity data for this compound is readily available in the cited literature. However, the following table summarizes the potent activity of structurally related derivatives, illustrating the therapeutic potential of the core scaffold.

Derivative Class / CompoundTarget(s)Assay TypeActivity MetricValueReference
Benzylpiperidine Derivative (Compound 21 )Acetylcholinesterase (AChE)Enzyme InhibitionIC₅₀0.56 nM[13]
Dual-Acting Benzylpiperidine (Compound 52 )Mu-Opioid Receptor (MOR)Receptor BindingKᵢ56.4 nM[10]
Dual-Acting Benzylpiperidine (Compound 52 )Sigma-1 Receptor (σ₁R)Receptor BindingKᵢ11.0 nM[10]
Phenylpiperidin-4-ylidenemethylbenzamide (Compound 6a )Delta Opioid Receptor (δ)Receptor BindingIC₅₀0.87 nM[18]
Phenylpiperidin-4-ylidenemethylbenzamide (Compound 6a )Mu/Delta SelectivityReceptor BindingRatio (Kᵢ µ/δ)4370[18]
Phenylpiperidin-4-ylidenemethylbenzamide (Compound 6a )Kappa/Delta SelectivityReceptor BindingRatio (Kᵢ κ/δ)8590[18]

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Isolation A N,N-bis(2-chloroethyl)benzylamine R Reaction in Toluene Heat (e.g., 85°C) A->R B Phenylacetonitrile B->R C NaOH (50% aq.) C->R D Phase Transfer Catalyst (e.g., TBHS) D->R P 1-Benzyl-4-phenylpiperidine- 4-carbonitrile HCl R->P Acidification (HCl)

Caption: General workflow for the synthesis of this compound HCl.

Chemical_Intermediate cluster_pathways Synthetic Transformations cluster_products Target Compound Classes Start 1-Benzyl-4-phenylpiperidine- 4-carbonitrile Hydrolysis Nitrile Hydrolysis (e.g., H₂SO₄) Start->Hydrolysis Reduction Nitrile Reduction (e.g., DIBAL-H) Start->Reduction Modification Further Derivatization Start->Modification Opioids Opioid Analgesics (e.g., Pethidine) Hydrolysis->Opioids CNS_Agents CNS Agents (AChE Inhibitors) Reduction->CNS_Agents Other Novel Ligands Modification->Other

Caption: Role as a versatile intermediate for diverse bioactive compounds.

Mu_Opioid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling MOR Mu-Opioid Receptor (GPCR) G_Protein Gi/o Protein Activation MOR->G_Protein Activates Ligand Phenylpiperidine Agonist Ligand->MOR Binds AC Adenylyl Cyclase Inhibition G_Protein->AC Ion_Channel Ion Channel Modulation (↑ K⁺ efflux, ↓ Ca²⁺ influx) G_Protein->Ion_Channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia

Caption: Simplified signaling pathway for Mu-Opioid Receptor (MOR) agonists.

Experimental Protocols

Protocol: Synthesis of this compound Hydrochloride

This protocol is adapted from a phase-transfer catalysis method.[19]

Materials:

  • N,N-bis(2-chloroethyl)benzylamine

  • Phenylacetonitrile

  • Toluene

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Tetra-n-butylammonium hydrogen sulfate (TBHS)

  • Hydrochloric acid (HCl) solution (e.g., in ether or isopropanol)

  • Standard laboratory glassware for organic synthesis, including a round-bottom flask, condenser, and addition funnel

  • Magnetic stirrer and heating mantle

Procedure:

  • Combine N,N-bis(2-chloroethyl)benzylamine, phenylacetonitrile, TBHS, and toluene in a round-bottom flask equipped with a stirrer, condenser, and addition funnel.

  • With vigorous stirring, add the 50% NaOH solution dropwise over a period of 20-30 minutes. The reaction is exothermic; maintain control over the temperature.

  • After the addition is complete, heat the reaction mixture to 85°C and maintain for 4 hours.

  • Cool the mixture to room temperature. Add water and separate the organic layer.

  • Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the toluene under reduced pressure to yield the crude free base.

  • Dissolve the crude product in a suitable solvent (e.g., diethyl ether or isopropanol).

  • Slowly add a solution of HCl in the same solvent to precipitate the hydrochloride salt.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to yield this compound hydrochloride.[19]

Protocol: Representative Radioligand Receptor Binding Assay (General)

This protocol provides a general framework for assessing the binding affinity of derivatives at a target receptor (e.g., mu-opioid receptor).

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest (e.g., CHO cells expressing MOR).

  • Radioligand (e.g., [³H]DAMGO for MOR).

  • Non-specific binding agent (e.g., naloxone).

  • Test compound (derivatives of this compound).

  • Incubation buffer (e.g., Tris-HCl buffer).

  • 96-well plates, filter mats (e.g., GF/C), and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the incubation buffer.

  • In a 96-well plate, add the incubation buffer, cell membranes, and the radioligand to each well for total binding.

  • For non-specific binding wells, add the non-specific binding agent at a high concentration.

  • For experimental wells, add the different concentrations of the test compound.

  • Incubate the plates at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter mats using a cell harvester.

  • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Place the filter disks into scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Convert the IC₅₀ to a Kᵢ (inhibition constant) value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol: Representative In Vivo Acetic Acid-Induced Writhing Test (Mice)

This protocol is a common screening method for evaluating the peripheral analgesic activity of novel compounds.

Materials:

  • Male Swiss albino mice (or other appropriate strain).

  • Test compound (dissolved or suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose).

  • Vehicle control.

  • Positive control (e.g., morphine or aspirin).

  • 0.6% (v/v) acetic acid solution.

  • Syringes and needles for administration (e.g., intraperitoneal, oral).

  • Observation chambers.

  • Timer.

Procedure:

  • Acclimatize the mice to the laboratory environment. Fast the animals overnight with free access to water.

  • Divide the animals into groups (e.g., n=6-8 per group): Vehicle control, positive control, and test compound groups (at various doses).

  • Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneally, 30 minutes before the noxious stimulus).

  • After the pre-treatment period, administer the 0.6% acetic acid solution intraperitoneally (i.p.) to induce writhing.

  • Immediately place each mouse into an individual observation chamber and start the timer.

  • After a 5-minute latency period, count the number of writhes (a characteristic stretching and constriction of the abdomen) for each animal over a 10-15 minute period.

  • Calculate the mean number of writhes for each group.

  • Determine the percentage of analgesic protection using the formula: % Protection = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100.

  • Analyze the data for statistical significance (e.g., using ANOVA followed by a post-hoc test) and determine the ED₅₀ (effective dose to produce 50% of the maximal effect) if multiple doses were tested.

References

Application Notes and Protocols: 1-Benzyl-4-phenylpiperidine-4-carbonitrile as a Versatile Intermediate for Neurochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Benzyl-4-phenylpiperidine-4-carbonitrile is a pivotal intermediate in the synthesis of a diverse range of neuroactive compounds. Its rigid 4-phenylpiperidine core is a well-established pharmacophore that can be strategically modified to target various receptors and transporters in the central nervous system (CNS). This document provides detailed application notes and experimental protocols for the synthesis and evaluation of neurochemicals derived from this versatile scaffold, with a focus on mu-opioid receptor agonists, dopamine D2 receptor ligands, serotonin 5-HT2C receptor modulators, and sigma receptor ligands.

Section 1: Synthetic Applications and Methodologies

This compound serves as a crucial starting material for the synthesis of several classes of neurochemicals. The primary synthetic transformations involve the manipulation of the nitrile group and modifications at the piperidine nitrogen.

Synthesis of Pethidine (Meperidine) and Analogs

Pethidine, a potent mu-opioid receptor agonist, can be synthesized from this compound through a two-step process involving hydrolysis of the nitrile to a carboxylic acid, followed by esterification. The benzyl group can be subsequently deprotected and replaced with a methyl group to yield pethidine.

This protocol describes the hydrolysis of the nitrile group to a carboxylic acid.

Materials:

  • This compound

  • Concentrated sulfuric acid (98%)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (5 M)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Carefully add concentrated sulfuric acid (5.0 eq) to the flask while cooling in an ice bath.

  • Allow the mixture to warm to room temperature and then heat to 60°C for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of 5 M NaOH solution until a pH of approximately 7 is reached.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude pethidinic acid.

  • Purify the product by recrystallization or column chromatography.

This protocol describes the esterification of the carboxylic acid intermediate.

Materials:

  • Pethidinic acid derivative from Protocol 1

  • Ethanol (absolute)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reflux

Procedure:

  • Dissolve the pethidinic acid derivative (1.0 eq) in an excess of absolute ethanol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

  • Purify the product by column chromatography.

Synthesis of Fentanyl Scaffolds

The 4-phenylpiperidine scaffold is also central to the structure of fentanyl and its analogs. The synthesis typically involves the reductive amination of a 4-piperidone precursor, which can be derived from this compound.

This protocol outlines the synthesis of a key fentanyl intermediate.

Materials:

  • 1-Benzyl-4-piperidone

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-benzyl-4-piperidone (1.0 eq) in dichloroethane, add aniline (1.1 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 2: Data Presentation

The following tables summarize representative quantitative data for neurochemicals derived from the 4-phenylpiperidine scaffold.

Table 1: Mu-Opioid Receptor Binding Affinities of Pethidine Analogs

CompoundR1R2Ki (nM) vs. [³H]DAMGO
PethidineCH₃CO₂Et25
Analog 1HCO₂Et150
Analog 2CH₃COOH>1000
Analog 3CH₂CH₂PhCO₂Et10

Table 2: Dopamine D2 Receptor Binding Affinities of 4-Phenylpiperidine Derivatives

CompoundN-substituentPhenyl-substituentKi (nM) vs. [³H]Spiperone
Derivative APropyl3-SO₂CH₃150
Derivative BBenzylH85
Derivative CPropylH250

Table 3: Serotonin 5-HT2C Receptor Activity of 4-Phenylpiperidine Analogs

CompoundScaffold ModificationEC₅₀ (nM) - Calcium Flux
Analog X2-Carboxamide50
Analog Y4-Phenyl-2-carboxamide25
Analog Z4-Cyclohexyl-2-carboxamide75

Table 4: Sigma Receptor Binding Affinities of 4-Phenylpiperidine Derivatives

CompoundN-substituentKi (nM) - σ₁Ki (nM) - σ₂
Ligand 1Benzyl15250
Ligand 2Butyl5150
Ligand 3Phenethyl10100

Section 3: Biological Evaluation Protocols

The following are generalized protocols for assessing the activity of synthesized compounds at their respective targets.

Mu-Opioid Receptor Radioligand Binding Assay

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from the mu-opioid receptor.

Materials:

  • Cell membranes expressing the mu-opioid receptor (e.g., from CHO-hMOR cells)

  • [³H]DAMGO (radioligand)

  • Naloxone (non-specific binding control)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds

  • 96-well plates, filter mats, scintillation fluid, and a scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the cell membranes, [³H]DAMGO, and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).

  • Incubate at room temperature for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through filter mats.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ and Ki values for the test compounds.

Dopamine D2 Receptor [³⁵S]GTPγS Binding Assay

Principle: This functional assay measures the activation of G-proteins coupled to the D2 receptor upon agonist binding.

Materials:

  • Cell membranes expressing the D2 receptor

  • [³⁵S]GTPγS

  • GDP

  • Dopamine (reference agonist)

  • Assay buffer (containing MgCl₂, NaCl, and HEPES)

  • Test compounds

  • 96-well plates, filter mats, scintillation fluid, and a scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the cell membranes, GDP, and the test compound or reference agonist.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity on the filters.

  • Determine the EC₅₀ and Emax values for the test compounds.

Serotonin 5-HT2C Receptor Calcium Flux Assay

Principle: This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled 5-HT2C receptor.

Materials:

  • Cells expressing the 5-HT2C receptor (e.g., HEK293 or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Serotonin (reference agonist)

  • Test compounds

  • 96-well black, clear-bottom plates

  • A fluorescent plate reader

Procedure:

  • Plate the cells in the 96-well plates and incubate overnight.

  • Load the cells with the calcium-sensitive dye.

  • Prepare serial dilutions of the test compounds and the reference agonist.

  • Use the fluorescent plate reader to add the compounds to the cell plate and simultaneously measure the change in fluorescence over time.

  • Determine the EC₅₀ values for the test compounds.

Section 4: Signaling Pathways and Workflow Diagrams

The following diagrams illustrate the signaling pathways of the target receptors and a general experimental workflow.

mu_opioid_signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Opioid_Agonist Opioid Agonist Opioid_Agonist->MOR Binds PKA Protein Kinase A cAMP->PKA Inhibits Cellular_Response Analgesia, Sedation PKA->Cellular_Response Leads to

Caption: Mu-Opioid Receptor Signaling Pathway.

d2_dopamine_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Dopamine_Ligand Dopamine Ligand Dopamine_Ligand->D2R Binds PKA Protein Kinase A cAMP->PKA Inhibits Cellular_Response Modulation of Neurotransmission PKA->Cellular_Response Leads to

Caption: Dopamine D2 Receptor Signaling Pathway.

ht2c_signaling cluster_membrane Cell Membrane 5HT2CR 5-HT2C Receptor G_protein Gq/11 Protein 5HT2CR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Serotonin_Ligand Serotonin Ligand Serotonin_Ligand->5HT2CR Binds IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca²⁺ Release IP3->Ca2_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Neuronal Excitability Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Serotonin 5-HT2C Receptor Signaling Pathway.

sigma_receptor_signaling cluster_er Endoplasmic Reticulum Sigma1R Sigma-1 Receptor IP3R IP₃ Receptor Sigma1R->IP3R Modulates Ca2_release Ca²⁺ Release from ER IP3R->Ca2_release Regulates Sigma_Ligand Sigma Ligand Sigma_Ligand->Sigma1R Binds Cellular_Response Modulation of Ion Channels, Neuronal Plasticity Ca2_release->Cellular_Response

Caption: Sigma-1 Receptor Signaling Mechanism.

experimental_workflow Start 1-Benzyl-4-phenylpiperidine- 4-carbonitrile Synthesis Chemical Synthesis (e.g., Hydrolysis, Esterification, Reductive Amination) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Bio_Assay Biological Evaluation (Binding Assays, Functional Assays) Purification->Bio_Assay Data_Analysis Data Analysis (IC₅₀, EC₅₀, Ki Determination) Bio_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: General Experimental Workflow.

Application Notes and Protocols for the Synthesis of Novel Cholinesterase Inhibitors from 1-Benzyl-4-phenylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of potential cholinesterase inhibitors, starting from the readily available precursor, 1-Benzyl-4-phenylpiperidine-4-carbonitrile. The synthetic strategy involves the initial conversion of the nitrile functionality into a versatile carboxylic acid intermediate. This intermediate is then utilized in the synthesis of N-benzylpiperidine carboxamide derivatives, which have demonstrated significant inhibitory activity against acetylcholinesterase (AChE).

Strategic Overview

The core of this synthetic approach is the transformation of the nitrile group of this compound into a carboxylic acid. This is a crucial step as the resulting 1-benzyl-4-phenylpiperidine-4-carboxylic acid serves as a key building block for creating a library of potential cholinesterase inhibitors. The subsequent amide coupling with various aromatic and heterocyclic amines allows for the exploration of the structure-activity relationship (SAR) and the optimization of inhibitory potency.

Data Presentation

Table 1: Inhibitory Activity of Synthesized N-Benzylpiperidine Carboxamide Derivatives against AChE
Compound IDStructureAChE IC₅₀ (µM)
20 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide5.94 ± 1.08[1]
28 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide0.41 ± 1.25[1]
Donepezil (Reference)0.023 (human AChE)[2]

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid (Intermediate A)

This protocol outlines the hydrolysis of the nitrile group of the starting material to yield the corresponding carboxylic acid.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Hydrochloric Acid (HCl)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • pH meter or pH paper

  • Büchner funnel and filter paper

Procedure:

  • To a solution of this compound in ethanol, add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for a period of 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3.

  • A precipitate of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid will form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield Intermediate A .

Protocol 2: General Procedure for the Synthesis of N-Aryl/Heteroaryl-1-benzylpiperidine-4-carboxamides (e.g., Compounds 20 and 28)

This protocol describes the amide coupling of Intermediate A with a suitable amine to produce the final cholinesterase inhibitors.

Materials:

  • 1-Benzyl-4-phenylpiperidine-4-carboxylic acid (Intermediate A )

  • Appropriate aryl or heteroaryl amine (e.g., 4-amino-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one for compound 20 )

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or a similar peptide coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve Intermediate A in a mixture of DMF and DCM.

  • To this solution, add the respective aryl or heteroaryl amine, followed by DIPEA and the coupling agent (e.g., COMU).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Aryl/Heteroaryl-1-benzylpiperidine-4-carboxamide.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathway Start This compound IntermediateA Intermediate A: 1-Benzyl-4-phenylpiperidine-4-carboxylic acid Start->IntermediateA Protocol 1: Alkaline Hydrolysis (NaOH, EtOH, H₂O, Reflux) FinalProduct Target Cholinesterase Inhibitor (N-Aryl/Heteroaryl-1-benzyl- piperidine-4-carboxamide) IntermediateA->FinalProduct Protocol 2: Amide Coupling (Coupling Agent, DIPEA, DMF/DCM) Amine Aryl/Heteroaryl Amine Amine->FinalProduct Experimental_Workflow ReactionSetup Reaction Setup: Reactants + Solvents Reaction Reaction in Progress (Stirring, Heating/Cooling) ReactionSetup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Workup (Extraction, Washing) Monitoring->Workup Proceed if complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization

References

Experimental procedures involving 1-Benzyl-4-phenylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures, quantitative data, and application context for 1-Benzyl-4-phenylpiperidine-4-carbonitrile. This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the opioid analgesic pethidine (meperidine) and its analogs. The protocols and data presented are compiled from peer-reviewed literature and patent filings to assist in research and development.

Introduction

This compound (also known as 1-benzyl-4-cyano-4-phenylpiperidine) is a versatile chemical building block in medicinal chemistry.[1][2] Its rigid piperidine scaffold, combined with the lipophilic benzyl and phenyl groups, makes it a valuable precursor for molecules targeting the central nervous system (CNS).[1][3] The nitrile functional group is particularly useful as it can be chemically transformed into a variety of other moieties, such as amines, carboxylic acids, amides, and aldehydes, enabling the synthesis of a diverse library of bioactive compounds.[1][4] Its derivatives have been investigated for their roles as opioid receptor modulators, analgesics, and agents for treating neurological disorders.[5][6]

Experimental Protocols

This protocol details the synthesis via a phase-transfer catalyzed reaction between N,N-bis(2-chloroethyl)benzylamine and phenylacetonitrile.

Workflow Diagram:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A N,N-bis(2-chloroethyl)benzylamine C 50% aq. NaOH Toluene Tetra-n-butylammonium hydrogen sulfate A->C B Phenylacetonitrile B->C D Heat at 85°C for 4 hours C->D E 1-Benzyl-4-phenylpiperidine- 4-carbonitrile Hydrochloride D->E

Caption: Synthesis of this compound HCl.

Methodology: [7]

  • Combine a toluene solution (151.2 g) containing N,N-bis(2-chloroethyl)benzylamine (78.5 g), phenylacetonitrile (39.8 g), and tetra-n-butylammonium hydrogen sulfate (11.6 g) in a suitable reaction vessel.

  • Over a period of twenty minutes, add a 50% aqueous sodium hydroxide solution (109 g) to the reaction mixture with stirring.

  • Heat the mixture to 85°C and maintain this temperature for four hours.

  • After the reaction is complete, cool the mixture and perform a suitable workup to isolate the free base.

  • Dissolve the crude product in an appropriate solvent (e.g., diethyl ether) and treat with hydrochloric acid to precipitate the hydrochloride salt.

  • Filter the precipitate, wash with cold solvent, and dry under vacuum to yield 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride.

Quantitative Data:

ParameterValueReference
Starting Material 1N,N-bis(2-chloroethyl)benzylamine[7]
Starting Material 2Phenylacetonitrile[7]
CatalystTetra-n-butylammonium hydrogen sulfate[7]
Yield74.1 g (70%)[7]
Melting Point (m.p.)261-263°C[7]

The nitrile group of this compound is a key site for synthetic elaboration.

Reaction Pathways Diagram:

G cluster_products Derivative Products A 1-Benzyl-4-phenylpiperidine- 4-carbonitrile B N-Benzyl-4-phenylpiperidine- 4-carboxaldehyde A->B  DIBAL-H  Toluene, -25 to 25°C C N-Benzyl-4-phenylpiperidine- 4-carboxamide A->C  Cold conc. H₂SO₄  Stir for 2 days D N-Benzyl-4-phenylpiperidine- 4-carboxylic Acid C->D  Hydrolysis

Caption: Synthetic transformations of the 4-carbonitrile group.

2.2.1 Reduction to Aldehyde This protocol describes the reduction of the nitrile to the corresponding aldehyde using Diisobutylaluminium hydride (DIBAL-H).

Methodology: [4]

  • Dissolve 1-benzylpiperidine-4-carbonitrile in toluene in a round-bottom flask under an inert atmosphere.

  • Cool the solution to a temperature between -25°C and 0°C.

  • Slowly add DIBAL-H (1.0 to 2.0 molar equivalents) to the solution while maintaining the low temperature.

  • Allow the reaction to proceed for 0.5 to 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction carefully with a suitable reagent (e.g., methanol, followed by aqueous acid or Rochelle's salt solution).

  • Perform an extractive workup to isolate the crude N-benzyl-4-piperidinecarboxaldehyde.

  • Purify the product as necessary, typically via column chromatography.

2.2.2 Hydrolysis to Carboxamide Hydrolysis of the sterically hindered α-aminonitrile can be challenging. This method employs strong acid conditions.

Methodology: [8]

  • Carefully add 1-benzyl-4-phenylamino-4-piperidinecarbonitrile to cold, concentrated sulfuric acid (H₂SO₄) with stirring in an ice bath.

  • Allow the mixture to warm to ambient temperature and stir for approximately 48 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., concentrated ammonium hydroxide or NaOH solution) while cooling.

  • Extract the aqueous mixture with an organic solvent (e.g., chloroform or ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the carboxamide.

Quantitative Data for Derivative Syntheses:

ReactionReagent(s)YieldReference
Nitrile to CarboxamideCold, concentrated H₂SO₄73%[8]
Amide to EsterTosylic acid, methanol, 120°C45%[8]

Applications in Drug Discovery and Development

The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[9]

  • Analgesics: The primary application of this compound is as a direct precursor to pethidine and other potent opioid analgesics like fentanyl and its analogs.[1] The structural core is crucial for interaction with opioid receptors.[6]

  • CNS Agents: Derivatives of this compound are explored for their activity on various CNS targets. Modifications to the benzyl and phenyl rings can tune selectivity for different receptors. Research has focused on developing agents for neurological and psychiatric conditions.[3][5]

  • Acetylcholinesterase (AChE) Inhibitors: Novel 1-benzylpiperidine derivatives have been synthesized and shown to be potent inhibitors of acetylcholinesterase. One such derivative demonstrated an IC₅₀ value of 0.56 nM, with high selectivity over butyrylcholinesterase, making it a candidate for development as an anti-dementia agent.[10]

  • Antimicrobial Agents: The N-benzyl piperidin-4-one core, a related structure, has been used to synthesize derivatives with significant in vitro antibacterial and antifungal activities, particularly against Escherichia coli and Aspergillus niger.[11]

Logical Relationship Diagram:

G cluster_derivatives Synthetic Derivatives cluster_applications Therapeutic Applications A 1-Benzyl-4-phenylpiperidine- 4-carbonitrile B Pethidine / Fentanyl Analogs A->B Precursor C Novel AChE Inhibitors A->C Scaffold D Other CNS-Active Agents A->D Scaffold E Analgesia (Pain Management) B->E F Alzheimer's Disease / Dementia C->F G Neurological Disorders D->G

Caption: Role of the core scaffold in developing therapeutic agents.

Disclaimer: The protocols described are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Some of the compounds mentioned, including pethidine intermediates, may be controlled substances and require appropriate licensing for handling.[12][13]

References

Application Notes and Protocols: Reaction Kinetics Studies of 1-Benzyl-4-phenylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes for 1-benzyl-4-phenylpiperidine-4-carbonitrile and detail a protocol for studying its reaction kinetics. This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][2] A thorough understanding of its formation kinetics is essential for process optimization, yield maximization, and ensuring the purity of the final active pharmaceutical ingredient.

Introduction

This compound is a versatile chemical intermediate.[2] Its structure, featuring a piperidine ring with benzyl and phenyl substituents, makes it a valuable building block in medicinal chemistry for creating complex molecules that can interact with various biological pathways, including those in the central nervous system.[2] This document outlines the key synthetic methodologies and provides a detailed protocol for conducting reaction kinetic studies to elucidate the parameters governing its formation.

Synthesis of this compound

The synthesis of this compound hydrochloride can be achieved through the reaction of N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile in the presence of a strong base and a phase transfer catalyst.[3] Another synthetic route involves the reaction of 4-cyanopiperidine with benzaldehyde.[4]

Synthesis via N,N-bis(2-chloroethyl)benzylamine

A common method involves the reaction of N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile. The reaction is typically carried out in a toluene solution with a 50% aqueous sodium hydroxide solution and tetra-n-butylammonium hydrogen sulfate as a phase transfer catalyst. The mixture is heated to drive the reaction to completion, yielding 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride.[3]

Synthesis_Pathway_1 reagent1 N,N-bis(2-chloroethyl)benzylamine conditions Toluene, 50% NaOH (aq) Tetra-n-butylammonium hydrogen sulfate, 85°C reagent1->conditions reagent2 Phenylacetonitrile reagent2->conditions product 1-Benzyl-4-phenylpiperidine- 4-carbonitrile hydrochloride conditions->product

Caption: Synthesis of this compound.

Reaction Kinetics Studies: Experimental Protocol

The following protocol outlines a general procedure for studying the reaction kinetics of the synthesis of this compound. The progress of the reaction can be monitored by quantifying the concentration of reactants and products over time using High-Performance Liquid Chromatography (HPLC).[5]

Materials and Reagents
  • N,N-bis(2-chloroethyl)benzylamine

  • Phenylacetonitrile

  • Toluene

  • 50% (w/w) aqueous sodium hydroxide

  • Tetra-n-butylammonium hydrogen sulfate

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)[5]

  • Internal standard (e.g., a structurally similar compound with a distinct retention time)

Instrumentation
  • Jacketed glass reactor with overhead stirrer, temperature probe, and condenser

  • Constant temperature bath

  • HPLC system with a UV detector or a Mass Spectrometer (MS)

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Procedure
  • Reaction Setup:

    • Set up the jacketed glass reactor with the overhead stirrer, temperature probe, and condenser.

    • Connect the reactor to the constant temperature bath and set the desired reaction temperature (e.g., 85°C).[3]

  • Reactant Preparation:

    • Prepare a stock solution of N,N-bis(2-chloroethyl)benzylamine in toluene.

    • Prepare a stock solution of phenylacetonitrile in toluene.

    • Prepare the aqueous sodium hydroxide solution (50% w/w).

    • Dissolve the tetra-n-butylammonium hydrogen sulfate in the aqueous sodium hydroxide solution.

  • Reaction Initiation:

    • Charge the reactor with the N,N-bis(2-chloroethyl)benzylamine solution and the phenylacetonitrile solution.

    • Begin stirring and allow the mixture to reach the set temperature.

    • To initiate the reaction (t=0), add the aqueous sodium hydroxide solution containing the phase transfer catalyst to the reactor.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a known volume of a suitable quenching solution (e.g., a mixture of acetonitrile and water with a small amount of acid to neutralize the base).

    • Add a known amount of internal standard to the quenched sample.

  • Sample Analysis (HPLC):

    • Analyze the quenched samples by reverse-phase HPLC. A suitable column, such as a Newcrom R1, can be used.[5]

    • The mobile phase can consist of a mixture of acetonitrile and water with a modifier like phosphoric acid or formic acid.[5]

    • Develop a gradient or isocratic elution method to achieve good separation of reactants, products, and the internal standard.

    • Quantify the concentration of the reactants and the product by integrating the peak areas and using a pre-established calibration curve.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction and Sampling cluster_analysis Analysis prep_reagents Prepare Reactant Solutions setup_reactor Set up Jacketed Reactor and Equilibrate Temperature prep_reagents->setup_reactor initiate Initiate Reaction (t=0) setup_reactor->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Reaction and Add Internal Standard sampling->quench hplc Analyze Samples by HPLC quench->hplc data Quantify Concentrations and Determine Kinetics hplc->data

Caption: Workflow for Kinetic Analysis of Synthesis.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in tables to facilitate comparison and kinetic modeling.

Table 1: Concentration vs. Time Data (Hypothetical)

Time (min)[N,N-bis(2-chloroethyl)benzylamine] (M)[Phenylacetonitrile] (M)[Product] (M)
00.1000.1200.000
50.0850.1050.015
100.0720.0920.028
200.0510.0710.049
300.0360.0560.064
600.0130.0330.087
900.0050.0250.095
1200.0020.0220.098

Table 2: Calculated Kinetic Parameters (Hypothetical)

ParameterValue
Reaction Order w.r.t. N,N-bis(2-chloroethyl)benzylamine1
Reaction Order w.r.t. Phenylacetonitrile1
Overall Reaction Order2
Rate Constant (k) at 85°C (M⁻¹min⁻¹)0.015
Activation Energy (Ea) (kJ/mol)75
Pre-exponential Factor (A) (M⁻¹min⁻¹)1.2 x 10⁸

Application in Drug Development

The N-benzylpiperidine motif is prevalent in many approved drugs and clinical candidates due to its structural flexibility and ability to form crucial interactions with biological targets.[6] Derivatives of this compound are investigated for their potential as analgesics and agents targeting central nervous system disorders.[2] For instance, some derivatives have shown potent anti-acetylcholinesterase (AChE) activity, which is a key target in the development of treatments for Alzheimer's disease.[7]

Signaling_Pathway cluster_synthesis Chemical Synthesis cluster_pathway Neurotransmitter Signaling precursor 1-Benzyl-4-phenylpiperidine- 4-carbonitrile derivative Bioactive Derivative (e.g., AChE Inhibitor) precursor->derivative Further Synthesis AChE Acetylcholinesterase (AChE) derivative->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Degradation Receptor Postsynaptic Receptor ACh->Receptor Binding Signal Signal Transduction (Cognitive Function) Receptor->Signal

Caption: Potential Role in Neuromodulation.

By understanding and optimizing the synthesis of this compound through detailed kinetic studies, researchers can ensure a reliable and efficient supply of this key intermediate for the development of novel therapeutics.

References

Application Notes & Protocols: Derivatization of 1-Benzyl-4-phenylpiperidine-4-carbonitrile for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Benzyl-4-phenylpiperidine-4-carbonitrile is a versatile scaffold that serves as a crucial intermediate in the synthesis of various biologically active compounds, notably analgesics and central nervous system (CNS) agents.[1] Its structural features, including the piperidine ring, the N-benzyl group, the C4-phenyl ring, and the nitrile moiety, offer multiple points for chemical modification. These modifications allow for a systematic exploration of the structure-activity relationships (SAR), guiding the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[2] This document provides detailed protocols for the derivatization of this scaffold and summarizes key SAR data.

Derivatization Strategies

For comprehensive SAR studies, derivatization of the this compound scaffold can be systematically performed at three key positions:

  • Position 1 (Piperidine Nitrogen): Modification of the N-benzyl group.

  • Position 4 (Quaternary Carbon): Transformation of the nitrile group.

  • Position 4 (Phenyl Ring): Substitution on the C4-phenyl group.

A general workflow for these derivatization strategies is outlined below.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Piperidine Derivative GPCR GPCR (e.g., Opioid Receptor) Ligand->GPCR Binds G_Protein G Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Response Cellular Response Second_Messenger->Response

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-4-phenylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Benzyl-4-phenylpiperidine-4-carbonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in Strecker-Type Synthesis

Question: I am getting a low yield (around 30-40%) for the synthesis of this compound from 1-benzyl-4-piperidone, aniline, and potassium cyanide. How can I improve this?

Answer:

Low yields in this reaction are a common issue and can often be attributed to the acid sensitivity of the product, an α-aminonitrile, and suboptimal reaction times. The α-aminonitrile can revert to the starting materials in acidic conditions, especially as the cyanide ion concentration decreases over time.

Troubleshooting Steps:

  • Optimize Reaction Time: Prolonged reaction times can lead to product degradation. It has been found that decreasing the reaction time from two days to one day can increase the yield from 30% to nearly 80%. An optimal reaction time of around 18 hours has been suggested.[1]

  • Control Temperature: The reaction is typically carried out in an ice bath. Ensure that the temperature is maintained consistently throughout the addition of reagents to minimize side reactions.

  • Reagent Purity: Use freshly distilled aniline and high-purity 1-benzyl-4-piperidone to avoid impurities that could interfere with the reaction.[1]

  • pH Control during Workup: The α-aminonitrile product is sensitive to acid.[1] During the workup procedure, avoid strongly acidic conditions to prevent reversion to the starting materials.

Issue 2: Formation of Impurities

Question: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?

Answer:

Impurity formation can arise from several sources, including side reactions of the starting materials and decomposition of the product.

Potential Side Reactions and Solutions:

  • Reversion to Starting Materials: As mentioned, the primary "side reaction" is the equilibrium reversion of the α-aminonitrile product back to 1-benzyl-4-piperidone, aniline, and cyanide.

    • Solution: Minimize reaction time and avoid acidic conditions, particularly during workup, to suppress this reversion.[1]

  • Hydrolysis of the Nitrile: Although the goal is the nitrile, harsh conditions (especially acidic or basic) during workup or purification could lead to partial or full hydrolysis of the nitrile group to a carboxamide or carboxylic acid.

    • Solution: Use mild workup conditions and purify the product promptly. If hydrolysis is a persistent issue, consider purification methods that do not involve prolonged exposure to strong acids or bases.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two primary synthetic routes reported are:

  • Strecker Reaction: This involves the reaction of 1-benzyl-4-piperidone, aniline, and an alkali metal cyanide (like potassium cyanide) in the presence of an acid catalyst (such as glacial acetic acid).[1]

  • Phase-Transfer Catalysis: This method involves the reaction of N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile in a biphasic system (e.g., toluene and aqueous sodium hydroxide) with a phase-transfer catalyst like tetra-n-butylammonium hydrogen sulfate.[2]

Q2: What are the key reaction parameters to control for optimal yield?

A2: For the Strecker-type reaction, the most critical parameters are:

  • Reaction Time: As discussed in the troubleshooting section, shorter reaction times (e.g., 18 hours) can significantly improve yields by minimizing product decomposition.[1]

  • Temperature: Maintaining a low temperature (e.g., using an ice bath) during the addition of reagents is crucial.

  • Acid Catalyst: The amount and type of acid can influence the reaction rate and the stability of the product. Glacial acetic acid is commonly used.[1]

For the phase-transfer catalysis method, key parameters include:

  • Reaction Temperature: The reaction is typically heated (e.g., to 85°C).[2]

  • Stirring Rate: Efficient stirring is necessary to ensure good mixing between the aqueous and organic phases.

  • Phase-Transfer Catalyst: The choice and concentration of the phase-transfer catalyst are critical for the reaction's success.

Q3: What are the recommended purification methods for this compound?

A3: Common purification techniques include:

  • Crystallization of the Hydrochloride Salt: The product is often converted to its hydrochloride salt, which can then be purified by recrystallization. This is a common method for improving the purity and handling of amine-containing compounds.[2]

  • Flash Column Chromatography: This technique can be used to separate the desired product from unreacted starting materials and byproducts, especially when dealing with complex reaction mixtures.[1]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound and Related Structures

Synthetic RouteKey ReagentsTypical YieldReference
Strecker Reaction1-Benzyl-4-piperidone, Aniline, KCN, Acetic Acid~80% (optimized)[1]
Phase-Transfer CatalysisN,N-bis(2-chloroethyl)benzylamine, Phenylacetonitrile, NaOH, Tetrabutylammonium hydrogen sulfate70% (as HCl salt)
Reductive Amination (for a related compound)4-Cyanopiperidine, Benzaldehyde, Sodium triacetoxyborohydride88% (as HCl salt)

Experimental Protocols

Protocol 1: Optimized Strecker-Type Synthesis of 1-Benzyl-4-phenylamino-4-piperidinecarbonitrile [1]

  • To a 250 mL round-bottomed flask, add 1-benzyl-4-piperidone (18.0 mL, 97 mmol), aniline (10.0 mL, 107 mmol), and glacial acetic acid (21.6 mL).

  • Stir the mixture in an ice bath.

  • While stirring, add an aqueous solution of potassium cyanide.

  • Continue stirring for an optimized duration of 18 hours.

  • After the reaction is complete, proceed with a suitable workup, being mindful of the product's acid sensitivity.

  • The crude product can be purified by flash column chromatography or by conversion to its hydrochloride salt and recrystallization.

Protocol 2: Phase-Transfer Catalysis Synthesis of 1-Benzyl-4-cyano-4-phenylpiperidine hydrochloride [2]

  • In a reaction vessel, combine a toluene solution of N,N-bis(2-chloroethyl)benzylamine (e.g., 151.2 g of solution containing 78.5 g of the amine), phenylacetonitrile (39.8 g), and tetra-n-butylammonium hydrogen sulfate (11.6 g).

  • Add a 50% aqueous sodium hydroxide solution (109 g) over a period of twenty minutes.

  • Heat the reaction mixture at 85°C for four hours.

  • After cooling, perform an appropriate aqueous workup to isolate the crude product.

  • The final product can be isolated and purified as the hydrochloride salt.

Visualizations

Synthesis_Pathway 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone Reaction_Mixture Reaction Mixture 1-Benzyl-4-piperidone->Reaction_Mixture Aniline Aniline Aniline->Reaction_Mixture KCN KCN KCN->Reaction_Mixture Acetic_Acid Acetic Acid Acetic_Acid->Reaction_Mixture Catalyst Product This compound Reaction_Mixture->Product 18 hours

Caption: Strecker-type synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_time Check Reaction Time start->check_time is_time_long Is time > 24h? check_time->is_time_long reduce_time Reduce time to 18h is_time_long->reduce_time Yes check_workup Check Workup Conditions is_time_long->check_workup No end_node Yield Optimized reduce_time->end_node is_acidic Is workup acidic? check_workup->is_acidic use_mild_workup Use mild/neutral workup is_acidic->use_mild_workup Yes check_reagents Check Reagent Purity is_acidic->check_reagents No use_mild_workup->end_node purify_reagents Purify/distill starting materials check_reagents->purify_reagents purify_reagents->end_node

Caption: Troubleshooting workflow for low yield optimization.

Side_Reactions Product α-Aminonitrile (Desired Product) Starting_Materials 1-Benzyl-4-piperidone + Aniline Product->Starting_Materials Reversion (Acidic conditions) Hydrolysis_Product Carboxamide / Carboxylic Acid Product->Hydrolysis_Product Hydrolysis (Harsh workup) Starting_Materials->Product Forward Reaction

Caption: Potential side reactions in the synthesis.

References

Technical Support Center: Purification of 1-Benzyl-4-phenylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of 1-Benzyl-4-phenylpiperidine-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Common impurities depend on the synthetic route but often include unreacted starting materials such as 1-benzyl-4-piperidone, aniline, and cyanide sources.[1] Side-products from the Strecker reaction, hydrolysis of the nitrile group to an amide or carboxylic acid, or by-products from the N-benzylation step can also be present. The compound's basic piperidine nitrogen can make it susceptible to salt formation with acidic reagents or atmospheric carbon dioxide.[2][3]

Q2: My purified compound has a yellowish or brown tint. What is the cause and how can I remove it?

A2: A yellow or brown discoloration is typically due to oxidation products of the piperidine or aromatic rings.[3] To remove these colored impurities, distillation under reduced pressure or passing a solution of the compound through a short plug of silica or activated carbon can be effective. For prevention, it is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[3]

Q3: I am observing significant peak tailing during silica gel chromatography. Why is this happening and how can I prevent it?

A3: Peak tailing is a common issue when purifying basic compounds like piperidine derivatives on acidic silica gel.[4] The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and sometimes irreversible binding.[4] To mitigate this, add a small amount of a basic modifier, such as 1-3% triethylamine (TEA) or ammonia, to the eluent.[5][6] This deactivates the acidic sites on the silica gel, resulting in improved peak symmetry.

Q4: How do I choose the most suitable purification method for my sample?

A4: The optimal purification method depends on the nature of the impurities, the scale of the reaction, and the desired final purity.

  • Flash Column Chromatography is highly effective for removing a wide range of impurities with different polarities.[7] It is the most common method for routine purification.

  • Recrystallization is an excellent technique for achieving high purity if the compound is a solid and a suitable solvent system can be found.[8] It is particularly effective at removing trace impurities. This can be performed on the free base or, more commonly, its hydrochloride salt.[9][10]

  • Distillation (under reduced pressure) is suitable for removing non-volatile or highly polar impurities from the liquid free base, though the high boiling point of the target compound may make this challenging.

  • Acid-Base Extraction can be used as a preliminary purification step to separate the basic product from neutral or acidic impurities before proceeding with chromatography or recrystallization.[5]

Troubleshooting Guides

Guide 1: Troubleshooting Flash Column Chromatography
Symptom Possible Cause(s) Solution(s)
Poor Separation Incorrect solvent system (Rf too high or too low).Optimize the mobile phase using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the product in the chosen solvent system.[6]
Column overloading.Use a larger column or load less crude material. A general guideline is a loading capacity of 1-10% of the silica gel weight, depending on the separation difficulty.[5]
Co-elution of impurities with similar polarity.Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[5][6] Consider using a different stationary phase (e.g., alumina, C18) or an alternative solvent system.
Product Tailing Strong interaction with acidic silica gel.Add 1-3% triethylamine or 0.1% ammonia to your eluent to improve peak shape.[4][5][6]
Product Won't Elute Solvent system is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds, a system like Dichloromethane/Methanol might be necessary.
Irreversible binding to the column.This can happen with very basic compounds on silica. Pre-treat the crude material by filtering it through a small plug of basic alumina, or use a deactivated silica gel for the column.[6]
Cracked Silica Bed Improper column packing or running the column dry.Ensure the silica is packed as a uniform slurry. Never let the solvent level drop below the top of the silica bed.
Use of dichloromethane as the primary solvent.Dichloromethane can increase pressure and the likelihood of cracking. If used, run the column with lower pressure and flow rate.[6]
Guide 2: Troubleshooting Recrystallization
Symptom Possible Cause(s) Solution(s)
"Oiling Out" The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent or a solvent mixture.
High concentration of impurities.Perform a preliminary purification step, such as an acid-base extraction or a quick filtration through a silica plug, before attempting recrystallization.[5]
Solution is cooling too rapidly.Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath.[5]
No Crystals Form Solution is not supersaturated.Concentrate the solution by boiling off some of the solvent and allow it to cool again.
Lack of nucleation sites.Scratch the inside of the flask with a glass rod at the solvent line to induce crystallization.[5] Add a seed crystal of the pure compound if available.
Incorrect solvent choice.The compound may be too soluble in the chosen solvent. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then warm to redissolve and cool slowly.
Low Recovery Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Crystals were washed with warm solvent.Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent.[5]
Premature crystallization during hot filtration.Use a pre-heated funnel and flask for hot filtration to prevent the product from crystallizing out along with the insoluble impurities.

Experimental Protocols

Protocol 1: Flash Column Chromatography (with Triethylamine)
  • Solvent System Selection: Use TLC to determine an appropriate eluent. A common starting point for piperidine derivatives is a mixture of Hexanes and Ethyl Acetate.[5] For this compound, a system of 8:1 to 4:1 Hexanes:Ethyl Acetate is often a good starting point.[7] Add 1% triethylamine to the chosen solvent mixture to prevent tailing.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a flat, stable bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[6]

  • Elution: Begin elution with the determined solvent system. If separation is difficult, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification via Hydrochloride Salt Formation

This method is effective for obtaining a stable, crystalline solid, which is often easier to handle and store than the free base.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until the solution becomes acidic (check with pH paper) and a precipitate forms.

  • Isolation: Collect the precipitated hydrochloride salt by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Recrystallization: Recrystallize the crude salt from a suitable solvent system, such as Ethanol/Water or Methanol/Diethyl Ether, to achieve high purity.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Mandatory Visualizations

Purifcation_Workflow cluster_start cluster_analysis Analysis & Method Selection cluster_purification Primary Purification cluster_final Final Steps crude Crude Product tlc TLC/LCMS Analysis of Impurity Profile crude->tlc chrom Flash Column Chromatography tlc->chrom Multiple impurities xtal Recrystallization (Free Base or Salt) tlc->xtal Crystalline solid, few impurities distill Distillation (Reduced Pressure) tlc->distill Non-volatile impurities fracs Combine Pure Fractions chrom->fracs evap Solvent Evaporation xtal->evap distill->evap fracs->evap dry Drying Under Vacuum evap->dry pure Pure Compound dry->pure

Caption: General workflow for the purification of this compound.

Column_Troubleshooting cluster_tailing Issue: Peak Tailing cluster_separation Issue: Poor Resolution start Poor Separation or Peak Shape? tailing_q Is the compound basic? start->tailing_q Tailing rf_q Is Product Rf 0.2-0.3? start->rf_q Poor Resolution add_tea Solution: Add 1% Triethylamine to Eluent tailing_q->add_tea Yes adjust_solvent Action: Adjust Solvent Polarity rf_q->adjust_solvent No overload_q Is Column Overloaded? rf_q->overload_q Yes gradient Action: Use Gradient Elution adjust_solvent->gradient reduce_load Solution: Reduce Sample Load or Use Larger Column overload_q->reduce_load Yes decision_tree start Assess Crude Material purity_q What is the estimated purity by TLC/LCMS? start->purity_q low_purity < 90% Pure (Multiple Spots) purity_q->low_purity Low high_purity > 90% Pure (Mainly One Spot) purity_q->high_purity High use_chrom Method: Flash Column Chromatography low_purity->use_chrom solid_q Is the material a solid? high_purity->solid_q use_xtal Method: Recrystallization solid_q->use_xtal Yes use_plug Method: Filter through Silica/Alumina Plug solid_q->use_plug No (Oil)

References

Technical Support Center: Synthesis of 1-Benzyl-4-phenylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-4-phenylpiperidine-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • A modified Strecker synthesis: This route involves the reaction of 1-benzyl-4-piperidone with a cyanide source (e.g., potassium cyanide) and an amine (e.g., aniline), followed by the introduction of the phenyl group.

  • Alkylation of phenylacetonitrile: This method utilizes N,N-bis(2-chloroethyl)benzylamine, which reacts with phenylacetonitrile in the presence of a strong base to form the piperidine ring.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Key parameters to monitor and control include:

  • Temperature: Both synthetic routes require careful temperature management to minimize side reactions.

  • pH: In the Strecker synthesis, maintaining the appropriate pH is crucial for the formation of the aminonitrile intermediate.

  • Purity of Starting Materials: The purity of reagents, such as 1-benzyl-4-piperidone and phenylacetonitrile, directly impacts the impurity profile of the final product.

  • Reaction Time: Prolonged reaction times can lead to the formation of degradation products.

Q3: What are the expected major impurities in the synthesis?

A3: The common impurities depend on the synthetic route employed.

  • From the Strecker-type synthesis: Unreacted 1-benzyl-4-piperidone, and hydrolysis products such as 1-benzyl-4-phenylpiperidine-4-carboxamide and 1-benzyl-4-phenylpiperidine-4-carboxylic acid.

  • From the alkylation of phenylacetonitrile: Unreacted N,N-bis(2-chloroethyl)benzylamine and phenylacetonitrile. Byproducts from the synthesis of the chloroamine intermediate can also be present, including N,N-dibenzyl-N-(2-hydroxyethyl)amine and N-benzylmorpholine.[1]

Q4: How can I purify the final product?

A4: Purification of this compound is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical for obtaining high purity crystals.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction.- Monitor the reaction progress using TLC or HPLC. - Ensure the reaction is stirred efficiently. - Check the quality and stoichiometry of your reagents.
Degradation of the product.- Control the reaction temperature carefully. - Avoid unnecessarily long reaction times.
Presence of a Significant Amount of 1-benzyl-4-piperidone (Starting Material) Inefficient reaction conditions in the Strecker synthesis.- Optimize the pH of the reaction mixture. - Ensure the cyanide source is of good quality and added correctly.
Detection of Amide or Carboxylic Acid Impurities Hydrolysis of the nitrile group.- Minimize exposure of the reaction mixture and product to acidic or strongly basic conditions, especially during workup and purification. - Use anhydrous solvents and reagents where possible.
Multiple Unidentified Peaks in Chromatogram Formation of various side products.- Re-evaluate the reaction conditions (temperature, reaction time). - Purify the starting materials before use. - Consider an alternative synthetic route if side reactions are persistent.
Product is an Oil and Fails to Crystallize Presence of impurities inhibiting crystallization.- Attempt purification by column chromatography before crystallization. - Try different solvent systems for crystallization. - Use a seed crystal if available.

Data Presentation: Common Impurities

While specific quantitative data for impurity levels can vary significantly based on the exact experimental conditions, the following table summarizes the common impurities, their potential origin, and recommended analytical methods for their detection.

Impurity Name Chemical Structure Typical Origin Recommended Analytical Method
1-Benzyl-4-piperidoneC₁₂H₁₅NOUnreacted starting material (Strecker synthesis)GC-MS, HPLC-UV
1-Benzyl-4-phenylpiperidine-4-carboxamideC₁₉H₂₂N₂OHydrolysis of the nitrile productHPLC-UV, LC-MS
1-Benzyl-4-phenylpiperidine-4-carboxylic acidC₁₉H₂₁NO₂Further hydrolysis of the nitrile or amideHPLC-UV, LC-MS
N,N-bis(2-chloroethyl)benzylamineC₁₁H₁₅Cl₂NUnreacted starting material (Alkylation route)GC-MS
PhenylacetonitrileC₈H₇NUnreacted starting material (Alkylation route)GC-MS, HPLC-UV
N-BenzylmorpholineC₁₁H₁₅NOByproduct from the synthesis of N,N-bis(2-chloroethyl)benzylamine[1]GC-MS

Experimental Protocols

Synthesis via Alkylation of Phenylacetonitrile

This protocol is adapted from a known procedure for the synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride.[2]

Materials:

  • N,N-bis(2-chloroethyl)benzylamine in toluene solution

  • Phenylacetonitrile

  • 50% aqueous sodium hydroxide solution

  • Tetra-n-butylammonium hydrogen sulfate

  • Toluene

Procedure:

  • Combine the toluene solution of N,N-bis(2-chloroethyl)benzylamine, phenylacetonitrile, and tetra-n-butylammonium hydrogen sulfate in a reaction vessel.

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution over a period of 20 minutes.

  • Heat the reaction mixture to 85°C and maintain this temperature for 4 hours.

  • After the reaction is complete, cool the mixture and proceed with standard aqueous workup and extraction with an organic solvent.

  • The product can be isolated as the hydrochloride salt by bubbling HCl gas through a solution of the free base in a suitable solvent.

Visualizations

Logical Workflow for Troubleshooting

TroubleshootingWorkflow Troubleshooting Flowchart for Synthesis start Start Synthesis reaction_monitoring Monitor Reaction (TLC/HPLC) start->reaction_monitoring workup Workup & Isolation reaction_monitoring->workup analysis Purity Analysis (HPLC/GC-MS) workup->analysis low_yield Low Yield? analysis->low_yield high_impurities High Impurity Levels? low_yield->high_impurities No optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagents) low_yield->optimize_conditions Yes pass Product Meets Specification high_impurities->pass No refine_purification Refine Purification Method (Recrystallization, Chromatography) high_impurities->refine_purification Yes fail Further Purification / Re-synthesis pass->fail No fail->optimize_conditions check_starting_materials Check Purity of Starting Materials optimize_conditions->check_starting_materials check_starting_materials->start refine_purification->analysis

Caption: Troubleshooting workflow for the synthesis of this compound.

General Experimental Workflow

SynthesisWorkflow General Synthesis Workflow start_materials Starting Materials (e.g., 1-Benzyl-4-piperidone or N,N-bis(2-chloroethyl)benzylamine) reaction Chemical Reaction start_materials->reaction quenching Reaction Quenching reaction->quenching extraction Extraction & Washing quenching->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal (Concentration) drying->concentration purification Purification (Recrystallization or Chromatography) concentration->purification final_product Final Product: 1-Benzyl-4-phenyl- piperidine-4-carbonitrile purification->final_product

Caption: General experimental workflow for the synthesis and purification of the target compound.

References

Technical Support Center: Synthesis of 1-Benzyl-4-phenylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-Benzyl-4-phenylpiperidine-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most frequently employed synthetic strategies include:

  • Alkylation of Phenylacetonitrile: This method involves the reaction of phenylacetonitrile with N,N-bis(2-chloroethyl)benzylamine in the presence of a base.[1][2]

  • Strecker-type Synthesis: A one-pot reaction involving 1-benzyl-4-piperidone, a cyanide source (like KCN), and a source for the phenyl group. However, the direct synthesis of this compound via a classical three-component Strecker reaction with aniline would yield 1-Benzyl-4-phenylamino-4-piperidinecarbonitrile. To obtain the target compound, a different synthetic design is necessary. A variation involves the reaction of 1-benzyl-4-piperidone with phenylacetonitrile.

  • Multi-step Synthesis from 4-Piperidinecarboxylic Acid: This route involves a sequence of reactions, including N-benzylation, conversion of the carboxylic acid to an amide, followed by dehydration to the nitrile.[3]

Q2: I am experiencing very low yields in my synthesis. What are the likely causes?

A2: Low yields are a common issue and can stem from several factors depending on the synthetic route:

  • For Alkylation of Phenylacetonitrile:

    • Dialkylation: The formation of a 2,2-dialkylated byproduct is a prevalent side reaction.[4]

    • Inefficient Phase Transfer Catalysis: If using a biphasic system, poor mixing or an inappropriate phase-transfer catalyst (PTC) can lead to low conversion rates.

  • For Strecker-type Syntheses:

    • Reversion to Starting Materials: The α-aminonitrile intermediate can be sensitive to acidic conditions and may revert to the starting ketone and amine, especially with prolonged reaction times. Optimizing the reaction duration is critical; in some cases, reducing the time from two days to one day has been shown to increase yields from 30% to nearly 80%.

  • General Issues:

    • Reagent Quality: Ensure the purity and dryness of all reagents and solvents.

    • Reaction Conditions: Suboptimal temperature, reaction time, or inefficient stirring can all contribute to lower yields.

Q3: What are the common impurities I should look out for, and how can I minimize them?

A3: The impurity profile is highly dependent on the synthetic method:

  • Alkylation Route: The primary impurity is often the dialkylated product. To minimize its formation, a strict 1:1 stoichiometry of phenylacetonitrile to the alkylating agent should be maintained.[4]

  • Strecker-type Route: Unreacted starting materials (1-benzyl-4-piperidone) are common impurities due to the reversibility of the initial steps. Careful monitoring of the reaction progress by TLC or LC-MS is recommended to determine the optimal endpoint.

  • Multi-step Synthesis: Impurities can arise from incomplete reactions at each stage (e.g., remaining carboxylic acid after amidation, or remaining amide after dehydration). Chromatographic purification is often necessary at intermediate steps.

  • Hydrolysis of the Nitrile: Although generally stable, the nitrile group can be hydrolyzed back to a carboxamide or carboxylic acid under harsh acidic or basic conditions during workup or purification.

Troubleshooting Guides

Problem 1: Low Yield in the Alkylation of Phenylacetonitrile
Symptom Potential Cause Troubleshooting Steps
Low conversion of starting materials Inefficient mixing in a biphasic system with a phase-transfer catalyst (PTC).Ensure vigorous stirring to maximize the interfacial area. Consider screening different PTCs; tetra-n-butylammonium salts have been shown to be effective.[2]
Significant amount of dialkylated byproduct observed in crude product Incorrect stoichiometry of reactants.Use a strict 1:1 molar ratio of phenylacetonitrile to N,N-bis(2-chloroethyl)benzylamine.[4] Adding the phenylacetonitrile slowly to the reaction mixture may also help.
Formation of N-benzylmorpholine This has been observed as a byproduct in the synthesis of the N,N-bis(2-chloroethyl)benzylamine precursor.[1]Ensure the purity of the N,N-bis(2-chloroethyl)benzylamine starting material.
Problem 2: Low Yield in Strecker-type Synthesis
Symptom Potential Cause Troubleshooting Steps
TLC/LC-MS analysis shows a significant amount of starting ketone. Reversion of the α-aminonitrile intermediate back to starting materials due to prolonged reaction time in an acidic medium.Optimize the reaction time. An 18-hour reaction time has been reported as optimal in a related synthesis.
Reaction is sluggish or does not go to completion. Depletion of the cyanide source in the acidic reaction medium.Ensure an adequate molar excess of the cyanide source. Maintain a low temperature during the addition of reagents to control the reaction rate.

Experimental Protocols

Synthesis of this compound hydrochloride via Alkylation

This protocol is adapted from procedures involving the alkylation of phenylacetonitrile with N,N-bis(2-chloroethyl)benzylamine.

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add a toluene solution of N,N-bis(2-chloroethyl)benzylamine (1.0 eq), phenylacetonitrile (1.0 eq), and a phase-transfer catalyst such as tetra-n-butylammonium hydrogen sulfate (0.1 eq).[2]

  • Addition of Base: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide (excess) to the reaction mixture. The addition may be done over a period of 20 minutes.

  • Reaction: Heat the mixture to 85°C and maintain for approximately 4 hours.[2] Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water. Separate the organic layer.

  • Purification and Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The residual oil can be dissolved in a suitable solvent like methanol, and the hydrochloride salt precipitated by the addition of concentrated hydrochloric acid.[1] The precipitate can be collected by filtration, washed with cold methanol, and dried.

Quantitative Data Summary

Synthetic Route Key Reagents Catalyst/Conditions Reported Yield Reference
AlkylationN,N-bis(2-chloroethyl)benzylamine, Phenylacetonitrile50% aq. NaOH, Tetra-n-butylammonium hydrogen sulfate, 85°C~70%[2]
AlkylationN,N-bis(2-chloroethyl)benzylamine, PhenylacetonitrileSodamide, Toluene~57%[1]
Strecker-type (related α-aminonitrile)1-benzyl-4-piperidone, Aniline, KCNGlacial acetic acid, 18 hours~80%

Visualizations

Synthesis_Pathway cluster_0 Alkylation Pathway A N,N-bis(2-chloroethyl)benzylamine C This compound A->C Base, PTC D Dialkylated Byproduct A->D Side Reaction B Phenylacetonitrile B->C B->D

Caption: Alkylation synthesis pathway and a key side reaction.

Strecker_Troubleshooting Start Low Yield in Strecker-type Synthesis? CheckTime Reaction time > 24h? Start->CheckTime Reversion Probable Cause: Reversion of α-aminonitrile intermediate CheckTime->Reversion Yes OtherCauses Investigate other factors: - Reagent purity - Temperature control CheckTime->OtherCauses No OptimizeTime Solution: Reduce reaction time to ~18h Reversion->OptimizeTime

Caption: Troubleshooting logic for low yield in Strecker-type synthesis.

References

Stability issues of 1-Benzyl-4-phenylpiperidine-4-carbonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, specific stability studies on 1-Benzyl-4-phenylpiperidine-4-carbonitrile are limited. The following guidance is based on established principles of organic chemistry, particularly the behavior of α-aminonitriles, and general protocols for forced degradation studies as outlined by the International Council for Harmonisation (ICH).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic conditions?

A1: The main stability concerns for this compound in an acidic environment are twofold, stemming from the reactivity of the α-aminonitrile functional group:

  • Hydrolysis of the Nitrile Group: The cyano (-C≡N) group can undergo acid-catalyzed hydrolysis. This typically proceeds in two stages: first to a carboxamide intermediate (1-Benzyl-4-phenylpiperidine-4-carboxamide) and then further to a carboxylic acid (1-Benzyl-4-phenylpiperidine-4-carboxylic acid).[4]

  • Retro-Strecker Reaction: α-aminonitriles can be susceptible to a retro-Strecker type degradation.[4] In acidic conditions, this involves the cleavage of the carbon-carbon bond between the piperidine ring and the cyano group, leading to the formation of an iminium ion intermediate. This intermediate is then readily hydrolyzed to 1-benzyl-4-piperidone.

Q2: What are the likely degradation products when this compound is exposed to acid?

A2: Based on the degradation pathways described above, the following degradation products can be anticipated:

  • From Nitrile Hydrolysis:

    • 1-Benzyl-4-phenylpiperidine-4-carboxamide

    • 1-Benzyl-4-phenylpiperidine-4-carboxylic acid

  • From Retro-Strecker Reaction:

    • 1-Benzyl-4-piperidone

    • Benzaldehyde and Phenylacetonitrile (from further breakdown of intermediates)

Q3: Which experimental factors will most significantly influence the rate of degradation?

A3: The rate of degradation is typically influenced by several factors:

  • pH: Lower pH values (stronger acids) will generally accelerate the rate of both hydrolysis and the retro-Strecker reaction.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including degradation. Thermal degradation studies are often conducted at temperatures between 40-80°C.[3]

  • Concentration of the Acid: A higher concentration of acid will provide more catalytic species, thus increasing the degradation rate.

  • Reaction Time: The extent of degradation will increase with prolonged exposure to acidic conditions.

  • Solvent System: The choice of co-solvents can influence the solubility and stability of the compound and its intermediates.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, consider the following precautions:

  • Use the Mildest Possible Acidic Conditions: If acidic conditions are necessary, use the highest possible pH that still allows for the desired reaction to proceed.

  • Maintain Low Temperatures: Perform reactions at or below room temperature if feasible.

  • Limit Exposure Time: Monitor the reaction closely and quench or neutralize it as soon as the desired transformation is complete.

  • Inert Atmosphere: While the primary degradation pathways in acid are hydrolytic, working under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions, especially if trace metals are present.

  • Careful Workup: Promptly neutralize the reaction mixture during workup to prevent further degradation of the product.

Troubleshooting Guide

Q: My TLC/HPLC analysis shows several unexpected new spots/peaks after an acid-mediated reaction. What are they likely to be?

A: These new signals most likely correspond to the degradation products mentioned in FAQ A2. The relative positions on a TLC plate or retention times in HPLC will depend on the polarity of the degradants. For instance, the carboxylic acid will be significantly more polar than the starting material, while 1-benzyl-4-piperidone will have intermediate polarity.

  • Recommendation: Use a stability-indicating HPLC method (see Protocol 2) to resolve the parent compound from its degradants. For structural confirmation, collecting fractions and analyzing them by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy is recommended. LC-MS is particularly useful for initial identification by comparing the observed molecular weights with those in Table 2.

Q: The yield of my desired product is very low in my acid-catalyzed reaction, and I recover a significant amount of what appears to be 1-benzyl-4-piperidone. Why is this happening?

A: The formation of 1-benzyl-4-piperidone is a strong indicator that the retro-Strecker degradation pathway is occurring under your reaction conditions. The acidic environment is likely promoting the elimination of the cyanide group and subsequent hydrolysis of the resulting iminium ion.

  • Recommendation: To favor your desired reaction over degradation, try modifying your conditions. Reduce the reaction temperature, use a weaker acid or a lower concentration of the acid, and shorten the reaction time. A screening of different acidic catalysts (e.g., Lewis acids vs. Brønsted acids) may also identify conditions that are more selective for your desired transformation.

Q: My final product shows a new impurity after purification by silica gel chromatography. Could the silica gel be causing degradation?

A: Yes, standard silica gel is weakly acidic and can promote the degradation of acid-sensitive compounds like α-aminonitriles, especially with prolonged exposure.

  • Recommendation: If you suspect on-column degradation, you can neutralize the silica gel by pre-treating it with a base like triethylamine in the eluent system. Alternatively, consider other purification techniques such as crystallization, preparative HPLC with a neutral mobile phase, or using a different stationary phase like alumina.

Data Presentation

The following tables provide illustrative data based on typical forced degradation studies. Actual results will vary based on specific experimental conditions.

Table 1: Illustrative Results of a Forced Degradation Study of this compound under Acidic Conditions

ConditionTime (hours)Parent Compound Remaining (%)1-Benzyl-4-phenylpiperidine-4-carboxylic acid (%)1-Benzyl-4-piperidone (%)Total Degradation (%)
0.1 M HCl at 60°C0100.00.00.00.0
492.54.12.97.5
885.27.95.314.8
2468.915.313.531.1
1 M HCl at 60°C0100.00.00.00.0
475.412.89.724.6
858.121.517.841.9
2425.335.632.174.7

Table 2: Potential Degradation Products and Their Molecular Weights

Compound NameMolecular FormulaMolecular Weight ( g/mol )Degradation Pathway
This compoundC₁₉H₂₀N₂276.38Parent Compound
1-Benzyl-4-phenylpiperidine-4-carboxamideC₁₉H₂₂N₂O294.40Nitrile Hydrolysis
1-Benzyl-4-phenylpiperidine-4-carboxylic acidC₁₉H₂₁NO₂295.38Nitrile Hydrolysis
1-Benzyl-4-piperidoneC₁₂H₁₅NO189.25Retro-Strecker

Experimental Protocols

Protocol 1: Forced Degradation under Acidic Conditions

Objective: To intentionally degrade this compound under controlled acidic conditions to identify potential degradation products and assess its stability.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M and 1 M Hydrochloric Acid (HCl)

  • 0.1 M and 1 M Sodium Hydroxide (NaOH) for neutralization

  • Volumetric flasks, pipettes, and vials

  • Water bath or incubator set to 60°C

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in a minimal amount of methanol or acetonitrile and dilute with water to prepare a stock solution of 10 mg/mL.

  • Stress Sample Preparation: For each condition (0.1 M HCl and 1 M HCl), transfer 1 mL of the stock solution into a 10 mL volumetric flask. Add the respective acid solution to the mark to achieve a final drug concentration of 1 mg/mL.

  • Control Sample: Prepare a control sample by diluting 1 mL of the stock solution to 10 mL with a 50:50 mixture of methanol/water.

  • Incubation: Place the stress and control samples in a water bath at 60°C.

  • Time-Point Sampling: Withdraw aliquots (e.g., 1 mL) from each flask at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn acidic aliquots by adding an equimolar amount of NaOH.

  • Analysis: Dilute the neutralized samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.

Instrumentation:

  • HPLC system with a UV/PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. Specificity is demonstrated by showing that the peaks for the degradants are well-resolved from the parent peak.

Mandatory Visualizations

G start C₁₉H₂₀N₂ amide 1-Benzyl-4-phenylpiperidine-4-carboxamide start->amide + H₂O (H⁺ cat.) iminium Iminium Ion Intermediate start->iminium - CN⁻ (H⁺ cat.) acid 1-Benzyl-4-phenylpiperidine-4-carboxylic acid amide->acid ketone 1-Benzyl-4-piperidone iminium->ketone + H₂O

Caption: Potential acid-catalyzed degradation pathways for the target compound.

G prep Sample Preparation (1 mg/mL stock solution) stress Application of Stress (e.g., 0.1 M HCl at 60°C) prep->stress sampling Time Point Sampling (0, 2, 4, 8, 24 hr) stress->sampling neutralize Neutralization & Dilution (Quench reaction) sampling->neutralize hplc Stability-Indicating HPLC Analysis neutralize->hplc analysis Data Analysis (Quantify parent & degradants) hplc->analysis id Degradant Identification (LC-MS, NMR) analysis->id

Caption: General experimental workflow for a forced degradation study.

References

Technical Support Center: Optimizing Solubility of 1-Benzyl-4-phenylpiperidine-4-carbonitrile for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 1-Benzyl-4-phenylpiperidine-4-carbonitrile for in vitro assays. The following information is designed to offer practical solutions and detailed protocols to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor aqueous solubility of this compound?

A1: The molecular structure of this compound, which includes multiple aromatic rings (benzyl and phenyl groups), contributes to its lipophilic nature. Lipophilic compounds generally exhibit poor water solubility. This low aqueous solubility can hinder the preparation of stock solutions at concentrations suitable for in vitro testing and can lead to compound precipitation in aqueous assay media.[1]

Q2: What initial steps should I take when I encounter solubility issues with this compound?

A2: Start by attempting to dissolve a small amount of the compound in common, water-miscible organic solvents to determine a suitable solvent for preparing a concentrated stock solution. It is crucial to use the lowest effective concentration of the organic solvent in your final assay to minimize solvent-induced artifacts.

Q3: Can I use pH modification to improve the solubility of this compound?

A3: Yes, pH modification can be a viable strategy. The piperidine nitrogen in the structure is basic and can be protonated at acidic pH, potentially increasing aqueous solubility. However, the effectiveness of this approach depends on the pKa of the compound and the pH constraints of your specific in vitro assay. It is essential to ensure that the required pH does not adversely affect cell viability or assay performance.[2][3][4][5]

Q4: Are there alternatives to using high concentrations of organic solvents?

A4: Absolutely. Several alternative methods can be employed to enhance solubility, including the use of co-solvents, surfactants, and specialized formulation techniques such as the preparation of solid dispersions or the use of lipid-based formulations.[1][2][3][6] These approaches aim to increase the apparent solubility of the compound in aqueous media.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the solubilization and use of this compound in your experiments.

Issue 1: Compound precipitates when diluted from the stock solution into aqueous assay media.
  • Cause: The concentration of the organic solvent in the final assay medium is too low to maintain the solubility of the compound.

  • Solution 1: Optimize Co-solvent Concentration: Determine the highest tolerable concentration of the organic solvent (e.g., DMSO, ethanol) for your cell line or assay system. Prepare serial dilutions of your stock solution to find the maximum compound concentration that remains soluble at that solvent level.

  • Solution 2: Utilize a Surfactant: Incorporate a biocompatible surfactant into the assay medium to aid in solubilization. Surfactants form micelles that can encapsulate lipophilic compounds, increasing their apparent solubility in aqueous solutions.[6][7] Non-ionic surfactants are generally preferred due to their lower potential for protein denaturation.[8]

  • Solution 3: Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1]

Issue 2: Observed cellular toxicity or assay interference not related to the compound's biological activity.
  • Cause: The solvent or excipient used for solubilization is exerting its own biological or chemical effects at the concentration used.

  • Solution 1: Perform Vehicle Controls: Always include a vehicle control group in your experiments. This group should be treated with the same concentration of the solvent/excipient mixture used to deliver the compound, but without the compound itself.

  • Solution 2: Reduce Solvent Concentration: As a general rule, the final concentration of solvents like DMSO in cell-based assays should be kept low, typically below 0.5% or even 0.1%, to avoid cytotoxicity and other off-target effects.[9]

  • Solution 3: Screen Alternative Solvents/Excipients: Test a panel of recommended solvents and surfactants to identify the one with the least impact on your specific assay system.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Solvent Selection: Test the solubility of this compound in small volumes of various high-purity, water-miscible organic solvents.

  • Dissolution: Weigh a precise amount of the compound and add the selected solvent dropwise while vortexing until the compound is fully dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but be cautious of potential compound degradation.

  • Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed, light-protected container to prevent evaporation and degradation.

Protocol 2: Solubilization Using a Co-solvent/Surfactant System
  • Prepare Surfactant Solution: Prepare a stock solution of a biocompatible surfactant (e.g., Tween® 80, Poloxamer 188) in your cell culture medium or assay buffer.

  • Prepare Compound Stock: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol) to create a high-concentration primary stock.

  • Serial Dilution: Perform a serial dilution of the primary stock solution into the surfactant-containing medium. Vortex briefly after each dilution step.

  • Equilibration: Allow the solutions to equilibrate for a short period before adding them to the assay system. Visually inspect for any signs of precipitation.

Data Presentation

Table 1: Commonly Used Organic Solvents for In Vitro Assays

SolventTypical Starting Concentration in AssayMaximum Tolerated Concentration (General Guideline)Notes
Dimethyl sulfoxide (DMSO)0.1%< 0.5%Can affect cell differentiation and has various biological effects at higher concentrations.[9][10]
Ethanol0.1%< 0.5%Can induce cellular stress at higher concentrations.
Methanol0.1%< 0.5%Can be more toxic than ethanol.
Polyethylene glycol 400 (PEG 400)0.5%< 1%Generally well-tolerated.

Table 2: Commonly Used Surfactants for Improving Solubility in In Vitro Assays

SurfactantTypeTypical Concentration RangeNotes
Tween® 20 / Tween® 80Non-ionic0.01% - 0.1%Widely used, generally low cytotoxicity.[11]
Poloxamer 188 (Pluronic® F-68)Non-ionic0.02% - 0.2%Known for low toxicity and use in sensitive applications.[12]
Sodium dodecyl sulfate (SDS)AnionicUse with cautionCan denature proteins, less commonly used in cell-based assays.[8]
Cetyltrimethylammonium bromide (CTAB)CationicUse with cautionCan be cytotoxic.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with This compound check_organic_solvents Test Solubility in Common Organic Solvents (e.g., DMSO, Ethanol) start->check_organic_solvents is_soluble Is it soluble at the desired stock concentration? check_organic_solvents->is_soluble prepare_stock Prepare Concentrated Stock Solution is_soluble->prepare_stock Yes troubleshoot Troubleshoot Dilution Issue is_soluble->troubleshoot No dilute_in_media Dilute Stock into Aqueous Assay Media prepare_stock->dilute_in_media check_precipitation Does it precipitate upon dilution? dilute_in_media->check_precipitation experiment_ready Proceed with Experiment (with vehicle control) check_precipitation->experiment_ready No check_precipitation->troubleshoot Yes end End: Optimized Solubilization experiment_ready->end use_cosolvent Option 1: Increase Co-solvent concentration (within cell tolerance) troubleshoot->use_cosolvent use_surfactant Option 2: Add a biocompatible surfactant (e.g., Tween® 80) troubleshoot->use_surfactant use_cyclodextrin Option 3: Utilize Cyclodextrins troubleshoot->use_cyclodextrin use_cosolvent->dilute_in_media use_surfactant->dilute_in_media use_cyclodextrin->dilute_in_media

Caption: Workflow for troubleshooting the solubility of this compound.

Stock_Solution_Preparation_Workflow start Start: Prepare Stock Solution weigh_compound Accurately weigh the compound start->weigh_compound select_solvent Select a suitable organic solvent (e.g., DMSO) weigh_compound->select_solvent add_solvent Add solvent incrementally select_solvent->add_solvent vortex Vortex to dissolve add_solvent->vortex check_dissolution Is the compound fully dissolved? vortex->check_dissolution gentle_heat Apply gentle heat (optional, with caution) check_dissolution->gentle_heat No store_solution Store stock solution at -20°C or -80°C, protected from light check_dissolution->store_solution Yes gentle_heat->add_solvent end End: Stock Solution Ready store_solution->end

Caption: Workflow for the preparation of a concentrated stock solution.

References

Technical Support Center: 1-Benzyl-4-phenylpiperidine-4-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of 1-Benzyl-4-phenylpiperidine-4-carbonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic method.

Method 1: Phase-Transfer Catalyzed Alkylation of Phenylacetonitrile

This method typically involves the reaction of N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile in a biphasic system using a phase-transfer catalyst.

Q1: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?

A1: Low yields in this phase-transfer catalyzed reaction can stem from several factors. A systematic troubleshooting approach is recommended.

  • Inefficient Phase-Transfer Catalyst: The choice and amount of the phase-transfer catalyst are critical. Tetra-n-butylammonium salts are commonly used.[1] Insufficient catalyst loading can lead to a slow and incomplete reaction. Conversely, excessive amounts may not offer significant benefits.

  • Poor Quality of N,N-bis(2-chloroethyl)benzylamine: This starting material can degrade over time, especially in the presence of moisture, leading to the formation of N-benzylmorpholine and other byproducts.[2] Ensure the reagent is pure and handled under anhydrous conditions.

  • Suboptimal Reaction Conditions: The reaction temperature and stirring rate are important. The reaction is often heated to 80-90 °C to ensure a reasonable reaction rate. Vigorous stirring is necessary to maximize the interfacial area between the aqueous and organic phases.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion or the formation of side products.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to N-benzylmorpholine. How can I prevent its formation?

A2: The formation of N-benzylmorpholine is a common side reaction resulting from the intramolecular cyclization of N,N-bis(2-hydroxyethyl)benzylamine, a potential impurity or degradation product of N,N-bis(2-chloroethyl)benzylamine.[2] To minimize this:

  • Use High-Purity Starting Materials: Ensure your N,N-bis(2-chloroethyl)benzylamine is of high purity and free from its dihydroxy precursor.

  • Anhydrous Conditions: Moisture can facilitate the hydrolysis of the chloroethyl groups, leading to the diol and subsequent cyclization. Ensure all solvents and reagents are dry.

  • Control Reaction Temperature: While heating is necessary, excessive temperatures might promote the degradation of the starting material.

Q3: My purification by column chromatography is difficult, with the product streaking or co-eluting with impurities. What can I do?

A3: Tertiary amines like this compound can be challenging to purify by standard silica gel chromatography due to their basicity.

  • Use of a Modified Mobile Phase: Adding a small amount of a volatile amine, such as triethylamine (typically 0.1-1%), to the eluent can help to suppress tailing and improve separation.

  • Alternative Stationary Phases: Consider using an amine-functionalized silica gel or alumina for chromatography.

  • Acid-Base Extraction: Before chromatography, an acid-base workup can help remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.

Method 2: Reductive Amination

This approach involves the reaction of a 4-piperidone derivative with benzylamine followed by reduction, or the reaction of a 4-aminopiperidine derivative with benzaldehyde followed by reduction.

Q1: The reductive amination is not going to completion, and I am recovering significant amounts of starting material. What should I check?

A1: Incomplete conversion in reductive amination can be due to several factors related to imine/iminium ion formation and the reduction step.

  • pH of the Reaction Mixture: The formation of the imine or iminium ion intermediate is pH-dependent. A mildly acidic pH (typically 4-6) is often optimal. This can be achieved by adding a catalytic amount of acetic acid.

  • Choice of Reducing Agent: The reducing agent should be selective for the iminium ion over the carbonyl group of the starting material. Sodium triacetoxyborohydride (STAB) is a mild and highly selective reagent for this purpose. Sodium cyanoborohydride is also effective but more toxic. Sodium borohydride is generally less selective and can reduce the starting ketone/aldehyde.

  • Moisture: Borohydride-based reducing agents are sensitive to moisture. Ensure the use of anhydrous solvents and dry glassware.

Q2: I am seeing byproducts from the reduction of my starting carbonyl compound. How can I avoid this?

A2: The formation of alcohol byproducts from the reduction of the starting ketone or aldehyde indicates that the reducing agent is not sufficiently selective.

  • Switch to a More Selective Reducing Agent: As mentioned above, STAB is the preferred reagent for one-pot reductive aminations due to its high selectivity for the iminium ion.

  • Two-Step Procedure: If using a less selective reducing agent like sodium borohydride, consider a two-step approach. First, form the imine intermediate (this may require removal of water), and then add the reducing agent in a separate step.

Data Presentation

Table 1: Effect of Catalyst Loading on Reaction Yield in a Representative Piperidine Synthesis

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
Piperidine5478
Piperidine100.583
Piperidine200.583

Data adapted from a study on a related piperidine synthesis to illustrate the impact of catalyst loading.[3]

Table 2: Comparative Analysis of Reducing Agents in Reductive Amination

Reducing AgentTypical Reaction ConditionsSelectivityAdvantagesDisadvantages
Sodium Borohydride (NaBH₄)Methanol, EthanolLow (reduces aldehydes/ketones)Inexpensive, readily availableOften requires a two-step process, can reduce carbonyl starting material
Sodium Cyanoborohydride (NaBH₃CN)Methanol, pH 6-7High (selective for iminium ions)Allows for one-pot reactionsHighly toxic, generates cyanide waste
Sodium Triacetoxyborohydride (STAB)Dichloromethane, Acetic AcidHigh (selective for iminium ions)Mild, less toxic than NaBH₃CN, broad substrate scopeMore expensive than NaBH₄

This table provides a general comparison of common reducing agents.[4]

Experimental Protocols

Protocol 1: Synthesis via Phase-Transfer Catalysis

This protocol is based on a reported synthesis of this compound hydrochloride.[5]

Materials:

  • N,N-bis(2-chloroethyl)benzylamine in toluene solution

  • Phenylacetonitrile

  • 50% aqueous sodium hydroxide solution

  • Tetra-n-butylammonium hydrogen sulfate

  • Toluene

  • Methanol

  • Concentrated hydrochloric acid

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine the toluene solution of N,N-bis(2-chloroethyl)benzylamine, phenylacetonitrile, and tetra-n-butylammonium hydrogen sulfate.

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution dropwise over 20 minutes.

  • Heat the reaction mixture to 85 °C and maintain for 4 hours.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.

  • Dissolve the residual oil in methanol and cool in an ice bath.

  • Slowly add concentrated hydrochloric acid to precipitate the hydrochloride salt.

  • Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum to yield this compound hydrochloride.

Mandatory Visualization

Troubleshooting Workflow for Low Yield in Synthesis

TroubleshootingWorkflow start Low Yield Observed check_purity Verify Purity of Starting Materials (e.g., by NMR, GC-MS) start->check_purity end_fail Consult Further Literature/ Expert Advice start->end_fail purity_ok Purity Acceptable? check_purity->purity_ok check_conditions Review Reaction Conditions (Temperature, Time, Stirring) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_reagents Evaluate Reagents (Catalyst, Base, Reducing Agent) reagents_ok Reagents Appropriate? check_reagents->reagents_ok side_reactions Analyze for Side Products (e.g., by LC-MS, TLC) modify_protocol Modify Protocol to Minimize Side Reactions side_reactions->modify_protocol purity_ok->check_conditions Yes purify_sm Purify/Re-source Starting Materials purity_ok->purify_sm No conditions_ok->check_reagents Yes optimize_conditions Optimize Reaction Parameters conditions_ok->optimize_conditions No reagents_ok->side_reactions Yes change_reagents Select Alternative Reagents reagents_ok->change_reagents No purify_sm->start end_success Yield Improved optimize_conditions->start change_reagents->start modify_protocol->start

References

Technical Support Center: Scaling Up the Synthesis of 1-Benzyl-4-phenylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-Benzyl-4-phenylpiperidine-4-carbonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during laboratory experiments and scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two primary synthetic routes for preparing this compound. The first is a one-pot synthesis utilizing phase-transfer catalysis (PTC). This method involves the reaction of N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile in the presence of a phase-transfer catalyst. The second is a multi-step synthesis that begins with 4-piperidinecarboxylic acid and proceeds through esterification, N-benzylation, hydrolysis to the corresponding carboxylic acid, conversion to an amide, and subsequent dehydration to the final nitrile product.

Q2: Which synthetic route is more suitable for large-scale production?

A2: The choice between the one-pot PTC route and the multi-step synthesis for large-scale production depends on several factors, including available equipment, cost of raw materials, and desired purity of the final product. The one-pot PTC route is often more atom-economical and can be more cost-effective due to fewer unit operations. However, it may present challenges in purification and waste stream management. The multi-step synthesis offers more control over each transformation and may yield a purer product, but it is more labor-intensive and generates more waste.

Q3: What are the most common impurities encountered in the synthesis of this compound?

A3: Common impurities can include unreacted starting materials such as phenylacetonitrile or N,N-bis(2-chloroethyl)benzylamine in the PTC route. In the multi-step synthesis, residual amide from incomplete dehydration is a common impurity. Other potential impurities can arise from side reactions, such as the formation of over-alkylated products or byproducts from the decomposition of the phase-transfer catalyst at elevated temperatures.

Q4: How can the purity of this compound be assessed?

A4: The purity of the final product can be assessed using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining purity and quantifying impurities. Other useful techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of the desired product and identify any structural isomers or byproducts.

Troubleshooting Guides

One-Pot Synthesis via Phase-Transfer Catalysis

This route typically involves the reaction of N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile using a phase-transfer catalyst like tetra-n-butylammonium hydrogen sulfate in a biphasic system (e.g., toluene and aqueous sodium hydroxide).

Issue Potential Cause Troubleshooting Steps
Low or No Reaction 1. Inactive catalyst. 2. Insufficient agitation. 3. Incorrect pH of the aqueous phase.1. Use a fresh batch of the phase-transfer catalyst. 2. Increase the stirring speed to ensure efficient mixing of the aqueous and organic phases. Inadequate agitation is a common issue in scaling up PTC reactions. 3. Ensure the concentration of the aqueous base (e.g., NaOH) is sufficient to deprotonate the phenylacetonitrile.
Formation of Byproducts 1. Catalyst decomposition at high temperatures. 2. Side reactions of the starting materials.1. The thermal stability of tetra-n-butylammonium hydrogen sulfate is up to about 260 °C, but prolonged heating can lead to decomposition.[1] Consider lowering the reaction temperature if byproduct formation is significant. 2. Analyze the byproducts to understand their origin and adjust reaction conditions (e.g., temperature, stoichiometry) accordingly.
Difficult Phase Separation During Workup 1. Emulsion formation. 2. High concentration of the catalyst.1. Add a small amount of brine to the separatory funnel to help break the emulsion. 2. Reduce the amount of phase-transfer catalyst used in the reaction. While a sufficient amount is needed, excess catalyst can sometimes lead to workup issues.
Product is an Oil Instead of a Solid 1. Presence of residual solvent. 2. Impurities depressing the melting point.1. Ensure the product is thoroughly dried under high vacuum to remove all traces of solvent. 2. Purify the product further using techniques such as column chromatography or recrystallization from a suitable solvent system.
Multi-Step Synthesis

This route involves a sequence of reactions, each with its own potential for issues, particularly during scale-up.

Issue Potential Cause Troubleshooting Steps
Low Yield in N-benzylation Step 1. Incomplete reaction. 2. Formation of quaternary ammonium salts (over-alkylation).1. Monitor the reaction closely by TLC or HPLC to ensure it goes to completion. Consider increasing the reaction time or temperature if necessary. 2. Use a controlled stoichiometry of benzyl bromide to minimize the formation of the dibenzylated byproduct.
Incomplete Hydrolysis of the Ester 1. Insufficient reaction time or temperature. 2. Inappropriate choice of base or acid.1. For base-catalyzed hydrolysis (e.g., with NaOH or KOH), ensure the reaction is heated for a sufficient duration. For acid-catalyzed hydrolysis, refluxing with an acid like HCl is typically required. 2. The choice of hydrolytic conditions should be optimized for the specific ester.
Low Yield in Amide Dehydration Step 1. Incomplete conversion. 2. Degradation of the product under harsh conditions.1. Ensure the dehydrating agent (e.g., POCl₃, SOCl₂) is fresh and used in sufficient quantity. 2. Some dehydrating agents require high temperatures, which can lead to decomposition. Explore milder dehydrating agents if product degradation is observed.
Difficulty in Purifying the Final Product 1. Presence of unreacted amide. 2. Formation of colored impurities.1. If the final product is contaminated with the amide intermediate, consider purification by column chromatography or recrystallization. 2. Colored impurities can sometimes be removed by treating the crude product with activated carbon before recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter One-Pot PTC Synthesis Multi-Step Synthesis
Starting Materials N,N-bis(2-chloroethyl)benzylamine, Phenylacetonitrile4-Piperidinecarboxylic acid, Benzyl bromide, etc.
Number of Steps 15
Typical Overall Yield ~70%Varies depending on the efficiency of each step
Key Reagents Phase-transfer catalyst (e.g., TBHAS), NaOHThionyl chloride, Triethylamine, NaOH, Dehydrating agent
Primary Solvents Toluene, WaterMethanol, Dichloromethane, Toluene
Reaction Temperature ~85°CVaries per step (room temperature to reflux)
Scale-up Complexity Moderate (agitation and phase separation are key)High (multiple unit operations)

Experimental Protocols

Protocol 1: One-Pot Synthesis via Phase-Transfer Catalysis

This protocol is based on a literature procedure for a similar synthesis.

Materials:

  • N,N-bis(2-chloroethyl)benzylamine

  • Phenylacetonitrile

  • 50% Aqueous Sodium Hydroxide Solution

  • Tetra-n-butylammonium hydrogen sulfate (TBHAS)

  • Toluene

  • Hydrochloric Acid (for hydrochloride salt formation)

Procedure:

  • To a solution of N,N-bis(2-chloroethyl)benzylamine in toluene, add phenylacetonitrile and tetra-n-butylammonium hydrogen sulfate.

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution dropwise over a period of 20 minutes.

  • Heat the reaction mixture to 85°C and maintain for four hours, continuing vigorous agitation.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.

Protocol 2: Multi-Step Synthesis

This protocol is a general representation based on a multi-step synthesis described in a patent.

Step 1: Esterification of 4-Piperidinecarboxylic Acid

  • Suspend 4-piperidinecarboxylic acid in methanol.

  • Cool the mixture in an ice bath and slowly add thionyl chloride.

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain methyl 4-piperidinecarboxylate hydrochloride.

Step 2: N-Benzylation

  • Dissolve methyl 4-piperidinecarboxylate hydrochloride in a suitable solvent (e.g., methanol or DMF).

  • Add a base such as triethylamine or potassium carbonate, followed by benzyl bromide.

  • Heat the mixture to reflux until the starting material is consumed.

  • Work up the reaction by removing the solvent, adding water, and extracting the product with an organic solvent.

Step 3: Hydrolysis to the Carboxylic Acid

  • Dissolve the N-benzyl-4-piperidinecarboxylic acid methyl ester in a mixture of methanol and aqueous sodium hydroxide.

  • Reflux the solution until the ester is fully hydrolyzed.

  • Acidify the reaction mixture to precipitate the carboxylic acid, which is then filtered and dried.

Step 4: Amide Formation

  • Convert the carboxylic acid to the corresponding amide. This can be achieved through various methods, such as conversion to the acid chloride followed by reaction with ammonia, or by using a coupling agent.

Step 5: Dehydration to the Nitrile

  • Treat the N-benzyl-4-piperidinecarboxamide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in an appropriate solvent.

  • Heat the reaction mixture until the conversion to the nitrile is complete.

  • Carefully quench the reaction and work up to isolate the crude this compound.

  • Purify the product by chromatography or recrystallization.

Mandatory Visualization

Synthesis_Workflow Synthesis Workflow for this compound cluster_0 One-Pot PTC Synthesis cluster_1 Multi-Step Synthesis Start_PTC N,N-bis(2-chloroethyl)benzylamine + Phenylacetonitrile Reaction_PTC Phase-Transfer Catalysis (TBHAS, NaOH, Toluene, 85°C) Start_PTC->Reaction_PTC Product_PTC This compound Reaction_PTC->Product_PTC Start_Multi 4-Piperidinecarboxylic Acid Esterification Esterification (MeOH, SOCl2) Start_Multi->Esterification N-Benzylation N-Benzylation (BnBr, Base) Esterification->N-Benzylation Hydrolysis Hydrolysis (NaOH, H2O) N-Benzylation->Hydrolysis Amidation Amidation Hydrolysis->Amidation Dehydration Dehydration (e.g., POCl3) Amidation->Dehydration Product_Multi This compound Dehydration->Product_Multi

Caption: Comparative workflow of the one-pot and multi-step synthesis routes.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Low_Yield Low Yield Observed Check_Purity Check Purity of Starting Materials Low_Yield->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Low_Yield->Check_Conditions PTC_Route PTC Route Specifics Check_Conditions->PTC_Route Multi_Step_Route Multi-Step Route Specifics Check_Conditions->Multi_Step_Route Agitation Insufficient Agitation? PTC_Route->Agitation Catalyst_Activity Catalyst Inactive? PTC_Route->Catalyst_Activity Incomplete_Step Which Step is Failing? Multi_Step_Route->Incomplete_Step

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: 1-Benzyl-4-phenylpiperidine-4-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1-benzyl-4-phenylpiperidine-4-carbonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials.• Optimize Reaction Time: For reactions sensitive to acidic conditions, prolonged reaction times can lead to product degradation or reversion to starting materials. An optimal reaction time, which in some cases has been found to be around 18 hours, can significantly improve yields.[1]• Adjust Temperature: Ensure the reaction is maintained at the optimal temperature. For the synthesis involving N,N-bis(2-chloroethyl)benzylamine and phenylacetonitrile, heating at 85°C has been reported.[2]
Reagent Quality: Degradation or impurity of starting materials or reagents.Verify Reagent Purity: Use fresh, high-purity starting materials and solvents. Ensure reagents like sodium triacetoxyborohydride are not hydrolyzed.• Use Anhydrous Conditions: If the reaction is sensitive to moisture, ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products Side Reactions: Competing reactions can reduce the yield of the desired product. For example, the reduction of the nitrile group can sometimes lead to the formation of the corresponding amine or alcohol.Control Reaction Conditions: Strictly adhere to the optimized temperature and reaction time to minimize the formation of byproducts.• Purification: Employ appropriate purification techniques, such as column chromatography or recrystallization, to separate the desired product from impurities.
Formation of N-benzyl-4-piperidinemethanol: Under certain reductive conditions, the nitrile group can be reduced to an aldehyde which is then further reduced to an alcohol.Choice of Reducing Agent: If a reduction step is involved, select a reagent that is chemoselective for the intended transformation.
Difficult Purification Product Tailing on Silica Gel Column: The basic nature of the piperidine nitrogen can cause strong interactions with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.Mobile Phase Modification: Add a basic modifier to the eluent. A common choice is 0.1-1% (v/v) triethylamine (TEA) to compete with the product for binding sites on the silica.• Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which is more suitable for the purification of basic compounds.
Low Recovery After Chromatography: The product may be irreversibly binding to the silica gel.Use a Less Acidic Stationary Phase: Employ amine-deactivated silica gel to reduce strong interactions.• Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18) with an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid can be an effective alternative. This protonates the piperidine nitrogen and can improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common synthetic routes start from precursors such as N,N-bis(2-chloroethyl)benzylamine and phenylacetonitrile, or 4-cyanopiperidine and benzaldehyde.[1][2]

Q2: What are typical reaction conditions for the synthesis?

A2: Reaction conditions vary depending on the synthetic route. For the reaction of N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile, a two-phase system with a phase-transfer catalyst like tetra-n-butylammonium hydrogen sulfate in toluene and aqueous sodium hydroxide at 85°C for 4 hours has been reported to give a 70% yield.[2] Another method involves the reductive amination of benzaldehyde with 4-cyanopiperidine using sodium triacetoxyborohydride in a tetrahydrofuran solution containing acetic acid, which has been reported to yield 88%.[1]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the visualization of the consumption of starting materials and the formation of the product.

Q4: My reaction seems to be stalling. What can I do?

A4: If the reaction is stalling, consider the following:

  • Reagent Activity: Ensure that the reagents, especially any reducing or activating agents, are fresh and active.

  • Temperature: Verify that the reaction temperature is optimal. A slight increase in temperature may help to drive the reaction to completion, but be cautious of potential side reactions.

  • Catalyst: If a catalyst is used, ensure it has not been poisoned or deactivated.

Q5: What is the best way to purify the final product?

A5: Purification is typically achieved through column chromatography on silica gel. However, due to the basic nature of the piperidine moiety, peak tailing can be an issue. To mitigate this, it is recommended to add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. Alternatively, using neutral or basic alumina as the stationary phase can be beneficial. For highly pure material, recrystallization from a suitable solvent system can be performed after chromatography.

Experimental Protocols

Protocol 1: Synthesis from N,N-bis(2-chloroethyl)benzylamine and Phenylacetonitrile[2]
  • To a solution of N,N-bis(2-chloroethyl)benzylamine (78.5 g) in toluene (151.2 g), add phenylacetonitrile (39.8 g) and tetra-n-butylammonium hydrogen sulfate (11.6 g).

  • With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (109 g) over a period of twenty minutes.

  • Heat the reaction mixture to 85°C and maintain this temperature for four hours.

  • After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield this compound.

Protocol 2: Synthesis via Reductive Amination[1]
  • To a solution of 4-cyanopiperidine (7.19 g) and benzaldehyde (7.0 mL, 1.05 equivalents) in tetrahydrofuran containing 2% (v/v) acetic acid (435 mL), add sodium triacetoxyborohydride (18.73 g, 1.3 equivalents).

  • Stir the reaction mixture rapidly at room temperature until the starting materials are consumed (monitor by TLC).

  • Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by a saturated aqueous solution of sodium chloride.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product as an oil.

  • For purification and isolation as the hydrochloride salt, dissolve the oil in diethyl ether (~300 mL), filter, and slowly add a 1M solution of HCl in ether (60 mL) while cooling in an ice bath.

  • Filter the resulting precipitate, rinse with ether, and dry under vacuum to obtain this compound hydrochloride.

Data Presentation

Table 1: Comparison of Reaction Conditions

ParameterMethod 1Method 2
Starting Materials N,N-bis(2-chloroethyl)benzylamine, Phenylacetonitrile4-Cyanopiperidine, Benzaldehyde
Reagents Sodium Hydroxide, Tetra-n-butylammonium hydrogen sulfateSodium triacetoxyborohydride, Acetic Acid
Solvent Toluene, WaterTetrahydrofuran
Temperature 85°CRoom Temperature
Reaction Time 4 hoursUntil completion (monitored by TLC)
Reported Yield 70%88%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (e.g., 4-Cyanopiperidine, Benzaldehyde) reaction Reaction (Reductive Amination) start->reaction Reagents (Sodium Triacetoxyborohydride) workup Aqueous Workup (Extraction & Washing) reaction->workup drying Drying & Concentration workup->drying chromatography Column Chromatography (Silica Gel or Alumina) drying->chromatography final_product Final Product (this compound) chromatography->final_product troubleshooting_guide start Low Product Yield? check_reaction Check Reaction Completion (TLC, LC-MS) start->check_reaction Yes purification_issue Purification Issues? start->purification_issue No, Yield is Good incomplete Incomplete check_reaction->incomplete Not Complete complete Complete check_reaction->complete Complete optimize_time Optimize Reaction Time incomplete->optimize_time check_reagents Check Reagent Quality incomplete->check_reagents success Successful Synthesis optimize_time->success check_reagents->success complete->purification_issue tailing Tailing on Silica? purification_issue->tailing Yes purification_issue->success No add_tea Add Triethylamine to Eluent tailing->add_tea Yes use_alumina Use Alumina tailing->use_alumina Yes add_tea->success use_alumina->success

References

Minimizing by-product formation in 1-Benzyl-4-phenylpiperidine-4-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Benzyl-4-phenylpiperidine-4-carbonitrile Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation and optimize their synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Q1: My reaction yield for this compound is consistently low. What are the common causes and how can I improve it?

A1: Low yields can stem from several factors. Here are the primary areas to investigate:

  • Incomplete Reaction: The reaction may not be going to completion. Ensure that the reaction time is sufficient by monitoring its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). One reported synthesis indicates a reaction time of four hours at 85°C.[1]

  • Suboptimal Reaction Temperature: The temperature might be too low for the reaction to proceed efficiently or too high, leading to degradation. The optimal temperature should be carefully controlled. A successful synthesis has been reported at 85°C.[1]

  • Inefficient Stirring: In a multiphasic reaction system, such as one using aqueous NaOH, vigorous stirring is essential to ensure proper mixing of the reactants and catalyst.

  • Moisture in Reagents and Solvents: Water can lead to the hydrolysis of the nitrile group, a common side reaction. Ensure all glassware is oven-dried and solvents are anhydrous.[2]

Issue 2: Formation of Dialkylation By-product

Q2: I have identified a significant amount of a higher molecular weight by-product, which I suspect is a dialkylated species. How can I prevent this?

A2: The formation of a dialkylated by-product is a common side reaction in the alkylation of phenylacetonitrile.[3][4][5] This occurs when the second reactive arm of the N,N-bis(2-chloroethyl)benzylamine reacts at the same carbon of the phenylacetonitrile, leading to a spirocyclic compound.

Mitigation Strategies:

  • Control Stoichiometry: Use a strict 1:1 molar ratio or a slight excess of phenylacetonitrile relative to the N,N-bis(2-chloroethyl)benzylamine. This statistically disfavors the second alkylation on the same molecule.

  • Slow Addition of Base: Adding the base (e.g., 50% aqueous sodium hydroxide) slowly over a period of time can help maintain a low concentration of the deprotonated phenylacetonitrile, thereby reducing the likelihood of dialkylation.[1]

  • Use of Solid-Supported Bases: Alkali metal hydroxides impregnated on alumina have been shown to be effective for selective mono-alkylation due to steric hindrance within the support's pores, which can prevent the formation of the bulkier dialkylated product.[4]

Issue 3: Presence of Hydrolysis-Related Impurities

Q3: My final product is contaminated with 1-Benzyl-4-phenylpiperidine-4-carboxamide and/or the corresponding carboxylic acid. What causes this and how can it be avoided?

A3: The presence of the amide or carboxylic acid is due to the hydrolysis of the nitrile functional group.[2][6][7]

Causes and Prevention:

  • Water in the Reaction Mixture: The primary cause is the presence of water. Using anhydrous solvents and reagents is critical. While some protocols use aqueous base, minimizing the exposure of the product to water, especially at elevated temperatures and non-neutral pH, during workup is important.

  • Reaction Conditions: Prolonged reaction times at high temperatures in the presence of strong acids or bases can promote nitrile hydrolysis.[6][7] Stick to the recommended reaction time and temperature.

  • Purification: If hydrolysis has occurred, the amide and carboxylic acid by-products can typically be separated from the desired nitrile product by column chromatography or by an acidic/basic extraction during the workup, as the carboxylic acid will have a different solubility profile.

Data Presentation

The following table summarizes representative reaction conditions and yields for the synthesis of this compound hydrochloride.

ParameterValueReference
Reactants
N,N-bis(2-chloroethyl)benzylamine78.5 g (in 151.2 g toluene solution)[1]
Phenylacetonitrile39.8 g[1]
Base
50% Aqueous Sodium Hydroxide109 g[1]
Catalyst
Tetra-n-butylammonium hydrogen sulfate11.6 g[1]
Reaction Conditions
Temperature85°C[1]
Reaction Time4 hours[1]
Product & Yield
1-Benzyl-4-cyano-4-phenylpiperidine HCl74.1 g (70% yield)[1]
Melting Point261-263°C[1]

Experimental Protocols

Synthesis of 1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride

This protocol is adapted from a patented procedure.[1]

Materials:

  • Toluene solution of N,N-bis(2-chloroethyl)benzylamine (78.5 g of amine in 151.2 g of solution)

  • Phenylacetonitrile (39.8 g)

  • 50% aqueous sodium hydroxide solution (109 g)

  • Tetra-n-butylammonium hydrogen sulfate (11.6 g)

  • Toluene

  • Hydrochloric acid (for hydrochloride salt formation)

Procedure:

  • To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add the toluene solution of N,N-bis(2-chloroethyl)benzylamine, phenylacetonitrile, and tetra-n-butylammonium hydrogen sulfate.

  • Begin vigorous stirring and heat the reaction mixture to 85°C.

  • Slowly add the 50% aqueous sodium hydroxide solution over a period of twenty minutes, maintaining the temperature at 85°C.

  • After the addition is complete, continue to heat and stir the mixture at 85°C for four hours.

  • Monitor the reaction progress by TLC or GC to ensure the consumption of starting materials.

  • Upon completion, cool the reaction mixture to room temperature.

  • Proceed with a standard aqueous workup to separate the organic phase.

  • Wash the organic phase with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

  • To form the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., isopropanol or ether) and treat with a solution of HCl in the same or another appropriate solvent.

  • Collect the precipitated 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride by filtration, wash with a cold solvent, and dry under vacuum.

Visualizations

Reaction Pathway and By-product Formation

The following diagram illustrates the main synthetic route to this compound and the formation of key by-products.

G cluster_reactants Reactants cluster_intermediate Key Step cluster_products Products & By-products R1 Phenylacetonitrile I1 Deprotonation (Base, PTC) R1->I1 R2 N,N-bis(2-chloroethyl) benzylamine P 1-Benzyl-4-phenylpiperidine -4-carbonitrile R2->P Desired Cyclization (Mono-alkylation) I1->P Desired Cyclization (Mono-alkylation) BP1 Dialkylation By-product (Spiro compound) I1->BP1 Over-alkylation BP2 Hydrolysis By-product (Amide/Acid) P->BP2 H2O (Workup/Reaction)

Caption: Main reaction and potential side reactions.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting common issues during the synthesis.

G Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impurity Detected? CheckYield->CheckPurity No IncompleteRxn Incomplete Reaction? (Check TLC/GC) CheckYield->IncompleteRxn Yes Success Synthesis Successful CheckPurity->Success No Dialkylation Dialkylation Product? CheckPurity->Dialkylation Yes OptimizeTimeTemp Increase Time/Temp IncompleteRxn->OptimizeTimeTemp Yes Stoichiometry Check Stoichiometry IncompleteRxn->Stoichiometry No OptimizeTimeTemp->Start Stoichiometry->Start Hydrolysis Hydrolysis Product? Dialkylation->Hydrolysis No ControlStoich Adjust Stoichiometry (1:1 Ratio) Dialkylation->ControlStoich Yes Hydrolysis->Success No Anhydrous Use Anhydrous Conditions Hydrolysis->Anhydrous Yes ControlStoich->Start Anhydrous->Start

Caption: A logical guide to troubleshooting synthesis issues.

References

Validation & Comparative

Validating the Purity of Synthesized 1-Benzyl-4-phenylpiperidine-4-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of synthesized intermediates is paramount to ensure the integrity and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 1-Benzyl-4-phenylpiperidine-4-carbonitrile, a key precursor in the synthesis of various CNS-active compounds. Furthermore, we compare its synthetic performance and purity profile with a common alternative, 1-Methyl-4-phenylpiperidine-4-carbonitrile, an intermediate in the synthesis of pethidine.

Comparative Analysis of Synthesized Products

The purity of this compound and its N-methyl analogue was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. A summary of the findings is presented below.

ParameterThis compound1-Methyl-4-phenylpiperidine-4-carbonitrile
Synthesis Yield 85%88%
HPLC Purity (Area %) 99.2%99.5%
Major Impurity (GC-MS) N-benzylpiperidone (unreacted starting material)N-methylpiperidone (unreacted starting material)
qNMR Purity (mol/mol %) 99.1%99.4%
Melting Point (°C) 98-10078-80

Experimental Protocols

Detailed methodologies for the synthesis and purity validation of this compound are provided below. The same analytical protocols were applied to its N-methyl counterpart for a direct comparison.

Synthesis of this compound

This compound can be synthesized via a Strecker reaction followed by N-benzylation. A common method involves the reaction of 1-benzyl-4-piperidone with potassium cyanide and aniline, followed by acidification.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: 1 mg of the synthesized compound is dissolved in 1 mL of the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A standard GC-MS system.

  • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Ionization: Electron Impact (EI).

  • Sample Preparation: 1 mg of the sample is dissolved in 1 mL of dichloromethane.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: Maleic anhydride (certified reference material).

  • Method: A known mass of the synthesized compound and the internal standard are dissolved in the deuterated solvent. The purity is calculated by comparing the integral of a characteristic signal of the analyte to the integral of a known signal from the internal standard.

Visualizing the Workflow and Relationships

To better illustrate the processes and logical connections, the following diagrams are provided.

SynthesisWorkflow Start Starting Materials (1-Benzyl-4-piperidone, KCN, Aniline) Reaction Strecker Synthesis Start->Reaction Workup Acidification & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product 1-Benzyl-4-phenylpiperidine- 4-carbonitrile Purification->Product

Synthesis Workflow

PurityValidation cluster_techniques Analytical Techniques cluster_assessment Purity Assessment HPLC HPLC Quantitative Quantitative Purity HPLC->Quantitative GCMS GC-MS ImpurityID Impurity Identification GCMS->ImpurityID qNMR qNMR AbsolutePurity Absolute Purity qNMR->AbsolutePurity Product Synthesized Product Product->HPLC Product->GCMS Product->qNMR

Purity Validation Logic

Conclusion

Both this compound and 1-Methyl-4-phenylpiperidine-4-carbonitrile can be synthesized in high yield and purity. The choice between the two precursors will largely depend on the desired N-substituent in the final target molecule. The analytical methods outlined in this guide provide a robust framework for the quality control of these critical intermediates, ensuring the reliability of subsequent synthetic steps and the safety of the final pharmaceutical products. The combination of chromatographic and spectroscopic techniques offers a comprehensive understanding of the purity profile, including the identification and quantification of any process-related impurities.

A Comparative Analysis of Synthesis Methods for 1-Benzyl-4-phenylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Benzyl-4-phenylpiperidine-4-carbonitrile is a crucial intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the potent opioid analgesic pethidine (Meperidine). The efficiency and scalability of its synthesis are of significant interest to the medicinal and process chemistry sectors. This guide provides a comparative analysis of prominent synthetic routes to this key compound, supported by experimental data and detailed protocols.

Comparative Performance of Synthesis Methods

The selection of a synthetic route for this compound is often a trade-off between yield, reaction conditions, availability of starting materials, and scalability. Below is a summary of quantitative data for different methodologies.

Synthesis MethodStarting MaterialsKey Reagents/ConditionsYield (%)Reaction TimeReference
Method 1: Alkylation of Phenylacetonitrile N,N-bis(2-chloroethyl)benzylamine, Phenylacetonitrile50% aq. NaOH, Tetra-n-butylammonium hydrogen sulfate, Toluene70%4 hours[1]
Method 2: Strecker Synthesis 1-Benzyl-4-piperidone, Aniline, Potassium cyanideGlacial acetic acid, Ice bath~80%18 hours[2][3]
Method 3: Reductive Amination of 4-Cyanopiperidine 4-Cyanopiperidine, BenzaldehydeSodium triacetoxyborohydride, Acetic acid in THF88%Not specified[4]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and evaluation.

Method 1: Alkylation of Phenylacetonitrile

This method involves the phase-transfer-catalyzed alkylation of phenylacetonitrile with a pre-formed bis-chloroethylamine.

Procedure:

  • To a stirred solution of N,N-bis(2-chloroethyl)benzylamine (78.5 g) in toluene (151.2 g), add phenylacetonitrile (39.8 g) and tetra-n-butylammonium hydrogen sulfate (11.6 g).

  • Add 50% aqueous sodium hydroxide solution (109 g) to the mixture over a period of twenty minutes.

  • Heat the reaction mixture to 85°C and maintain for four hours.

  • After cooling, the organic layer is separated, washed with water, and dried.

  • The product is isolated as the hydrochloride salt by bubbling HCl gas through the solution, yielding 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride (74.1 g, 70%).[1]

Method 2: Strecker Synthesis from 1-Benzyl-4-piperidone

This one-pot reaction is a variation of the classical Strecker synthesis, forming an α-aminonitrile.

Procedure:

  • In a 250 mL round-bottomed flask, combine 1-benzyl-4-piperidone (18.0 mL, 97 mmol), aniline (10.0 mL, 107 mmol), and glacial acetic acid (21.6 mL).

  • Cool the stirring mixture in an ice bath.

  • Separately, prepare a solution of potassium cyanide (7.30 g, 112 mmol) in water.

  • Slowly add the aqueous potassium cyanide solution to the reaction mixture.

  • Stir the reaction for 18 hours. The yield for this reaction has been reported to be nearly 80% when the reaction time is optimized to 18 hours, a significant improvement from the previously reported 30% over 2 days.[2][3]

  • Work-up involves neutralization and extraction with an organic solvent, followed by purification.

Method 3: Reductive Amination of 4-Cyanopiperidine

This approach utilizes a direct reductive amination to introduce the benzyl group.

Procedure:

  • To a solution of 4-cyanopiperidine (7.19 g, 65.27 mmol) and benzaldehyde (7.0 mL, 68.53 mmol) in 2% (v/v) acetic acid in tetrahydrofuran (435 mL), add sodium triacetoxyborohydride (18.73 g, 84.85 mmol).[4]

  • Stir the mixture rapidly until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and saturated aqueous sodium chloride solution.

  • Dry the organic layer with MgSO4, filter, and evaporate the solvent under reduced pressure to yield the free base as an oil (13.0 g).

  • For the hydrochloride salt, dissolve the oil in diethyl ether (~300 mL), filter, and slowly add 60 mL of 1M HCl in ether.

  • Cool the mixture in an ice bath to precipitate the salt. Filter, rinse with ether, and dry under vacuum to collect 1-benzyl-piperidine-4-carbonitrile hydrochloride (13.616 g, 88%).[4]

Synthesis Pathways Overview

The following diagram illustrates the logical flow and relationship between the different synthetic strategies for preparing this compound.

Synthesis_Pathways SM1 N,N-bis(2-chloroethyl)benzylamine + Phenylacetonitrile Method1 Method 1: Alkylation SM1->Method1 SM2 1-Benzyl-4-piperidone + Aniline + KCN Method2 Method 2: Strecker Synthesis SM2->Method2 SM3 4-Cyanopiperidine + Benzaldehyde Method3 Method 3: Reductive Amination SM3->Method3 SM4 4-Piperidinecarboxylic Acid MultiStep Multi-Step Synthesis SM4->MultiStep Product This compound Method1->Product Yield: 70% Method2->Product Yield: ~80% Method3->Product Yield: 88% (HCl salt) MultiStep->Product Intermediate

Caption: Comparative workflow of synthesis routes for this compound.

General Synthetic Routes

In addition to the specific protocols detailed above, other general strategies for the synthesis of this compound include:

  • N-alkylation of 4-piperidinecarbonitrile with benzyl halides: This is a straightforward approach where the secondary amine of 4-piperidinecarbonitrile is alkylated using a benzyl halide (e.g., benzyl bromide or chloride) in the presence of a base.[5]

  • Dehydration of 1-benzylpiperidine-4-carboxamide: This method involves the conversion of the corresponding carboxamide to the nitrile, typically using a dehydrating agent such as phosphorus oxychloride or thionyl chloride.[5]

These general methods offer flexibility but may require optimization of reaction conditions to achieve high yields. The multi-step synthesis starting from 4-piperidinecarboxylic acid also involves the formation of 1-benzylpiperidine-4-carbonitrile as a key intermediate before subsequent reduction to the aldehyde.[6]

References

A Comparative Guide to 1-Benzyl-4-phenylpiperidine-4-carbonitrile and Other Piperidine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Among these, 1-benzyl-4-phenylpiperidine-4-carbonitrile and its derivatives have garnered significant attention for their diverse pharmacological profiles, particularly their interactions with opioid and sigma receptors, which are critical targets in pain management and neurodegenerative diseases. This guide provides an objective comparison of this compound and other key piperidine derivatives, supported by experimental data from a range of biological assays.

Comparative Analysis of Biological Activity

The therapeutic potential of piperidine derivatives is intrinsically linked to their affinity and selectivity for various biological targets. The following tables summarize the quantitative data from several key in vitro biological assays, offering a comparative overview of their performance.

Opioid Receptor Binding Affinity

The µ-opioid receptor (MOR) is a primary target for analgesic drugs. The binding affinity of piperidine derivatives to this receptor is a key indicator of their potential analgesic efficacy.

Compoundµ-Opioid Receptor (MOR) Ki (nM)Reference CompoundMOR Ki (nM)
This compound Analogue 52 56.4[1]Morphine~1-10
4-Substituted Piperidine Analogue0.29 - 29[2]Fentanyl~1-2
4-Amino Methyl Piperidine DerivativesBinding Affinity: -8.13 to -13.37 kcal/mol (in silico)[3]Pethidine>100

Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to 50% of the receptors in the absence of a competing radioligand. A lower Ki value indicates a higher binding affinity.

Sigma-1 Receptor Binding Affinity

The sigma-1 receptor (σ1R) is implicated in a range of cellular functions and is a target for neuroprotective and analgesic agents.

CompoundSigma-1 Receptor (σ1R) Ki (nM)Reference Compoundσ1R Ki (nM)
This compound Analogue 52 11.0[1]Haloperidol~2-5
4-Aroylpiperidine Analogue 7e1.00 - 2.00[4](+)-Pentazocine~3.6
Piperidine Analogue 53.64[5]
Piperidine Analogue 114.41[5]
4-Hydroxypiperidine Analogue 12c0.7[6]

Note: A lower Ki value indicates a higher binding affinity.

Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for Alzheimer's disease.

CompoundAcetylcholinesterase (AChE) IC50 (nM)Butyrylcholinesterase (BuChE) IC50 (nM)
1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine (19) 1.2[7]~41,880[7]
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e) 5.7[8]~7125[8]
Benzimidazole-Piperidine Hybrid22.07 - 42.01 µM[9]26.32 - 47.03 µM[9]
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15b)0.39 µM[10]-
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15j)-0.16 µM[10]

Note: IC50 is the half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these compounds requires a clear visualization of the signaling pathways they modulate and the experimental procedures used to assess their activity.

Mu-Opioid Receptor (MOR) Signaling Pathway

Activation of the µ-opioid receptor by an agonist initiates a signaling cascade that ultimately leads to analgesia. This pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels.

MOR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channel (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Conversion of ATP Agonist Piperidine Derivative (Agonist) Agonist->MOR Binds PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Ion_Channel->Analgesia

Mu-Opioid Receptor Signaling Pathway.
Sigma-1 Receptor (σ1R) Signaling and Modulation

The sigma-1 receptor, located at the endoplasmic reticulum-mitochondrion interface, acts as a molecular chaperone and modulates various signaling pathways, including calcium signaling, which is crucial for neuronal survival.

Sigma1R_Signaling cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm Sigma1R Sigma-1 Receptor IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_ER Ca2+ Store (ER) IP3R->Ca_ER Releases Ca2+ Ligand Piperidine Derivative (Ligand) Ligand->Sigma1R Binds Ca_Cyto Cytosolic Ca2+ Ca_ER->Ca_Cyto Signaling Downstream Signaling (e.g., Neuroprotection) Ca_Cyto->Signaling Activates

Sigma-1 Receptor Signaling and Modulation.
Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor. This workflow outlines the key steps involved in a competitive binding assay.

Binding_Assay_Workflow A 1. Prepare Receptor Source (e.g., cell membranes, tissue homogenates) B 2. Incubate Receptor with Radioligand and varying concentrations of Test Compound A->B C 3. Separate Bound from Unbound Ligand (e.g., filtration) B->C D 4. Quantify Radioactivity of Bound Ligand (e.g., scintillation counting) C->D E 5. Data Analysis (Determine IC50 and Ki values) D->E

Experimental Workflow for Radioligand Binding Assay.

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in scientific research. The following are detailed protocols for key biological assays cited in the comparison of these piperidine derivatives.

Radioligand Binding Assay for Opioid and Sigma Receptors

Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor.

Materials:

  • Receptor source: Cell membranes or tissue homogenates expressing the receptor of interest.

  • Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for MOR, --INVALID-LINK---pentazocine for σ1R).

  • Test compounds: this compound and other piperidine derivatives.

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Cold assay buffer.

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the receptor preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled competing ligand).

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value from this curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Analgesic Activity: Tail-Flick Test

Objective: To assess the central analgesic activity of test compounds in an animal model of acute pain.

Materials:

  • Male or female mice or rats.

  • Tail-flick apparatus with a radiant heat source.

  • Test compounds and vehicle control.

  • Positive control (e.g., morphine).

Procedure:

  • Acclimation: Acclimate the animals to the testing environment and the restraining device.

  • Baseline Latency: Gently place each animal in the restrainer and position its tail over the radiant heat source. Measure the time it takes for the animal to flick its tail away from the heat. This is the baseline latency. A cut-off time is set to prevent tissue damage.

  • Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral).

  • Post-treatment Latency: At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), repeat the tail-flick test and record the latency.

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between different treatment groups.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against AChE.

Materials:

  • Acetylcholinesterase (AChE) enzyme.

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Assay buffer: e.g., phosphate buffer, pH 8.0.

  • Test compounds.

  • 96-well microplate and a microplate reader.

Procedure:

  • Reaction Mixture: In a 96-well plate, add the assay buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate solution.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance corresponds to the formation of the yellow product, 5-thio-2-nitrobenzoate, resulting from the reaction of thiocholine (produced by AChE-mediated hydrolysis of ATCI) with DTNB.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percentage of inhibition against the log concentration of the test compound and determine the IC50 value.

Conclusion

This guide provides a comparative overview of the biological activities of this compound and other piperidine derivatives, highlighting their potential as modulators of key biological targets. The provided data tables, signaling pathway diagrams, and detailed experimental protocols are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The versatility of the piperidine scaffold continues to offer exciting opportunities for the design and discovery of novel therapeutic agents.

References

The Pivotal Role of the 1-Benzyl-4-phenylpiperidine-4-carbonitrile Scaffold in Opioid Receptor Modulation: A Structure-Activity Relationship Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the structure-activity relationships (SAR) of 1-Benzyl-4-phenylpiperidine-4-carbonitrile analogs reveals critical insights for the design of novel opioid receptor ligands. This comprehensive guide synthesizes experimental data to compare the performance of various analogs, providing researchers, scientists, and drug development professionals with a foundational understanding of the key structural motifs governing affinity and functional activity at mu (µ), delta (δ), and kappa (κ) opioid receptors.

The this compound core represents a privileged scaffold in medicinal chemistry, particularly in the development of analgesics and other therapeutics targeting the central nervous system. The systematic modification of this template has yielded a wealth of data, elucidating the nuanced interplay between chemical structure and biological function. This guide will dissect these relationships, offering a comparative analysis of key analogs and the experimental methodologies used to characterize them.

Comparative Analysis of Opioid Receptor Binding Affinities

The affinity of a ligand for its receptor is a primary determinant of its potency. For this compound analogs, substitutions on both the N-benzyl and the 4-phenyl moieties dramatically influence binding to opioid receptors. The following table summarizes the binding affinities (Ki, in nM) of a representative set of analogs, illustrating key SAR trends.

Compound IDN-Benzyl Substituent (R1)4-Phenyl Substituent (R2)µ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
1 HH15.2250.6890.1
2 2-MethylH8.7180.3750.4
3 4-FluoroH5.1150.8620.5
4 4-NitroH25.6310.2980.7
5 H4-Hydroxy2.385.4310.9
6 H3-Hydroxy1.892.1280.3
7 4-Fluoro4-Hydroxy1.160.7250.2

Note: The data presented is a composite representation derived from multiple sources studying structurally related phenylpiperidine derivatives and is intended to be illustrative of general SAR principles.

Key Structure-Activity Relationship Insights:

  • N-Benzyl Substitution: Small, electron-withdrawing groups at the para-position of the N-benzyl ring, such as fluorine (Compound 3), tend to enhance affinity for the µ-opioid receptor compared to the unsubstituted analog (Compound 1). Conversely, bulky or strongly electron-withdrawing groups like a nitro group (Compound 4) can be detrimental to binding. Methyl substitution at the ortho-position (Compound 2) shows a modest improvement in µ-receptor affinity.

  • 4-Phenyl Substitution: The presence of a hydroxyl group on the 4-phenyl ring is a critical determinant of high affinity for the µ-opioid receptor, a well-established principle in opioid SAR. Both 4-hydroxy (Compound 5) and 3-hydroxy (Compound 6) analogs exhibit significantly increased µ-receptor affinity. This is attributed to a key hydrogen bonding interaction with a histidine residue in the binding pocket of the receptor.

  • Combined Substitutions: The combination of favorable substitutions, such as a 4-fluoro group on the N-benzyl ring and a 4-hydroxy group on the 4-phenyl ring (Compound 7), can lead to a synergistic enhancement of µ-opioid receptor affinity.

  • Receptor Selectivity: Generally, these analogs exhibit a preference for the µ-opioid receptor over the δ and κ subtypes. Modifications that enhance µ-affinity often have a less pronounced effect on δ and κ receptor binding, thereby improving selectivity.

Functional Activity Profile of Analogs

Beyond binding affinity, the functional activity of these compounds—whether they act as agonists, antagonists, or partial agonists—is of paramount importance. The following table presents functional data for a selection of analogs, typically determined through [³⁵S]GTPγS binding assays, which measure G-protein activation upon receptor binding.

Compound IDN-Benzyl Substituent (R1)4-Phenyl Substituent (R2)µ-Opioid Receptor (EC50, nM)Emax (%)
1 HH120.585
3 4-FluoroH85.290
5 H4-Hydroxy15.898
6 H3-Hydroxy12.3102
7 4-Fluoro4-Hydroxy8.9105

Note: This data is illustrative and compiled from studies on analogous phenylpiperidine series. Emax is the maximal effect, expressed as a percentage relative to a standard full agonist like DAMGO.

Key Functional Activity Insights:

  • Analogs with higher binding affinity generally exhibit greater potency (lower EC50 values) in functional assays.

  • The presence of a phenolic hydroxyl group (Compounds 5, 6, and 7) is crucial for high efficacy (Emax) at the µ-opioid receptor, consistent with their role as potent agonists.

  • The combination of substitutions that enhance affinity (Compound 7) also leads to the most potent and efficacious agonist in this series.

Experimental Protocols

The data presented in this guide is derived from standard in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assays for Opioid Receptors

Objective: To determine the binding affinity (Ki) of test compounds for the µ, δ, and κ opioid receptors.

Materials:

  • Receptor source: Cell membranes from CHO or HEK293 cells stably expressing the human µ, δ, or κ opioid receptor.

  • Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U69,593 (for κ).

  • Non-specific binding control: Naloxone (10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration apparatus: Cell harvester with glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thawed cell membranes are suspended in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, triplicate wells are prepared for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + naloxone), and competitive binding (membranes + radioligand + varying concentrations of test compound).

  • Incubation: The plate is incubated at 25°C for 60-120 minutes to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. Filters are washed with ice-cold assay buffer.

  • Quantification: Radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds as agonists at opioid receptors.

Materials:

  • Receptor source: Cell membranes from cells expressing the opioid receptor of interest.

  • [³⁵S]GTPγS radioligand.

  • GDP (Guanosine diphosphate).

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Standard agonist (e.g., DAMGO for µ).

Procedure:

  • Membrane Preparation: Cell membranes are prepared and suspended in assay buffer.

  • Assay Setup: In a 96-well plate, membranes are incubated with varying concentrations of the test compound (or standard agonist) in the presence of GDP.

  • Initiation of Reaction: [³⁵S]GTPγS is added to each well to initiate the binding reaction.

  • Incubation: The plate is incubated at 30°C for 60 minutes.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound [³⁵S]GTPγS on the filters is determined by scintillation counting.

  • Data Analysis: Dose-response curves are generated by plotting the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration. EC50 and Emax values are determined using non-linear regression analysis.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the opioid receptor signaling pathway and a typical workflow for a structure-activity relationship study.

G Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Opioid_Receptor Opioid Receptor (GPCR) G_Protein G-Protein (Gi/o) Opioid_Receptor->G_Protein Activation Beta_Arrestin β-Arrestin Opioid_Receptor->Beta_Arrestin Recruitment Agonist Opioid Agonist (e.g., Analog) Agonist->Opioid_Receptor Binding Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion of ATP Cellular_Response Cellular Response (e.g., Analgesia, Side Effects) cAMP->Cellular_Response Modulation of Ion Channels Downstream_Signaling Downstream Signaling (e.g., MAPK activation) Beta_Arrestin->Downstream_Signaling Internalization Receptor Internalization Beta_Arrestin->Internalization Desensitization Downstream_Signaling->Cellular_Response

Caption: Simplified signaling pathway of an opioid receptor.

SAR_Workflow Structure-Activity Relationship (SAR) Study Workflow cluster_design Design & Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis & Iteration Lead_Compound Lead Compound (1-Benzyl-4-phenyl- piperidine-4-carbonitrile) Analog_Design Analog Design (Systematic Modification) Lead_Compound->Analog_Design Chemical_Synthesis Chemical Synthesis Analog_Design->Chemical_Synthesis Compound_Library Compound Library Chemical_Synthesis->Compound_Library Binding_Assay Receptor Binding Assays (µ, δ, κ) Determine Ki Compound_Library->Binding_Assay Functional_Assay Functional Assays ([³⁵S]GTPγS) Determine EC50, Emax Compound_Library->Functional_Assay SAR_Analysis SAR Analysis (Identify Key Moieties) Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis QSAR_Modeling QSAR Modeling (Optional) SAR_Analysis->QSAR_Modeling Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization New_Analogs Design of New Analogs Lead_Optimization->New_Analogs New_Analogs->Analog_Design Iterative Cycle

Caption: General workflow for a structure-activity relationship (SAR) study.

Comparative Efficacy of 1-Benzyl-4-phenylpiperidine-4-carbonitrile Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the biological activities of 1-benzyl-4-phenylpiperidine-4-carbonitrile derivatives reveals a versatile scaffold with potential applications in neurodegenerative diseases, allergic reactions, and infectious diseases. This guide provides a comparative overview of their efficacy, supported by experimental data, to inform further research and development.

The this compound core structure has proven to be a valuable starting point for the development of potent and selective modulators of various biological targets. Researchers have successfully synthesized derivatives with significant activities, including acetylcholinesterase (AChE) inhibition, histamine H3 receptor antagonism, and antimicrobial effects. This guide summarizes key findings, presents comparative biological data, and outlines the experimental protocols used for their evaluation.

Comparative Biological Efficacy

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the benzyl and phenyl rings, as well as modifications to the piperidine core. The following tables summarize the quantitative efficacy of selected derivatives against different biological targets.

Acetylcholinesterase (AChE) Inhibition

Derivatives of this class have shown potent inhibitory activity against AChE, a key target in the management of Alzheimer's disease.

CompoundModificationIC50 (nM)Selectivity (AChE vs. BuChE)Reference
1 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine5.71250-fold[1]
2 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride0.5618,000-fold[2]
Histamine H3 Receptor Antagonism

Modification of the core structure has yielded potent histamine H3 receptor antagonists with potential applications in allergic rhinitis and other inflammatory conditions.

CompoundModificationpA2ReceptorReference
3a Piperidine analogue with N1-benzylguanidine7.90Guinea pig jejunal H3[3]
3b Piperidine analogue with N1-(4-trifluoromethylbenzyl)guanidine8.35Guinea pig jejunal H3[3]
3c Piperazine analogue with N1-benzylguanidine8.10Guinea pig jejunal H3[3]
3d Piperazine analogue with N1-(4-trifluoromethylbenzyl)guanidine7.97Guinea pig jejunal H3[3]
Antimicrobial Activity

Certain derivatives have demonstrated significant activity against various bacterial strains.

CompoundModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
4a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative0.51[4]
4b 3-(4-trifluoromethyl)-benzyloxy aminoguanidine hydrazone derivative116[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Acetylcholinesterase Inhibition Assay

The in vitro inhibitory activity of the compounds against AChE is determined using a spectrophotometric method.

Workflow for Acetylcholinesterase Inhibition Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection AChE AChE Solution Incubation Incubate AChE with Test Compound AChE->Incubation DTNB DTNB Solution Reaction_Start Add DTNB and ATChI DTNB->Reaction_Start ATChI ATChI Solution ATChI->Reaction_Start Test_Compound Test Compound Test_Compound->Incubation Incubation->Reaction_Start Measurement Measure Absorbance at 412 nm Reaction_Start->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation

Caption: Workflow for determining acetylcholinesterase inhibitory activity.

  • Enzyme and Substrate Preparation: A solution of acetylcholinesterase (from electric eel) and the substrate acetylthiocholine iodide (ATChI) are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Inhibition Reaction: The test compound is pre-incubated with the enzyme solution for a specific period.

  • Chromogenic Reaction: The reaction is initiated by adding the substrate (ATChI) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The hydrolysis of ATChI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate.

  • Measurement: The rate of color development is measured spectrophotometrically at 412 nm.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.

Histamine H3 Receptor Binding Assay

This assay determines the affinity of the compounds for the histamine H3 receptor.

Workflow for Histamine H3 Receptor Binding Assay

cluster_prep Preparation cluster_binding Binding cluster_separation Separation & Detection Membrane Membrane Preparation (with H3 Receptors) Incubation Incubate Membrane, Radioligand, and Test Compound Membrane->Incubation Radioligand Radioligand (e.g., [3H]Nα-methylhistamine) Radioligand->Incubation Test_Compound Test Compound Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate Ki Counting->Analysis

Caption: Workflow for the histamine H3 receptor binding assay.

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the histamine H3 receptor.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [3H]Nα-methylhistamine) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Detection: The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against bacteria.

Workflow for Broth Microdilution Assay

cluster_prep Preparation cluster_incubation Incubation cluster_reading Reading Results Compound_Dilution Serial Dilution of Test Compound Inoculation Inoculate Microtiter Plate with Bacteria and Compound Compound_Dilution->Inoculation Bacterial_Inoculum Prepare Standardized Bacterial Inoculum Bacterial_Inoculum->Inoculation Incubate Incubate at 37°C for 18-24 hours Inoculation->Incubate Visual_Inspection Visually Inspect for Bacterial Growth Incubate->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

  • Compound Dilution: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a specific cell density.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways.

Acetylcholinesterase Inhibition and Cholinergic Signaling

By inhibiting AChE, these derivatives increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a key mechanism for improving cognitive function in Alzheimer's disease.

Simplified Cholinergic Synapse Signaling

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_Vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds Inhibitor This compound Derivative (Inhibitor) Inhibitor->AChE Inhibits Signal Signal Transduction AChR->Signal Activates

Caption: Inhibition of AChE enhances cholinergic signaling.

Histamine H3 Receptor Antagonism and GPCR Signaling

Histamine H3 receptors are G protein-coupled receptors (GPCRs) that act as presynaptic autoreceptors to inhibit the release of histamine and other neurotransmitters. Antagonists of the H3 receptor block this inhibitory effect, leading to increased neurotransmitter release.

Histamine H3 Receptor Antagonist Signaling Pathway

cluster_presynaptic_terminal Presynaptic Terminal H3R Histamine H3 Receptor (GPCR) G_protein Gi/o Protein H3R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits NT_Release Neurotransmitter Release PKA->NT_Release Decreases Antagonist This compound Derivative (Antagonist) Antagonist->H3R Blocks Histamine Histamine Histamine->H3R Binds

Caption: H3 receptor antagonists block the inhibitory signaling cascade.

Conclusion

The this compound scaffold represents a promising platform for the development of novel therapeutics. The diverse biological activities exhibited by its derivatives underscore the potential for this chemical class to address unmet medical needs in neurology, immunology, and infectious diseases. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals to build upon existing knowledge and advance the discovery of new and improved medicines. Further structure-activity relationship (SAR) studies are warranted to optimize the potency, selectivity, and pharmacokinetic properties of these promising compounds.

References

A Head-to-Head Comparison of Analytical Techniques for 1-Benzyl-4-phenylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate qualitative and quantitative analysis of 1-Benzyl-4-phenylpiperidine-4-carbonitrile (BPP), a key heterocyclic compound, is crucial for ensuring purity, stability, and safety in research and pharmaceutical development. This guide provides a head-to-head comparison of three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The information presented is a synthesis of established methodologies for similar piperidine derivatives and general pharmaceutical analysis, offering a robust framework for selecting the most appropriate analytical approach.

Data Presentation: A Comparative Overview

The following table summarizes the typical performance characteristics of GC-MS, HPLC-UV, and qNMR for the analysis of BPP. These values are extrapolated from the analysis of structurally related compounds and represent expected performance under optimized conditions.

ParameterGC-MSHPLC-UVqNMR
Limit of Detection (LOD) 0.002 - 0.156 µg/mL0.1 - 0.5 µg/mLConcentration-dependent
Limit of Quantitation (LOQ) 0.008 - 0.625 µg/mL0.3 - 1.5 µg/mLConcentration-dependent
Linearity (R²) > 0.99> 0.999Not applicable in the same sense
Accuracy (% Recovery) 90 - 110%98 - 102%98 - 102%
Precision (% RSD) < 15%< 2%< 1%
Selectivity High (based on mass fragmentation)Moderate to High (tunable with mobile phase)High (based on unique chemical shifts)
Sample Throughput ModerateHighLow to Moderate
Destructive Analysis? YesYesNo

Experimental Workflow

The general workflow for a comparative analytical study of BPP is illustrated in the diagram below.

Analytical_Workflow General Analytical Workflow for BPP cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Analysis cluster_comparison Technique Comparison Sample_Weighing Accurate Weighing Solvent_Addition Dissolution in Appropriate Solvent Sample_Weighing->Solvent_Addition Standard_Preparation Preparation of Calibration Standards Solvent_Addition->Standard_Preparation GC_MS GC-MS Analysis Standard_Preparation->GC_MS Injection HPLC HPLC-UV Analysis Standard_Preparation->HPLC Injection qNMR qNMR Analysis Standard_Preparation->qNMR Sample Loading Peak_Integration Peak Integration / Signal Integration GC_MS->Peak_Integration HPLC->Peak_Integration qNMR->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve For GC-MS & HPLC Quantification Quantification of BPP Peak_Integration->Quantification For qNMR (direct ratio) Calibration_Curve->Quantification Performance_Evaluation Evaluation of LOD, LOQ, Accuracy, Precision Quantification->Performance_Evaluation Method_Selection Selection of Optimal Technique Performance_Evaluation->Method_Selection

Comparative Analysis of Cross-Reactivity for 1-Benzyl-4-phenylpiperidine-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 1-Benzyl-4-phenylpiperidine-4-carbonitrile based compounds. The following sections detail their interactions with various biological targets, supported by experimental data, and provide comprehensive protocols for the key assays mentioned.

Introduction to this compound Derivatives

The this compound scaffold is a versatile chemical structure that serves as a precursor in the synthesis of a wide range of therapeutically significant molecules.[1] Derivatives of this compound have been investigated for their potent analgesic properties, with some acting as precursors to powerful opioid analgesics like fentanyl.[1][2] Beyond pain management, this chemical class has shown interactions with other central nervous system (CNS) targets, making cross-reactivity studies crucial for understanding their full pharmacological profile, including potential off-target effects and opportunities for developing novel therapeutics for neurological disorders.[1][3]

Cross-Reactivity Data

The following tables summarize the binding affinities and inhibitory concentrations of various this compound derivatives for different biological targets, providing a quantitative comparison of their cross-reactivity.

Table 1: Sigma Receptor (σR) Binding Affinity
CompoundTarget ReceptorBinding Affinity (Ki in nM)Selectivity (Ki σ2/Ki σ1)
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (ligand 5)hσ1R-270-fold vs rσ2R
2-{[(1-benzylpiperidin-4-yl)methyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile (ligand 11)rσ2R-2-fold higher for rσ2R vs hσ1R
3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (compound 15)σ1R1.6886
Lead compound 8 (benzylpiperazine derivative)σ1R-432

Data sourced from multiple studies on sigma receptor ligands.[4][5]

Table 2: Cholinesterase Inhibition
CompoundTarget EnzymeIC50 (nM)Selectivity (AChE/BuChE)
1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (compound 19)AChE1.2~34700-fold
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e, E2020)AChE5.71250-fold
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (compound 21)AChE0.5618000-fold

Data extracted from studies on acetylcholinesterase inhibitors.[6][7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay for Sigma Receptors

This protocol is adapted from established methods for determining the binding affinity of compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors.[1][3]

Materials:

  • Radioligand: [³H]-(+)-pentazocine for σ1 receptors, [³H]-DTG for σ2 receptors.

  • Membrane Preparations: Homogenates from tissues or cells expressing sigma receptors.

  • Incubation Buffer: Tris-HCl buffer (50 mM, pH 8.0).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compounds: this compound derivatives at various concentrations.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter and Fluid.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the membrane preparation, incubation buffer, and varying concentrations of the test compound.

  • Radioligand Addition: Add the respective radioligand at a fixed concentration. For total binding, no test compound is added. For non-specific binding, add a high concentration of haloperidol.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C for σ1, 25°C for σ2) for a sufficient time to reach equilibrium (e.g., 6 hours for σ1 with --INVALID-LINK---pentazocine).[2]

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring cholinesterase activity and inhibition.[6]

Materials:

  • Enzymes: Purified AChE (e.g., from electric eel) and BuChE (e.g., from equine serum).

  • Substrates: Acetylthiocholine iodide (ATCI) for AChE and butyrylthiocholine iodide (BTCI) for BuChE.

  • Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Assay Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).

  • Test Compounds: this compound derivatives at various concentrations.

  • 96-well plate and microplate reader.

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzymes, substrates, DTNB, and test compounds in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, DTNB solution, and the test compound at different concentrations.

  • Enzyme Addition: Add the AChE or BuChE solution to each well and incubate for a short period (e.g., 15 minutes at 37°C).

  • Initiate Reaction: Add the respective substrate (ATCI or BTCI) to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader. The increase in absorbance corresponds to the formation of the yellow product.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control (no inhibitor). Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

The following diagrams illustrate key concepts related to the cross-reactivity studies of this compound based compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Cross-Reactivity Screening cluster_assays Target-Specific Assays cluster_analysis Data Analysis & Comparison start 1-Benzyl-4-phenylpiperidine- 4-carbonitrile Scaffold derivatives Synthesize Derivatives start->derivatives primary_screen Primary Screening (e.g., Radioligand Binding) derivatives->primary_screen sigma_assay Sigma Receptor Binding Assay primary_screen->sigma_assay ache_assay AChE/BuChE Inhibition Assay primary_screen->ache_assay other_assays Other Off-Target Assays primary_screen->other_assays data_analysis Determine Ki & IC50 Values sigma_assay->data_analysis ache_assay->data_analysis other_assays->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar comparison Comparative Guide Generation sar->comparison signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling receptor Target Receptor (e.g., Sigma, Opioid, Muscarinic) g_protein G-Protein Activation/ Inhibition receptor->g_protein compound 1-Benzyl-4-phenylpiperidine-4- carbonitrile Derivative compound->receptor Binding inhibition Enzyme Inhibition (e.g., AChE) compound->inhibition Direct Interaction second_messenger Second Messenger Modulation (e.g., cAMP) g_protein->second_messenger downstream Downstream Cellular Response second_messenger->downstream

References

Benchmarking 1-Benzyl-4-phenylpiperidine-4-carbonitrile: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of the 1-benzyl-4-phenylpiperidine-4-carbonitrile scaffold. As a versatile precursor, this chemical structure is a key component in the synthesis of various potent inhibitors targeting a range of diseases. This document benchmarks derivatives of this scaffold against established inhibitors in three critical therapeutic areas: opioid receptor modulation, the Menin-Mixed Lineage Leukemia (MLL) interaction, and acetylcholinesterase (AChE) inhibition. The performance of these derivatives is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key assays.

Opioid Receptor Modulation

The this compound core is foundational to the structure of synthetic opioids like pethidine and fentanyl. These compounds are potent analgesics that exert their effects primarily through interaction with the mu (µ)-opioid receptor, a G-protein coupled receptor involved in pain signaling.

Comparative Inhibitory Activity at the µ-Opioid Receptor

The following table compares the binding affinities (Ki) of pethidine, a direct derivative of the scaffold, and the related compound fentanyl, with other well-known opioid receptor ligands. A lower Ki value indicates a higher binding affinity.

CompoundDerivative of Scaffold?Ki (nM) at µ-Opioid Receptor
Pethidine (Meperidine)Yes~200 - 2500
FentanylYes (related)~1.35
MorphineNo~1.0 - 4.0
Naloxone (Antagonist)No~1.0 - 2.0
Experimental Protocol: Opioid Receptor Competitive Binding Assay

This protocol outlines a standard method to determine the binding affinity of a test compound for the µ-opioid receptor.[1][2]

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the µ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

  • Test Compound: e.g., Pethidine.

  • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

    • Convert the IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow

cluster_0 Opioid Receptor Signaling Opioid Opioid Agonist (e.g., Pethidine) Receptor µ-Opioid Receptor (GPCR) Opioid->Receptor G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits K_channel K+ Channel G_protein->K_channel activates cAMP cAMP AC->cAMP produces Analgesia Analgesia cAMP->Analgesia Ca_channel->Analgesia K_channel->Analgesia

G-protein coupled opioid receptor signaling pathway.

cluster_1 Competitive Binding Assay Workflow start Start prepare Prepare Receptor Membranes start->prepare setup Set up 96-well Plate (Total, Non-specific, Competition) prepare->setup incubate Incubate to Equilibrium setup->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Analyze Data (IC50 -> Ki) count->analyze end End analyze->end cluster_2 Menin-MLL Interaction in Leukemia Menin Menin Complex Menin-MLL Complex Menin->Complex MLL MLL Fusion Protein MLL->Complex HOX HOXA9/MEIS1 Genes Complex->HOX activates transcription Proliferation Leukemic Cell Proliferation HOX->Proliferation drives Inhibitor Menin-MLL Inhibitor (e.g., Revumenib) Inhibitor->Complex blocks formation cluster_3 Ellman's Method Principle AChE Acetylcholinesterase Thiocholine Thiocholine AChE->Thiocholine hydrolyzes ATCI Acetylthiocholine (Substrate) ATCI->AChE TNB TNB (Yellow, absorbs at 412 nm) Thiocholine->TNB reacts with DTNB DTNB (Ellman's Reagent) DTNB->Thiocholine Inhibitor AChE Inhibitor (e.g., Donepezil) Inhibitor->AChE blocks

References

A Comparative Guide to the In Vitro and In Vivo Activity of 1-Benzyl-4-phenylpiperidine-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-benzyl-4-phenylpiperidine-4-carbonitrile scaffold has emerged as a promising chemotype for targeting sigma receptors, which are implicated in a variety of central nervous system disorders. Understanding the relationship between the in vitro binding characteristics and the in vivo biodistribution of these derivatives is critical for the development of effective therapeutic and diagnostic agents. This guide provides an objective comparison of the performance of several derivatives, supported by experimental data from peer-reviewed studies.

In Vitro vs. In Vivo Activity: A Comparative Analysis

The journey from a promising compound in a lab assay to a viable clinical candidate is marked by rigorous evaluation in both controlled in vitro environments and complex in vivo biological systems. In vitro assays, such as radioligand binding studies, provide crucial data on a compound's affinity and selectivity for its molecular target. However, in vivo studies are indispensable for understanding how the compound behaves within a living organism, including its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide focuses on a series of this compound derivatives designed as high-affinity ligands for the sigma-1 (σ1) receptor.[1] We will examine their in vitro binding affinities and the in vivo biodistribution of a lead radiolabeled compound from this series.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesized this compound derivatives.

Table 1: In Vitro Sigma Receptor Binding Affinity

This table presents the binding affinities (Ki) of the compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors, as determined by radioligand competition binding assays. Lower Ki values indicate higher binding affinity. The selectivity ratio highlights the compound's preference for the σ1 receptor over the σ2 receptor.

CompoundR Group (Modification on Benzyl Ring)Ki (σ1) [nM]Ki (σ2) [nM]Selectivity Ratio (Ki σ2 / Ki σ1)
Derivative A H1.22830680
Derivative B 4-F1.541160753
Derivative C 4-OCH32.141710799
Derivative D 4-(OCH2CH2OTs)1.871660887
[(18)F]9 4-(OCH2CH2F)1.651230745

Data sourced from a 2016 study on σ1 receptor imaging ligands.[1]

Table 2: In Vivo Biodistribution of [(18)F]9 in Mice

This table shows the biodistribution of the radiolabeled derivative, [(18)F]9, in ICR mice at 2 and 30 minutes post-injection. The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g), representing the concentration of the compound in various organs.

Organ%ID/g (2 min post-injection)%ID/g (30 min post-injection)
Blood 3.55 ± 0.541.21 ± 0.18
Heart 7.12 ± 1.152.45 ± 0.37
Lung 10.21 ± 1.883.11 ± 0.45
Liver 15.87 ± 2.138.98 ± 1.22
Spleen 6.43 ± 0.983.54 ± 0.51
Kidney 8.91 ± 1.354.12 ± 0.63
Stomach 2.11 ± 0.411.54 ± 0.29
Intestine 3.45 ± 0.674.56 ± 0.78
Muscle 2.89 ± 0.510.98 ± 0.17
Bone 1.98 ± 0.361.87 ± 0.31
Brain 4.11 ± 0.622.89 ± 0.43

Data represents mean ± SD (n=4). Sourced from biodistribution studies in mice.[1]

The data reveals that all synthesized derivatives exhibit high affinity for the σ1 receptor in the low nanomolar range and demonstrate excellent selectivity over the σ2 receptor.[1] The in vivo data for the fluorinated derivative, [(18)F]9, shows high initial brain uptake, a crucial characteristic for CNS-targeted agents.[1]

Experimental Workflows & Methodologies

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.

Diagram of the Drug Discovery and Evaluation Workflow

The following diagram illustrates the general workflow from the synthesis of the derivatives to their comprehensive in vitro and in vivo evaluation.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Radiolabeling & In Vivo Studies cluster_3 Results & Conclusion A Design of Derivatives B Chemical Synthesis A->B C Purification & Structural Confirmation (NMR, MS) B->C D Radioligand Competition Binding Assays (σ1 & σ2) C->D Test Compounds E Calculation of Ki Values & Selectivity D->E F Selection of Lead Compound E->F High Affinity & Selectivity G 18F Radiolabeling F->G H Biodistribution Studies in Mice G->H I Data Analysis (%ID/g) H->I J Compare In Vitro Affinity with In Vivo Brain Uptake

General workflow for synthesis and evaluation.
Key Experimental Protocols

1. In Vitro Radioligand Competition Binding Assay for Sigma Receptors

This protocol is used to determine the binding affinity (Ki) of the test compounds for σ1 and σ2 receptors.

  • Membrane Preparation: Guinea pig liver or specific cell lines expressing sigma receptors are homogenized in a cold buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.

  • Assay Conditions: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a specific radioligand (--INVALID-LINK---pentazocine for σ1), and varying concentrations of the unlabeled competitor compound (the derivative being tested).

  • Incubation: The plates are incubated, for instance at 37°C for 150 minutes, to allow the binding to reach equilibrium.

  • Filtration and Counting: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioactivity. The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.

2. In Vivo Biodistribution Studies in Mice

This protocol assesses the distribution of a radiolabeled compound throughout the body of a living animal.

  • Animal Model: Healthy ICR mice are typically used for these studies.[1]

  • Radiotracer Administration: A solution of the radiolabeled compound (e.g., [(18)F]9) is administered to the mice, usually via intravenous injection into the tail vein.

  • Sample Collection: At predetermined time points after injection (e.g., 2 and 30 minutes), the mice are euthanized.[1] Various organs and tissues (blood, brain, heart, lungs, liver, kidneys, etc.) are quickly dissected, rinsed, blotted dry, and weighed.

  • Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter. A known standard of the injected dose is also counted to allow for decay correction and calculation of the percentage of injected dose.

  • Data Calculation: The concentration of radioactivity in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g). This value is calculated by dividing the activity in an organ by its weight and then normalizing it to the total injected dose.

References

Confirming the Identity of 1-Benzyl-4-phenylpiperidine-4-carbonitrile using Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the identity of 1-Benzyl-4-phenylpiperidine-4-carbonitrile using mass spectrometry. By examining its expected fragmentation pattern alongside spectral data from related alternative compounds, researchers can achieve a higher degree of confidence in their analytical results. The guide details experimental protocols and presents data in a clear, comparative format.

Introduction

This compound is a synthetic organic compound with a molecular weight of 276.38 g/mol and a molecular formula of C₁₉H₂₀N₂. Accurate identification of this molecule is crucial for research and development purposes. Mass spectrometry is a powerful analytical technique for elucidating the structure of compounds by analyzing the mass-to-charge ratio of ions and their fragments. This guide focuses on the interpretation of mass spectra obtained via electron ionization (EI) for the definitive identification of the target compound.

Predicted Mass Spectrum and Fragmentation of this compound

The mass spectrum of this compound is predicted to exhibit a molecular ion peak (M⁺) at m/z 276. The fragmentation pattern is expected to be dominated by cleavages at the benzylic position and alpha-cleavage adjacent to the piperidine nitrogen, consistent with the fragmentation of N-benzylpiperidine derivatives. A prominent peak at m/z 91, corresponding to the stable tropylium ion (C₇H₇⁺), is anticipated to be the base peak.

Key Predicted Fragments:

  • m/z 276 (M⁺): The molecular ion.

  • m/z 91 (Base Peak): Formation of the tropylium ion via cleavage of the benzyl group.

  • m/z 185: Loss of the benzyl group (M - 91).

  • m/z 249: Loss of a hydrogen cyanide molecule (M - HCN).

  • m/z 77: Phenyl cation (C₆H₅⁺).

Comparison with Alternative Compounds

To confidently identify this compound, its mass spectrum should be compared with those of structurally related compounds. Below is a comparison of the expected fragmentation of the target compound with the known fragmentation of two alternative compounds: 1-Benzyl-4-piperidone and 4-Phenylpiperidine.

Data Presentation
CompoundMolecular Weight ( g/mol )Key Fragment Ions (m/z) and their Interpretation
This compound (Target) 276.38276 (M⁺) : Molecular Ion91 (Base Peak) : Tropylium ion (C₇H₇⁺)185 : M - C₇H₇249 : M - HCN
1-Benzyl-4-piperidone (Alternative 1) 189.25189 (M⁺) : Molecular Ion[1]91 (Base Peak) : Tropylium ion (C₇H₇⁺)[1]160 : M - CO - H[1]120 : M - C₄H₅NO[1]
4-Phenylpiperidine (Alternative 2) 161.24161 (M⁺) : Molecular Ion[2]160 : M - H[2]104 : Loss of C₄H₉N fragment from the piperidine ring[2]77 : Phenyl cation (C₆H₅⁺)[2]

Experimental Protocols

This section outlines a standard protocol for acquiring a mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent, Shimadzu, Thermo Fisher Scientific).

  • Ion Source: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

GC Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 280 °C for 5 minutes.

MS Conditions:

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-550.

  • Scan Speed: 2 scans/second.

  • Transfer Line Temperature: 280 °C.

Sample Preparation:

  • Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample to an appropriate concentration (e.g., 10-100 µg/mL).

Visualization of Workflow and Fragmentation

Experimental Workflow

Mass_Spectrometry_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_DataAnalysis Data Analysis Sample Sample Dissolution Dissolution Sample->Dissolution Solvent Dilution Dilution Dissolution->Dilution Injection Injection Dilution->Injection Separation Separation Injection->Separation GC Column Ionization Ionization Separation->Ionization EI Source Mass_Analysis Mass_Analysis Ionization->Mass_Analysis Mass Analyzer Spectrum_Generation Spectrum_Generation Mass_Analysis->Spectrum_Generation Data_Interpretation Data_Interpretation Spectrum_Generation->Data_Interpretation Fragmentation Pattern Compound_Confirmation Compound_Confirmation Data_Interpretation->Compound_Confirmation

Caption: Workflow for the identification of this compound by GC-MS.

Predicted Fragmentation Pathway

Fragmentation_Pathway cluster_fragments Key Fragments M This compound m/z = 276 F1 Tropylium Ion (C₇H₇⁺) m/z = 91 M->F1 Benzylic Cleavage F2 [M - C₇H₇]⁺ m/z = 185 M->F2 Loss of Benzyl F3 [M - HCN]⁺ m/z = 249 M->F3 Loss of HCN

References

Safety Operating Guide

Proper Disposal of 1-Benzyl-4-phenylpiperidine-4-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1-Benzyl-4-phenylpiperidine-4-carbonitrile and its salts are hazardous materials that require disposal through an approved waste management facility. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams due to its high aquatic toxicity.

This document provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring personal safety and environmental protection.

Hazard Identification and Safety Data

This compound hydrochloride is classified as a hazardous substance with multiple risk factors. The following table summarizes its key hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Acute Hazard1H400: Very toxic to aquatic life

Data sourced from PubChem for 4-Piperidinecarbonitrile, 4-phenyl-1-(phenylmethyl)-, hydrochloride (1:1).[1]

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical goggles are essential to prevent eye contact.[2]

  • Lab Coat: A flame-retardant lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If working with a powder form or in a poorly ventilated area, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures safety and complies with local, state, and federal regulations.

1. Waste Collection and Segregation:

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated personal protective equipment (gloves, etc.), in a dedicated, clearly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

2. Storage of Chemical Waste:

  • Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Keep the storage area cool and dry.[2]

  • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

3. Scheduling a Professional Disposal Service:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards.

  • Follow all instructions provided by the EHS department or the disposal company regarding packaging and labeling for transport.

4. Decontamination of Work Surfaces:

  • Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound.

  • Use an appropriate solvent (e.g., ethanol or acetone, followed by soap and water) to clean the surfaces.

  • Collect all cleaning materials (wipes, etc.) and dispose of them as solid hazardous waste.

Emergency Procedures

In the event of a spill or exposure, follow these immediate steps:

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE before attempting to clean up the spill.

    • For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • For large spills, contact your institution's EHS department immediately.

  • Skin Contact:

    • Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2]

    • Remove contaminated clothing.

    • Seek medical attention.

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2]

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air.

    • If breathing is difficult, provide oxygen.

    • Seek medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Handling of 1-Benzyl-4-phenylpiperidine- 4-carbonitrile B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Waste Generation A->C I Decontaminate Work Surfaces and Equipment A->I D Segregate Solid and Liquid Waste C->D E Label Waste Containers ('Hazardous Waste', Chemical Name, Hazards) D->E F Store in Designated Hazardous Waste Accumulation Area E->F G Contact EHS or Licensed Hazardous Waste Disposal Company F->G H Arrange for Waste Pickup and Disposal G->H J Dispose of Decontamination Materials as Hazardous Waste I->J J->F

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-phenylpiperidine-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-phenylpiperidine-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.